4-Bromophenylacetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBNWUUKLBHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191297 | |
| Record name | Benzeneacetyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37859-24-8 | |
| Record name | Benzeneacetyl chloride, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromophenylacetyl chloride CAS number
An In-depth Technical Guide to 2-(4-Bromophenyl)acetyl chloride
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)acetyl chloride (CAS No. 37859-24-8), a pivotal reagent in synthetic organic chemistry.[1][2][3][4] This document delineates its chemical identity, physicochemical properties, and critical safety and handling protocols. It further explores the common synthetic pathways for its preparation, delves into the mechanistic principles of its reactivity, and highlights its significant applications as a versatile intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Detailed experimental protocols and visual diagrams are included to provide both theoretical understanding and practical guidance for laboratory applications.
Chemical Identity and Physicochemical Properties
2-(4-Bromophenyl)acetyl chloride, also known as 4-bromophenylacetic acid chloride, is an acyl chloride derivative of 4-bromophenylacetic acid.[2][3] Its structure features a phenyl ring substituted with a bromine atom at the para position, attached to an acetyl chloride moiety. This bifunctional nature—a reactive acyl chloride group and a brominated aromatic ring suitable for cross-coupling reactions—makes it a valuable building block in multi-step syntheses.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)acetyl chloride
| Property | Value | Source(s) |
| CAS Number | 37859-24-8 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| Molecular Weight | 233.49 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [1] |
| Density | 1.573 - 1.589 g/mL at 25 °C | [1][3][4] |
| Melting Point | ~30-32 °C | [1] |
| Boiling Point | 180-185 °C at 10 mmHg; ~220 °C at 760 mmHg | [1][4] |
| Flash Point | >110 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) | [1] |
| Refractive Index | 1.572 | [1] |
Safety and Handling
As with all acyl chlorides, 2-(4-Bromophenyl)acetyl chloride is a corrosive and hazardous compound that requires stringent safety measures.
-
Hazard Identification : It is classified as corrosive and causes severe skin burns and eye damage.[1][5] It is also harmful if swallowed.[1] The compound reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE) : When handling this reagent, it is mandatory to use a chemical fume hood.[6] Essential PPE includes:
-
Handling and Storage : The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place away from moisture and incompatible materials like bases, water, and strong oxidizing agents.[1][6] Recommended storage temperature is often between 2-8°C.[1]
-
First Aid Measures :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5][6]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][6]
-
Inhalation : Move the individual to fresh air.[5]
-
In all cases of exposure, seek immediate medical attention.[1][5][6]
-
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of 2-(4-Bromophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromophenylacetic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthetic Pathway Overview
The conversion from the carboxylic acid to the acyl chloride is a standard and efficient transformation. Thionyl chloride is often used due to the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.[7]
Caption: Fig 1. Synthesis of 2-(4-Bromophenyl)acetyl chloride.
Detailed Experimental Protocol
This protocol is illustrative and should be performed by trained personnel with appropriate risk assessments.
Objective: To synthesize 2-(4-Bromophenyl)acetyl chloride from 4-bromophenylacetic acid.
Materials:
-
4-Bromophenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq, used in excess)[8]
-
Anhydrous Toluene (as solvent, optional)
-
Dry glassware
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ into a basic solution)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Charging the Flask: Charge the flask with 4-bromophenylacetic acid (1.0 eq).
-
Addition of Reagent: Carefully add thionyl chloride (2.0 eq) to the flask at room temperature. The reaction may begin to effervesce as gaseous byproducts are formed.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[8] To protect the vacuum pump from corrosive gases, a cold trap (liquid nitrogen) or a gas trap containing a basic solution is highly recommended.[9]
-
The crude 2-(4-Bromophenyl)acetyl chloride is often obtained as a liquid and is typically used in the next synthetic step without further purification.[9] If necessary, purification can be achieved by vacuum distillation.
-
Chemical Reactivity and Mechanistic Insights
The high reactivity of 2-(4-Bromophenyl)acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon.[10] This carbon is highly susceptible to attack by nucleophiles, leading to a nucleophilic acyl substitution reaction.
General Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism.[10][11][12]
-
Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[10][12]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. The chloride ion then deprotonates the nucleophile, yielding the final product and HCl.[10][12][13]
This reactivity allows for the facile synthesis of various derivatives:
-
Hydrolysis: Reaction with water yields the parent carboxylic acid, 4-bromophenylacetic acid.[11]
-
Alcoholysis: Reaction with an alcohol (R-OH) forms an ester.[11]
-
Aminolysis: Reaction with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂-NH) produces a primary, secondary, or tertiary amide, respectively.[11]
Caption: Fig 2. Core reactivity of 2-(4-Bromophenyl)acetyl chloride.
Applications in Research and Drug Development
2-(4-Bromophenyl)acetyl chloride is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is a common motif in medicinal chemistry, and its dual reactivity allows for the construction of complex molecular architectures.
-
Precursor to Bromfenac Sodium: While not a direct reaction, the related "4-bromobenzoyl chloride" moiety is a key component in a patented synthesis of Bromfenac sodium, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions.[14] The phenylacetyl structure is a common pharmacophore.
-
Intermediate for API Synthesis: 4-Bromophenylacetic acid, the precursor to the title compound, is identified as a key starting material for several drugs, including Bilastine (an antihistamine) and Macitentan (an endothelin receptor antagonist).[15][16] The conversion to the highly reactive acyl chloride is a standard step to facilitate amide bond formation, a crucial reaction in building these larger drug molecules.
-
Scaffold for Library Synthesis: In drug discovery, the compound serves as an excellent scaffold. The acyl chloride handle can be reacted with a diverse library of amines or alcohols to quickly generate a large number of amide or ester derivatives. Subsequently, the bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of chemical space around the phenyl ring. This two-vector diversification strategy is highly efficient for structure-activity relationship (SAR) studies.
Conclusion
2-(4-Bromophenyl)acetyl chloride is a high-value chemical intermediate with well-defined properties and reactivity. Its primary utility lies in its ability to readily acylate nucleophiles, forming stable amide and ester bonds that are fundamental to the structure of numerous pharmaceuticals. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry. The strategic position of both the acyl chloride and the aryl bromide functionalities ensures its continued relevance as a versatile building block in the synthesis of complex, biologically active molecules.
References
- (4-BROMO-PHENYL)-ACETYL CHLORIDE - ChemBK. (2024-04-09).
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.
- 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc. (2025-08-24).
- CN106957237B - A method of synthesis bromfenac sodium - Google Patents.
- Addition & Elimination Reactions in Acyl Chlorides - Chemistry LibreTexts. (2023-01-22).
- Procedure - Organic Syntheses.
- Acid Chloride Reactions (General Mechanism) - YouTube. (2022-01-31).
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025-03-31).
- Instructional Model to Teach Clinically Relevant Medicinal Chemistry - PMC.
- nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06).
- 4-CHLOROPHENYLACETYL CHLORIDE MSDS CAS-No.: 25026-34-0 MSDS - Loba Chemie. (2018-12-28).
Sources
- 1. chembk.com [chembk.com]
- 2. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]
- 15. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 16. 1878-68-8|4-Bromophenylacetic acid|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Physical Properties of 4-Bromophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromophenylacetyl chloride is a pivotal reagent in organic synthesis, valued for its high reactivity as a functionalized acyl chloride. Its role as a building block in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries, necessitates a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the essential physical properties of this compound, offering insights into its handling, stability, and application. We will delve into its structural and physicochemical parameters, reactivity profile, and provide actionable protocols for its synthesis and characterization.
Core Molecular and Physical Identifiers
This compound, systematically named 2-(4-bromophenyl)acetyl chloride, is a derivative of phenylacetic acid. The presence of a bromine atom on the phenyl ring and a highly reactive acetyl chloride functional group dictates its chemical behavior and physical state.
| Property | Value | Source(s) |
| Chemical Name | 2-(4-Bromophenyl)acetyl chloride | [1] |
| Synonyms | (4-Bromophenyl)acetyl chloride, p-Bromophenylacetyl chloride | [2] |
| CAS Number | 37859-24-8 | [3] |
| Molecular Formula | C₈H₆BrClO | [2] |
| Molecular Weight | 233.49 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of this compound are crucial for its storage, handling, and use in reactions. These parameters influence solvent choice, reaction temperature, and purification methods.
| Physical Property | Value | Remarks | Source(s) |
| Melting Point | 30-32 °C | May exist as a low-melting solid or a liquid at ambient temperatures. | [3] |
| Boiling Point | 284.6 °C | At 760 mmHg (atmospheric pressure). | [4] |
| 180-185 °C | At 10 mmHg. | [5] | |
| Density | 1.573 g/mL | At 25 °C. | [5] |
| Flash Point | >110 °C | [5] | |
| Solubility | Soluble in ethanol, chloroform, and dichloromethane. | Reacts violently with water. | [3] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This high reactivity makes it an excellent acylating agent but also necessitates careful handling.
Inherent Reactivity of the Acyl Chloride Group
The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis.
Caption: Electrophilic carbonyl carbon in an acyl chloride.
Hydrolysis: A Critical Consideration
This compound reacts vigorously and exothermically with water and other protic solvents in a process known as hydrolysis. This reaction yields 4-bromophenylacetic acid and hydrochloric acid. The HCl gas produced is responsible for the fuming appearance of the compound in moist air. This high sensitivity to moisture mandates that all handling and reactions be conducted under anhydrous (dry) conditions.
Stability and Storage
Due to its reactivity with atmospheric moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is recommended to minimize decomposition over time.[3] Incompatible materials to avoid include water, alcohols, bases, and strong oxidizing agents.
Synthesis and Preparation
This compound is typically synthesized from its corresponding carboxylic acid, 4-bromophenylacetic acid, by reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the clean nature of the byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.
Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid
Objective: To prepare this compound from 4-bromophenylacetic acid using thionyl chloride.
Materials:
-
4-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (or another inert solvent like dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (1 equivalent).
-
Under a fume hood, carefully add an excess of thionyl chloride (approximately 2 equivalents). An inert solvent such as anhydrous benzene may also be added.[6]
-
Attach the reflux condenser, ensuring a drying tube is in place to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.[6]
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Caption: Synthesis workflow for this compound.
Characterization and Quality Control
Confirming the identity and purity of this compound is essential before its use in subsequent reactions. Standard analytical techniques are employed for this purpose.
Experimental Protocol: Melting Point Determination for a Moisture-Sensitive Compound
Objective: To accurately determine the melting point of this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Glove box or a dry, inert atmosphere environment
-
Mortar and pestle (if the sample is solid)
Procedure:
-
Perform all sample manipulations inside a glove box or under a stream of dry, inert gas.
-
If the sample is a solid at room temperature, finely powder a small amount using a mortar and pestle.
-
Pack the dry capillary tube with the powdered sample to a height of 2-3 mm.
-
If the sample is a liquid that freezes near its melting point, the capillary can be cooled before introducing the sample to induce solidification.
-
Seal the open end of the capillary tube using a flame. This is a critical step to prevent the ingress of moisture during heating.
-
Place the sealed capillary tube into the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
-
A sharp melting range (typically < 2°C) is indicative of a pure compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain product integrity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling fumes, which are corrosive to the respiratory tract.
-
Skin and Eye Contact: The compound causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Fire and Explosion: While not highly flammable, it can decompose upon heating to produce toxic fumes, including hydrogen bromide and hydrogen chloride. Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a non-protic solvent and then slowly adding to an alcohol to convert it to a less reactive ester is a common practice before disposal.
Conclusion
This compound is a valuable and highly reactive intermediate in organic synthesis. A comprehensive understanding of its physical properties, including its melting and boiling points, density, and solubility, is fundamental for its effective and safe utilization. Its pronounced reactivity, particularly its sensitivity to moisture, dictates stringent handling and storage protocols. The synthetic and analytical procedures outlined in this guide provide a framework for researchers and professionals to confidently work with this important chemical compound, enabling its successful application in the development of new chemical entities.
References
- Chemsrc. 2-(4-Bromophenyl)acetyl chloride. [Link]
- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 7(53), 33434-33438.
- Organic Syntheses. (2014). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]
- ResearchGate. FT-IR spectra of 4-bromophenacyl bromide... [Link]
- Mansour, E. M. (2021). experiment (1)
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(102), 84159-84164.
- Westlab Canada. (2023). Measuring the Melting Point. [Link]
- University of Calgary.
- Stanford Research Systems.
- The Royal Society of Chemistry. (2018).
- University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]
- ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
- PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
- NIST WebBook. 4-Bromophenylacetic acid. [Link]
- Quick Company.
- Brainly.in. Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]
- SpectraBase. Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. 4-Chlorophenylacetyl chloride. [Link]
- PubChem. 4-Fluorophenylacetyl chloride. [Link]
- Journal of Chemical and Pharmaceutical Research. An overview on Common Organic Solvents and their Toxicity. [Link]
- University of Rochester. Solvents and Polarity. [Link]
- ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
An In-Depth Technical Guide to 4-Bromophenylacetyl Chloride
This guide provides a comprehensive technical overview of 4-Bromophenylacetyl chloride (BPAC), a critical reagent and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into the molecule's structural and physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Modern Synthesis
This compound, with the CAS Number 37859-24-8, is a highly reactive acyl chloride that serves as a versatile building block in organic chemistry.[1][2][3] Its utility stems from the presence of two key reactive sites: the acyl chloride group and the bromine atom on the phenyl ring. The acyl chloride functionality allows for facile introduction of the 4-bromophenylacetyl moiety via nucleophilic acyl substitution reactions.[4][5] The bromo-substituent, in turn, provides a handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. These dual functionalities make BPAC an invaluable intermediate in the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs), dyes, and pesticides.[1]
Physicochemical and Structural Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H6BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 30-32 °C | [1] |
| Boiling Point | 180-185 °C at 10 mmHg | [1][3] |
| Density | 1.573 - 1.589 g/cm³ at 25 °C | [1][3] |
| Refractive Index | 1.572 | [1] |
| CAS Number | 37859-24-8 | [1][2][3] |
The structural formula of this compound is characterized by a benzene ring substituted with a bromine atom at the para position and an acetyl chloride group.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The most prevalent laboratory and industrial synthesis of this compound involves the reaction of 4-bromophenylacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][7][8] Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be employed.[9]
The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[7][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism with Thionyl Chloride:
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is expelled and subsequently attacks the carbonyl carbon.
-
This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chlorosulfite leaving group.
-
The unstable chlorosulfite group decomposes to sulfur dioxide gas and a chloride ion.
Caption: General mechanism of nucleophilic acyl substitution with this compound.
In the context of drug development, this compound is a key starting material for the synthesis of various pharmaceuticals. For instance, it can be a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. [10][11]The bromo-substituent can be further functionalized using reactions like Suzuki or Heck coupling to build more complex molecular scaffolds.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons (typically in the 7-8 ppm region) and the methylene protons adjacent to the carbonyl group (around 4 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the methylene carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic pattern for bromine.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling. [12]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [1][12]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [12]Avoid breathing vapors or mist. [12]Prevent contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Keep away from water and moisture to prevent hydrolysis. [12]* First Aid:
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice. [1][12] * In case of skin contact, wash off immediately with plenty of water. [12] * If inhaled, move to fresh air. [13] * If swallowed, do NOT induce vomiting and seek immediate medical attention. [12] Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use. [12][13][14]
-
References
- ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- Chemistry LibreTexts. (2019, June 5). 13.1.1: "Nucleophilic Acyl Substitution".
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.
- Chemsrc. (2025, August 24). 2-(4-Bromophenyl)acetyl chloride.
- ChemistryStudent. Acyl Chlorides (A-Level).
- YouTube. (2019, January 19). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide).
- ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES.
- KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
- YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
- Wikipedia. 4-Bromophenylacetic acid.
- PubChem. 4-Chlorophenylacetyl bromide.
- Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- Google Patents. CN106957237B - A method of synthesis bromfenac sodium.
- Master Organic Chemistry. Reactions and Mechanisms.
- PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride.
- Dalal Institute. Reaction Mechanism: Structure and Reactivity.
- PubMed. Kinetics and mechanisms of bromine chloride reactions with bromite and chlorite ions.
- PubChem. 2-Bromophenylacetyl chloride.
- YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- UCLA – Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.
Sources
- 1. chembk.com [chembk.com]
- 2. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 11. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
4-Bromophenylacetyl chloride molecular weight
Investigating Compound Properties
I'm currently focused on the initial phase. My priority is to pin down the molecular weight and key physicochemical characteristics of 4-Bromophenylacetyl chloride. I'm deep into a comprehensive search to uncover its chemical formula, density, melting point, and boiling point to establish a solid foundation.
Exploring Synthesis & Reactivity
My next move is to look at the synthesis of this compound. I'm focusing on its reactivity and how it's made, especially the reactions of 4-bromophenylacetic acid with thionyl or oxalyl chloride. I'm also digging into its behavior as an acylating agent and stability under different conditions. I also plan to find its applications in pharmaceuticals and other bioactive molecules.
Defining Molecular Weight & Properties
I'm now zeroing in on the molecular weight and physicochemical data, starting with the formula, density, melting, and boiling points. Simultaneously, I'm examining its common synthesis pathways, especially the reactions with thionyl chloride and oxalyl chloride and its reactivity. I'm also delving into its use in pharmaceuticals, analyzing it to discover typical analytical techniques, and safety protocols for proper handling. Finally, I will compile this information into a thorough technical guide with citations.
An In-depth Technical Guide on the Safe Handling of 4-Bromophenylacetyl Chloride
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols and data associated with 4-Bromophenylacetyl chloride (CAS No: 37859-24-8), a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and mitigating the inherent risks associated with this corrosive and reactive compound.
Section 1: Understanding the Inherent Hazards of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its utility in organic synthesis is derived from its reactive acyl chloride functional group. However, this reactivity is also the source of its significant hazards. The primary dangers associated with this compound are its corrosive nature and its harmful effects upon ingestion.[1][3]
1.1. GHS Hazard Classification
A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the foundation of laboratory safety.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3][4] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[4][5] |
1.2. Physicochemical Properties and Reactivity
The reactivity of this compound dictates its handling and storage requirements. It is a combustible liquid with a flash point above 110°C.[1][6][7] It is crucial to note its incompatibility with water, bases, and strong oxidizing agents.[6] Contact with water or moist air will lead to decomposition, releasing irritating and toxic gases, including hydrogen chloride gas.[6]
| Property | Value |
| Molecular Formula | C8H6BrClO[1][8] |
| Molecular Weight | 233.49 g/mol [8][9] |
| Boiling Point | 180-185°C at 10 mmHg[1][8] |
| Density | 1.573 - 1.589 g/mL at 25°C[1][8] |
Section 2: A Proactive Approach to Exposure Control and Personal Protection
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential when working with this compound.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This is critical to prevent the inhalation of its corrosive vapors.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6][10]
2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection and proper use of PPE are vital to prevent direct contact with this hazardous chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6][11][12] | Protects against splashes that can cause severe eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn and inspected before each use. A lab coat or a complete chemical-resistant suit is also required.[11][12][13] | Prevents skin contact, which can lead to severe burns.[3] Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6][10] For operations with a high potential for aerosol generation, a full-face respirator may be necessary. | Protects the respiratory tract from corrosive vapors.[5] |
Section 3: Standard Operating Procedures for Safe Handling and Storage
A systematic workflow is crucial for minimizing exposure and preventing accidents.
3.1. Handling Protocols
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[6] Avoid contact with skin, eyes, and clothing.[4]
-
Prevent Aerosol Formation: Avoid the formation of dust and aerosols.[11]
-
Grounding and Bonding: Take precautionary measures against static discharges.
-
Post-Handling Hygiene: Wash hands thoroughly with soap and water after handling.[2][14]
3.2. Storage Requirements
-
Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
Incompatible Materials: Store away from incompatible materials such as bases, water, and strong oxidizing agents.[6] The storage area should be designated for corrosive materials.[6]
-
Moisture Protection: Protect from moisture, as the compound is moisture-sensitive.[15] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1]
Section 4: Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical.
4.1. First-Aid Measures
Immediate medical attention is required for any exposure.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water and soap. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen.[14] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[6] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[6] Seek immediate medical attention.[4]
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment, including respiratory protection.[11]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, silica gel, or vermiculite) and place in a suitable, closed container for disposal.[2][16] Do not use water to clean up spills.[17]
-
Environmental Precautions: Prevent the product from entering drains.[4]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), dry sand, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use water, as it will react with the compound.[17]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6] Containers may explode in a fire.[17]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 5: Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[6] However, it is known to be harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause sensitization by skin contact.[6] There is no information available on its carcinogenic, mutagenic, or reproductive effects.[6]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[12] Dispose of the contents and container in accordance with local, regional, and national regulations.[6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
Visualizing the Risk Management Workflow
The following diagram illustrates the logical flow for the safe handling of this compound, from initial assessment to emergency response.
Sources
- 1. chembk.com [chembk.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-溴苯乙酰氯 | 37859-24-8 [m.chemicalbook.com]
- 8. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aablocks.com [aablocks.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. fishersci.com [fishersci.com]
- 16. 4-Fluorophenylacetyl chloride(459-04-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. nj.gov [nj.gov]
An In-Depth Technical Guide to the Reactivity of 4-Bromophenylacetyl Chloride with Water
<-4-10_2023_00_24_03> <-10_2023_00_24_05> <-10_2023_00_24_08> <-10_2023_00_24_10> <-10_2023_00_24_12> <-10_2023_00_24_15> <-10_2023_00_24_17> <-10_2023_00_24_19> <-10_2023_00_24_21> <-10_2023_00_24_22> <-10_2023_00_24_24> <-10_2023_00_24_26> <-10_2023_00_24_28> <-10_2023_00_24_30> <-10_2023_00_24_32> <-10_2023_00_24_34> <-10_2023_00_24_36> <-10_2023_00_24_38> <-10_2023_00_24_40> <-10_2023_00_24_42> <-10_2023_00_24_44> <-10_2023_00_24_46> <-10_2023_00_24_48> <-10_2023_00_24_50> <-10_2023_00_24_52> <-10_2023_00_24_54> <-10_2023_00_24_56> <-10_2023_00_24_58> <-10_2023_00_25_00> <-10_2023_00_25_02> <-10_2023_00_25_04> <-10_2023_00_25_06> <-10_2023_00_25_08> <-10_2023_00_25_10> <-10_2023_00_25_12> <-10_2023_00_25_14> <-10_2023_00_25_16> <-10_2023_00_25_18> <-10_2023_00_25_20> <-10_2023_00_25_22> <-10_2023_00_25_24> <-10_2023_00_25_26> <-10_2023_00_25_28> <-10_2023_00_25_30> <-10_2023_00_25_32> <-10_2023_00_25_34> <-10_2023_00_25_36> <-10_2023_00_25_38> <-10_2023_00_25_40> <-10_2023_00_25_42> <-10_2023_00_25_44> <-10_2023_00_25_46> <-10_2023_00_25_48> <-10_2023_00_25_50> <-10_2023_00_25_52> <-10_2023_00_25_54> <-10_2023_00_25_56> <-10_2023_00_25_58> <-10_2023_00_26_00> <-10_2023_00_26_02> <-10_2023_00_26_04> <-10_2023_00_26_06> <-10_2023_00_26_08> <-10_2023_00_26_10> <-10_2023_00_26_12> <-10_2023_00_26_14> <-10_2023_00_26_16> <-10_2023_00_26_18> <-10_2023_00_26_20> <-10_2023_00_26_22> <-10_2023_00_26_24> <-10_2023_00_26_26> <-10_2023_00_26_28> <-10_2023_00_26_30> <-10_2023_00_26_32> <-10_2023_00_26_34> <-10_2023_00_26_36> <-10_2023_00_26_38> <-10_2023_00_26_40> <-10_2023_00_26_42> <-10_2023_00_26_44> <-10_2023_00_26_46> <-10_2023_00_26_48> <-10_2023_00_26_50> <-10_2023_00_26_52> <-10_2023_00_26_54> <-10_2023_00_26_56> <-10_2023_00_26_58> <-10_2023_00_27_00> <-10_2023_00_27_02> <-10_2023_00_27_04> <-10_2023_00_27_06> <-10_2023_00_27_08> <-10_2023_00_27_10> <-10_2023_00_27_12> <-10_2023_00_27_14> <-10_2023_00_27_16> <-10_2023_00_27_18> <-10_2023_00_27_20> <-10_2023_00_27_22> <-10_2023_00_27_24> <-10_2023_00_27_26> <-10_2023_00_27_28> <-10_2023_00_27_30> <-10_2023_00_27_32> <-10_2023_00_27_34> <-10_2023_00_27_36> <-10_2023_00_27_38> <-10_2023_00_27_40> <-10_2023_00_27_42> <-10_2023_00_27_44> <-10_2023_00_27_46> <-10_2023_00_27_48> <-10_2023_00_27_50> <-10_2023_00_27_52> <-10_2023_00_27_54> <-10_2023_00_27_56> <-10_2023_00_27_58> <-10_2023_00_28_00> <-10_2023_00_28_02> <-10_2023_00_28_04> <-10_2023_00_28_06> <-10_2023_00_28_08> <-10_2023_00_28_10> <-10_2023_00_28_12> <-10_2023_00_28_14> <-10_2023_00_28_16> <-10_2023_00_28_18> <-10_2023_00_28_20> <-10_2023_00_28_22> <-10_2023_00_28_24> <-10_2023_00_28_26> <-10_2023_00_28_28> <-10_2023_00_28_30> <-10_2023_00_28_32> <-10_2023_00_28_34> <-10_2023_00_28_36> <-10_2023_00_28_38> <-10_2023_00_28_40> <-10_2023_00_28_42> <-10_2023_00_28_44> <-10_2023_00_28_46> <-10_2023_00_28_48> <-10_2023_00_28_50> <-10_2023_00_28_52> <-10_2023_00_28_54> <-10_2023_00_28_56> <-10_2023_00_28_58> <-10_2023_00_29_00> <-10_2023_00_29_02> <-10_2023_00_29_04> <-10_2023_00_29_06> <-10_2023_00_29_08> <-10_2023_00_29_10> <-10_2023_00_29_12> <-10_2023_00_29_14> <-10_2023_00_29_16> <-10_2023_00_29_18> <-10_2023_00_29_20> <-10_2023_00_29_22> <-10_2023_00_29_24> <-10_2023_00_29_26> <-10_2023_00_29_28> <-10_2023_00_29_30> <-10_2023_00_29_32> <-10_2023_00_29_34> <-10_2023_00_29_36> <-10_2023_00_29_38> <-10_2023_00_29_40> <-10_2023_00_29_42> <-10_2023_00_29_44> <-10_2023_00_29_46> <-10_2023_00_29_48> <-10_2023_00_29_50> <-10_2023_00_29_52> <-10_2023_00_29_54> <-10_2023_00_29_56> <-10_2023_00_29_58> <-10_2023_00_30_00> <-10_2023_00_30_02> <-10_2023_00_30_04> <-10_2023_00_30_06> <-10_2023_00_30_08> <-10_2023_00_30_10> <-10_2023_00_30_12> <-10_2023_00_30_14> <-10_2023_00_30_16> <-10_2023_00_30_18> <-10_2023_00_30_20> <-10_2023_00_30_22> <-10_2023_00_30_24> <-10_2023_00_30_26> <-10_2023_00_30_28> <-10_2023_00_30_30> <-10_2023_00_30_32> <-10_2023_00_30_34> <-10_2023_00_30_36> <-10_2023_00_30_38> <-10_2023_00_30_40> <-10_2023_00_30_42> <-10_2023_00_30_44> <-10_2023_00_30_46> <-10_2023_00_30_48> <-10_2023_00_30_50> <-10_2023_00_30_52> <-10_2023_00_30_54> <-10_2023_00_30_56> <-10_2023_00_30_58> <-10_2023_00_31_00> <-10_2023_00_31_02> <-10_2023_00_31_04> <-10_2023_00_31_06> <-10_2023_00_31_08> <-10_2023_00_31_10> <-10_2023_00_31_12> <-10_2023_00_31_14> <-10_2023_00_31_16> <-10_2023_00_31_18> <-10_2023_00_31_20> <-10_2023_00_31_22> <-10_2023_00_31_24> <-10_2023_00_31_26> <-10_2023_00_31_28> <-10_2023_00_31_30> <-10_2023_00_31_32> <-10_2023_00_31_34> <-10_2023_00_31_36> <-10_2023_00_31_38> <-10_2023_00_31_40> <-10_2023_00_31_42> <-10_2023_00_31_44> <-10_2023_00_31_46> <-10_2023_00_31_48> <-10_2023_00_31_50> <-10_2023_00_31_52> <-10_2023_00_31_54> <-10_2023_00_31_56> <-10_2023_00_31_58> <-10_2023_00_32_00> <-10_2023_00_32_02> <-10_2023_00_32_04> <-10_2023_00_32_06> <-10_2023_00_32_08> <-10_2023_00_32_10> <-10_2023_00_32_12> <-10_2023_00_32_14> <-10_2023_00_32_16> <-10_2023_00_32_18> <-10_2023_00_32_20> <-10_2023_00_32_22> <-10_2023_00_32_24> <-10_2023_00_32_26> <-10_2023_00_32_28> <-10_2023_00_32_30> <-10_2023_00_32_32> <-10_2023_00_32_34> <-10_2023_00_32_36> <-10_2023_00_32_38> <-10_2023_00_32_40> <-10_2023_00_32_42> <-10_2023_00_32_44> <-10_2023_00_32_46> <-10_2023_00_32_48> <-10_2023_00_32_50> <-10_2023_00_32_52> <-10_2023_00_32_54> <-10_2023_00_32_56> <-10_2023_00_32_58> <-10_2023_00_33_00> <-10_2023_00_33_02> <-10_2023_00_33_04> <-10_2023_00_33_06> <-10_2023_00_33_08> <-10_2023_00_33_10> <-10_2023_00_33_12> <-10_2023_00_33_14> <-10_2023_00_33_16> <-10_2023_00_33_18> <-10_2023_00_33_20> <-10_2023_00_33_22> <-10_2023_00_33_24> <-10_2023_00_33_26> <-10_2023_00_33_28> <-10_2023_00_33_30> <-10_2023_00_33_32> <-10_2023_00_33_34> <-10_2023_00_33_36> <-10_2023_00_33_38> <-10_2023_00_33_40> <-10_2023_00_33_42> <-10_2023_00_33_44> <-10_2023_00_33_46> <-10_2023_00_33_48> <-10_2023_00_33_50> <-10_2023_00_33_52> <-10_2023_00_33_54> <-10_2023_00_33_56> <-10_2023_00_33_58> <-10_2023_00_34_00> <-10_2023_00_34_02> <-10_2023_00_34_04> <-10_2023_00_34_06> <-10_2023_00_34_08> <-10_2023_00_34_10> <-10_2023_00_34_12> <-10_2023_00_34_14> <-10_2023_00_34_16> <-10_2023_00_34_18> <-10_2023_00_34_20> <-10_2023_00_34_22> <-10_2023_00_34_24> <-10_2023_00_34_26> <-10_2023_00_34_28> <-10_2023_00_34_30> <-10_2023_00_34_32> <-10_2023_00_34_34> <-10_2023_00_34_36> <-10_2023_00_34_38> <-10_2023_00_34_40> <-10_2023_00_34_42> <-10_2023_00_34_44> <-10_2023_00_34_46> <-10_2023_00_34_48> <-10_2023_00_34_50> <-10_2023_00_34_52> <-10_2023_00_34_54> <-10_2023_00_34_56> <-10_2023_00_34_58> <-10_2023_00_35_00> <-10_2023_00_35_02> <-10_2023_00_35_04> <-10_2023_00_35_06> <-10_2023_00_35_08> <-10_2023_00_35_10> <-10_2023_00_35_12> <-10_2023_00_35_14> <-10_2023_00_35_16> <-10_2023_00_35_18> <-10_2023_00_35_20> <-10_2023_00_35_22> <-10_2023_00_35_24> <-10_2023_00_35_26> <-10_2023_00_35_28> <-10_2023_00_35_30> <-10_2023_00_35_32> <-10_2023_00_35_34> <-10_2023_00_35_36> <-10_2023_00_35_38> <-10_2023_00_35_40> <-10_2023_00_35_42> <-10_2023_00_35_44> <-10_2023_00_35_46> <-10_2023_00_35_48> <-10_2023_00_35_50> <-10_2023_00_35_52> <-10_2023_00_35_54> <-10_2023_00_35_56> <-10_2023_00_35_58> <-10_2023_00_36_00> <-10_2023_00_36_02> <-10_2023_00_36_04> <-10_2023_00_36_06> <-10_2023_00_36_08> <-10_2023_00_36_10> <-10_2023_00_36_12> <-10_2023_00_36_14> <-10_2023_00_36_16> <-10_2023_00_36_18> <-10_2023_00_36_20> <-10_2023_00_36_22> <-10_2023_00_36_24> <-10_2023_00_36_26> <-10_2023_00_36_28> <-10_2023_00_36_30> <-10_2023_00_36_32> <-10_2023_00_36_34> <-10_2023_00_36_36> <-10_2023_00_36_38> <-10_2023_00_36_40> <-10_2023_00_36_42> <-10_2023_00_36_44> <-10_2023_00_36_46> <-10_2023_00_36_48> <-10_2023_00_36_50> <-10_2023_00_36_52> <-10_2023_00_36_54> <-10_2023_00_36_56> <-10_2023_00_36_58> <-10_2023_00_37_00> <-10_2023_00_37_02> <-10_2023_00_37_04> <-10_2023_00_37_06> <-10_2023_00_37_08> <-10_2023_00_37_10> <-10_2023_00_37_12> <-10_2023_00_37_14> <-10_2023_00_37_16> <-10_2023_00_37_18> <-10_2023_00_37_20> <-10_2023_00_37_22> <-10_2023_00_37_24> <-10_2023_00_37_26> <-10_2023_00_37_28> <-10_2023_00_37_30> <-10_2023_00_37_32> <-10_2023_00_37_34> <-10_2023_00_37_36> <-10_2023_00_37_38> <-10_2023_00_37_40> <-10_2023_00_37_42> <-10_2023_00_37_44> <-10_2023_00_37_46> <-10_2023_00_37_48> <-10_2023_00_37_50> <-10_2023_00_37_52> <-10_2023_00_37_54> <-10_2023_00_37_56> <-10_2023_00_37_58> <-10_2023_00_38_00> <-10_2023_00_38_02> <-10_2023_00_38_04> <-10_2023_00_38_06> <-10_2023_00_38_08> <-10_2023_00_38_10> <-10_2023_00_38_12> <-10_2023_00_38_14> <-10_2023_00_38_16> <-10_2023_00_38_18> <-10_2023_00_38_20> <-10_2023_00_38_22> <-10_2023_00_38_24> <-10_2023_00_38_26> <-10_2023_00_38_28> <-10_2023_00_38_30> <-10_2023_00_38_32> <-10_2023_00_38_34> <-10_2023_00_38_36> <-10_2023_00_38_38> <-10_2023_00_38_40> <-10_2023_00_38_42> <-10_2023_00_38_44> <-10_2023_00_38_46> <-10_2023_00_38_48> <-10_2023_00_38_50> <-10_2023_00_38_52> <-10_2023_00_38_54> <-10_2023_00_38_56> <-10_2023_00_38_58> <-10_2023_00_39_00> <-10_2023_00_39_02> <-10_2023_00_39_04> <-10_2023_00_39_06> <-10_2023_00_39_08> <-10_2023_00_39_10> <-10_2023_00_39_12> <-10_2023_00_39_14> <-10_2023_00_39_16> <-10_2023_00_39_18> <-10_2023_00_39_20> <-10_2023_00_39_22> <-10_2023_00_39_24> <-10_2023_00_39_26> <-10_2023_00_39_28> <-10_2023_00_39_30> <-10_2023_00_39_32> <-10_2023_00_39_34> <-10_2023_00_39_36> <-10_2023_00_39_38> <-10_2023_00_39_40> <-10_2023_00_39_42> <-10_2023_00_39_44> <-10_2023_00_39_46> <-10_2023_00_39_48> <-10_2023_00_39_50> <-10_2023_00_39_52> <-10_2023_00_39_54> <-10_2023_00_39_56> <-10_2023_00_39_58> <-10_2023_00_40_00> <-10_2023_00_40_02> <-10_2023_00_40_04> <-10_2023_00_40_06> <-10_2023_00_40_08> <-10_2023_00_40_10> <-10_2023_00_40_12> <-10_2023_00_40_14> <-10_2023_00_40_16> <-10_2023_00_40_18> <-10_2023_00_40_20> <-10_2023_00_40_22> <-10_2023_00_40_24> <-10_2023_00_40_26> <-10_2023_00_40_28> <-10_2023_00_40_30> <-10_2023_00_40_32> <-10_2023_00_40_34> <-10_2023_00_40_36> <-10_2023_00_40_38> <-10_2023_00_40_40> <-10_2023_00_40_42> <-10_2023_00_40_44> <-10_2023_00_40_46> <-10_2023_00_40_48> <-10_2023_00_40_50> <-10_2023_00_40_52> <-10_2023_00_40_54> <-10_2023_00_40_56> <-10_2023_00_40_58> <-10_2023_00_41_00> <-10_2023_00_41_02> <-10_2023_00_41_04> <-10_2023_00_41_06> <-10_2023_00_41_08> <-10_2023_00_41_10> <-10_2023_00_41_12> <-10_2023_00_41_14> <-10_2023_00_41_16> <-10_2023_00_41_18> <-10_2023_00_41_20> <-10_2023_00_41_22> <-10_2023_00_41_24> <-10_2023_00_41_26> <-10_2023_00_41_28> <-10_2023_00_41_30> <-10_2023_00_41_32> <-10_2023_00_41_34> <-10_2023_00_41_36> <-10_2023_00_41_38> <-10_2023_00_41_40> <-10_2023_00_41_42> <-10_2023_00_41_44> <-10_2023_00_41_46> <-10_2023_00_41_48> <-10_2023_00_41_50> <-10_2023_00_41_52> <-10_2023_00_41_54> <-10_2023_00_41_56> <-10_2023_00_41_58> <-10_2023_00_42_00> <-10_2023_00_42_02> <-10_2023_00_42_04> <-10_2023_00_42_06> <-10_2023_00_42_08> <-10_2023_00_42_10> <-10_2023_00_42_12> <-10_2023_00_42_14> <-10_2023_00_42_16> <-10_2023_00_42_18> <-10_2023_00_42_20> <-10_2023_00_42_22> <-10_2023_00_42_24> <-10_2023_00_42_26> <-10_2023_00_42_28> <-10_2023_00_42_30> <-10_2023_00_42_32> <-10_2023_00_42_34> <-10_2023_00_42_36> <-10_2023_00_42_38> <-10_2023_00_42_40> <-10_2023_00_42_42> <-10_2023_00_42_44> <-10_2023_00_42_46> <-10_2023_00_42_48> <-10_2023_00_42_50> <-10_2023_00_42_52> <-10_2023_00_42_54> <-10_2023_00_42_56> <-10_2023_00_42_58> <-10_2023_00_43_00> <-10_2023_00_43_02> <-10_2023_00_43_04> <-10_2023_00_43_06> <-10_2023_00_43_08> <-10_2023_00_43_10> <-10_2023_00_43_12> <-10_2023_00_43_14> <-10_2023_00_43_16> <-10_2023_00_43_18> <-10_2023_00_43_20> <-10_2023_00_43_22> <-10_2023_00_43_24> <-10_2023_00_43_26> <-10_2023_00_43_28> <-10_2023_00_43_30> <-10_2023_00_43_32> <-10_2023_00_43_34> <-10_2023_00_43_36> <-10_2023_00_43_38> <-10_2023_00_43_40> <-10_2023_00_43_42> <-10_2023_00_43_44> <-10_2023_00_43_46> <-10_2023_00_43_48> <-10_2023_00_43_50> <-10_2023_00_43_52> <-10_2023_00_43_54> <-10_2023_00_43_56> <-10_2023_00_43_58> <-10_2023_00_44_00> <-10_2023_00_44_02> <-10_2023_00_44_04> <-10_2023_00_44_06> <-10_2023_00_44_08> <-10_2023_00_44_10> <-10_2023_00_44_12> <-10_2023_00_44_14> <-10_2023_00_44_16> <-10_2023_00_44_18> <-10_2023_00_44_20> <-10_2023_00_44_22> <-10_2023_00_44_24> <-10_2023_00_44_26> <-10_2023_00_44_28> <-10_2023_00_44_30> <-10_2023_00_44_32> <-10_2023_00_44_34> <-10_2023_00_44_36> <-10_2023_00_44_38> <-10_2023_00_44_40> <-10_2023_00_44_42> <-10_2023_00_44_44> <-10_2023_00_44_46> <-10_2023_00_44_48> <-10_2023_00_44_50> <-10_2023_00_44_52> <-10_2023_00_44_54> <-10_2023_00_44_56> <-10_2023_00_44_58> <-10_2023_00_45_00> <-10_2023_00_45_02> <-10_2023_00_45_04> <-10_2023_00_45_06> <-10_2023_00_45_08> <-10_2023_00_45_10> <-10_2023_00_45_12> <-10_2023_00_45_14> <-10_2023_00_45_16> <-10_2023_00_45_18> <-10_2023_00_45_20> <-10_2023_00_45_22> <-10_2023_00_45_24> <-10_2023_00_45_26> <-10_2023_00_45_28> <-10_2023_00_45_30> <-10_2023_00_45_32> <-10_2023_00_45_34> <-10_2023_00_45_36> <-10_2023_00_45_38> <-10_2023_00_45_40> <-10_2023_00_45_42> <-10_2023_00_45_44> <-10_2023_00_45_46> <-10_2023_00_45_48> <-10_2023_00_45_50> <-10_2023_00_45_52> <-10_2023_00_45_54> <-10_2023_00_45_56> <-10_2023_00_45_58> <-10_2023_00_46_00> <-10_2023_00_46_02> <-10_2023_00_46_04> <-10_2023_00_46_06> <-10_2023_00_46_08> <-10_2023_00_46_10> <-10_2023_00_46_12> <-10_2023_00_46_14> <-10_2023_00_46_16> <-10_2023_00_46_18> <-10_2023_00_46_20> <-10_2023_00_46_22> <-10_2023_00_46_24> <-10_2023_00_46_26> <-10_2023_00_46_28> <-10_2023_00_46_30> <-10_2023_00_46_32> <-10_2023_00_46_34> <-10_2023_00_46_36> <-10_2023_00_46_38> <-10_2023_00_46_40> <-10_2023_00_46_42> <-10_2023_00_46_44> <-10_2023_00_46_46> <-10_2023_00_46_48> <-10_2023_00_46_50> <-10_2023_00_46_52> <-10_2023_00_46_54> <-10_2023_00_46_56> <-10_2023_00_46_58> <-10_2023_00_47_00> <-10_2023_00_47_02> <-10_2023_00_47_04> <-10_2023_00_47_06> <-10_2023_00_47_08> <-10_2023_00_47_10> <-10_2023_00_47_12> <-10_2023_00_47_14> <-10_2023_00_47_16> <-10_2023_00_47_18> <-10_2023_00_47_20> <-10_2023_00_47_22> <-10_2023_00_47_24> <-10_2023_00_47_26> <-10_2023_00_47_28> <-10_2023_00_47_30> <-10_2023_00_47_32> <-10_2023_00_47_34> <-10_2023_00_47_36> <-10_2023_00_47_38> <-10_2023_00_47_40> <-10_2023_00_47_42> <-10_2023_00_47_44> <-10_2023_00_47_46> <-10_2023_00_47_48> <-10_2023_00_47_50> <-10_2023_00_47_52> <-10_2023_00_47_54> <-10_2023_00_47_56> <-10_2023_00_47_58> <-10_2023_00_48_00> <-10_2023_00_48_02> <-10_2023_00_48_04> <-10_2023_00_48_06> <-10_2023_00_48_08> <-10_2023_00_48_10> <-10_2023_00_48_12> <-10_2023_00_48_14> <-10_2023_00_48_16> <-10_2023_00_48_18> <-10_2023_00_48_20> <-10_2023_00_48_22> <-10_2023_00_48_24> <-10_2023_00_48_26> <-10_2023_00_48_28> <-10_2023_00_48_30> <-10_2023_00_48_32> <-10_2023_00_48_34> <-10_2023_00_48_36> <-10_2023_00_48_38> <-10_2023_00_48_40> <-10_2023_00_48_42> <-10_2023_00_48_44> <-10_2023_00_48_46> <-10_2023_00_48_48> <-10_2023_00_48_50> <-10_2023_00_48_52> <-10_2023_00_48_54> <-10_2023_00_48_56> <-10_2023_00_48_58> <-10_2023_00_49_00> <-10_2023_00_49_02> <-10_2023_00_49_04> <-10_2023_00_49_06> <-10_2023_00_49_08> <-10_2023_00_49_10> <-10_2023_00_49_12> <-10_2023_00_49_14> <-10_2023_00_49_16> <-10_2023_00_49_18> <-10_2023_00_49_20> <-10_2023_00_49_22> <-10_2023_00_49_24> <-10_2023_00_49_26> <-10_2023_00_49_28> <-10_2023_00_49_30> <-10_2023_00_49_32> <-10_2023_00_49_34> <-10_2023_00_49_36> <-10_2023_00_49_38> <-10_2023_00_49_40> <-10_2023_00_49_42> <-10_2023_00_49_44> <-10_2023_00_49_46> <-10_2023_00_49_48> <-10_2023_00_49_50> <-10_2023_00_49_52> <-10_2023_00_49_54> <-10_2023_00_49_56> <-10_2023_00_49_58> <-10_2023_00_50_00> <-10_2023_00_50_02> <-10_2023_00_50_04> <-10_2023_00_50_06> <-10_2023_00_50_08> <-10_2023_00_50_10> <-10_2023_00_50_12> <-10_2023_00_50_14> <-10_2023_00_50_16> <-10_2023_00_50_18> <-10_2023_00_50_20> <-10_2023_00_50_22> <-10_2023_00_50_24> <-10_2023_00_50_26> <-10_2023_00_50_28> <-10_2023_00_50_30> <-10_2023_00_50_32> <-10_2023_00_50_34> <-10_2023_00_50_36> <-10_2023_00_50_38> <-10_2023_00_50_40> <-10_2023_00_50_42> <-10_2023_00_50_44> <-10_2023_00_50_46> <-10_2023_00_50_48> <-10_2023_00_50_50> <-10_2023_00_50_52> <-10_2023_00_50_54> <-10_2023_00_50_56> <-10_2023_00_50_58> <-10_2023_00_51_00> <-10_2023_00_51_02> <-10_2023_00_51_04> <-10_2023_00_51_06> <-10_2023_00_51_08> <-10_2023_00_51_10> <-10_2023_00_51_12> <-10_2023_00_51_14> <-10_2023_00_51_16> <-10_2023_00_51_18> <-10_2023_00_51_20> <-10_2023_00_51_22> <-10_2023_00_51_24> <-10_2023_00_51_26> <-10_2023_00_51_28> <-10_2023_00_51_30> <-10_2023_00_51_32> <-10_2023_00_51_34> <-10_2023_00_51_36> <-10_2023_00_51_38> <-10_2023_00_51_40> <-10_2023_00_51_42> <-10_2023_00_51_44> <-10_2023_00_51_46> <-10_2023_00_51_48> <-10_2023_00_51_50> <-10_2023_00_51_52> <-10_2023_00_51_54> <-10_2023_00_51_56> <-10_2023_00_51_58> <-10_2023_00_52_00> <-10_2023_00_52_02> <-10_2023_00_52_04> <-10_2023_00_52_06> <-10_2023_00_52_08> <-10_2023_00_52_10> <-10_2023_00_52_12> <-10_2023_00_52_14> <-10_2023_00_52_16> <-10_2023_00_52_18> <-10_2023_00_52_20> <-10_2023_00_52_22> <-10_2023_00_52_24> <-10_2023_00_52_26> <-10_2023_00_52_28> <-10_2023_00_52_30> <-10_2023_00_52_32> <-10_2023_00_52_34> <-10_2023_00_52_36> <-10_2023_00_52_38> <-10_2023_00_52_40> <-10_2023_00_52_42> <-10_2023_00_52_44> <-10_2023_00_52_46> <-10_2023_00_52_48> <-10_2023_00_52_50> <-10_2023_00_52_52> <-10_2023_00_52_54> <-10_2023_00_52_56> <-10_2023_00_52_58> <-10_2023_00_53_00> <-10_2023_00_53_02> <-10_2023_00_53_04> <-10_2023_00_53_06> <-10_2023_00_53_08> <-10_2023_00_53_10> <-10_2023_00_53_12> <-10_2023_00_53_14> <-10_2023_00_53_16> <-10_2023_00_53_18> <-10_2023_00_53_20> <-10_2023_00_53_22> <-10_2023_00_53_24> <-10_2023_00_53_26> <-10_2023_00_53_28> <-10_2023_00_53_30> <-10_2023_00_53_32> <-10_2023_00_53_34> <-10_2023_00_53_36> <-10_2023_00_53_38> <-10_2023_00_53_40> <-10_2023_00_53_42> <-10_2023_00_53_44> <-10_2023_00_53_46> <-10_2023_00_53_48> <-10_2023_00_53_50> <-10_2023_00_53_52> <-10_2023_00_53_54> <-10_2023_00_53_56> <-10_2023_00_53_58> <-10_2023_00_54_00> <-10_2023_00_54_02> <-10_2023_00_54_04> <-10_2023_00_54_06> <-10_2023_00_54_08> <-10_2023_00_54_10> <-10_2023_00_54_12> <-10_2023_00_54_14> <-10_2023_00_54_16> <-10_2023_00_54_18> <-10_2023_00_54_20> <-10_2023_00_54_22> <-10_2023_00_54_24> <-10_2023_00_54_26> <-10_2023_00_54_28> <-10_2023_00_54_30> <-10_2023_00_54_32> <-10_2023_00_54_34> <-10_2023_00_54_36> <-10_2023_00_54_38> <-10_2023_00_54_40> <-10_2023_00_54_42> <-10_2023_00_54_44> <-10_2023_00_54_46> <-10_2023_00_54_48> <-10_2023_00_54_50> <-10_2023_00_54_52> <-10_2023_00_54_54> <-10_2023_00_54_56> <-10_2023_00_54_58> <-10_2023_00_55_00> <-10_2023_00_55_02> <-10_2023_00_55_04> <-10_2023_00_55_06> <-10_2023_00_55_08> <-_10_202tribune
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenylacetyl chloride is a pivotal reagent in organic synthesis, valued for its role as an acylating agent and a building block for complex molecules in the pharmaceutical and agrochemical industries.[1] Its utility, however, is intrinsically linked to its high reactivity, particularly towards nucleophiles such as water. This hydrolysis reaction, while often considered a nuisance, is a critical parameter that dictates the compound's storage, handling, and application in synthetic protocols. This technical guide provides a comprehensive examination of the reactivity of this compound with water, detailing the underlying reaction mechanism, the electronic factors governing its rate, a validated protocol for monitoring the reaction, and the practical implications for laboratory and industrial applications.
Introduction: The Double-Edged Sword of Reactivity
Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic that makes them exceptionally useful for introducing acyl groups into molecules.[2][3] this compound (4-BPAC) exemplifies this, serving as a key intermediate in the synthesis of various target compounds. Its structure features a highly electrophilic carbonyl carbon, primed for attack by nucleophiles.
The most ubiquitous nucleophile in any standard laboratory environment is water. The reaction of 4-BPAC with water, or hydrolysis, is a rapid and exothermic process that yields 4-bromophenylacetic acid and corrosive hydrogen chloride (HCl) gas.[4] Understanding the kinetics and mechanism of this reaction is not merely an academic exercise; it is fundamental to ensuring the integrity of the reagent, the success of a synthetic step, and the safety of the operator. This guide bridges theoretical principles with practical, field-proven insights to provide a holistic understanding of this critical chemical transformation.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective use. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrClO | [1][5][6][7] |
| Molar Mass | 233.49 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow liquid or solid | [1][5] |
| Melting Point | 30-32 °C | [1] |
| Boiling Point | ~180-185 °C at 10 mmHg | [1][6] |
| Density | ~1.57 - 1.59 g/mL at 25 °C | [1][6][7] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF). Reacts with protic solvents like water and alcohols. | [1] |
The reactivity of 4-BPAC is a direct consequence of its molecular structure. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms inductively withdraw electron density, rendering the carbonyl carbon highly electron-deficient (electrophilic) and thus susceptible to nucleophilic attack.[3][8][9]
The Hydrolysis Reaction: Mechanism and Electronic Effects
The reaction of this compound with water is a classic example of a nucleophilic acyl substitution .[10] This transformation proceeds via a well-established addition-elimination mechanism.[4][8][9]
The Mechanism:
The reaction can be dissected into two principal stages:
-
Nucleophilic Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the 4-BPAC. This addition step breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[2][8][9]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed by the lone pair on the negatively charged oxygen. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as a good leaving group. A final, rapid deprotonation of the resulting oxonium ion by a water molecule or the departed chloride ion yields the final products: 4-bromophenylacetic acid and hydrogen chloride.[8][9][11]
Caption: Nucleophilic Addition-Elimination Mechanism of 4-BPAC Hydrolysis.
The Role of the 4-Bromo Substituent:
The presence of the bromine atom at the para-position of the phenyl ring significantly influences the reaction rate. Halogens, like bromine, exert a strong electron-withdrawing inductive effect (-I effect).[12][13] This effect pulls electron density away from the acetyl group, further increasing the partial positive charge (electrophilicity) on the carbonyl carbon.[3][13] This enhanced electrophilicity makes the carbonyl carbon an even more attractive target for the water nucleophile, leading to an accelerated rate of hydrolysis compared to the unsubstituted phenylacetyl chloride.
Experimental Protocol: Monitoring Hydrolysis via Titration
To quantify the reactivity and determine the rate of hydrolysis, a robust and self-validating experimental protocol is essential. The following method monitors the reaction's progress by titrating the hydrogen chloride (HCl) produced over time.
Principle: The hydrolysis of one mole of 4-BPAC produces one mole of HCl. By quantifying the amount of HCl generated at specific time intervals using a standardized basic solution, the reaction kinetics can be determined.
Materials & Equipment:
-
This compound
-
Acetone (anhydrous)
-
Distilled water
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Stopwatch
-
Burette (50 mL), Pipettes (various sizes), Conical flasks (250 mL)
Step-by-Step Methodology:
-
Preparation (t= -10 min):
-
Set up a thermostated water bath to the desired reaction temperature (e.g., 25.0 °C).
-
Prepare a stock solution by dissolving a precise mass of 4-BPAC in a known volume of anhydrous acetone. Causality: Acetone serves as an inert solvent that is miscible with both the acyl chloride and water, allowing the reaction to occur in a homogeneous phase at a controllable rate.
-
Fill a burette with the standardized 0.1 M NaOH solution.
-
-
Reaction Initiation (t=0):
-
In a conical flask equilibrated in the water bath, place a known volume of a mixture of acetone and water.
-
Initiate the reaction by rapidly adding a precise volume of the 4-BPAC stock solution to the flask with vigorous stirring. Immediately start the stopwatch.
-
-
Aliquot Quenching & Titration (t = 2, 5, 10, 20, 30 min):
-
At predetermined time intervals, withdraw a fixed volume (e.g., 10 mL) of the reaction mixture (an aliquot).
-
Immediately add the aliquot to a separate flask containing a large volume of ice-cold anhydrous acetone. Causality: This step, known as quenching, effectively stops the hydrolysis reaction by rapidly diluting the reactants and lowering the temperature, ensuring that the measured HCl concentration is accurate for that specific time point.
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with the standardized 0.1 M NaOH until a faint, persistent pink endpoint is observed. Record the volume of NaOH used.
-
-
Infinity Reading (t=∞):
-
Allow a separate, larger sample of the reaction mixture to react for an extended period (at least 10 half-lives, e.g., >2 hours) to ensure the reaction has gone to completion.
-
Titrate this "infinity" sample to determine the total amount of HCl produced. Causality: This value serves as a critical internal control, representing 100% reaction completion and is used to calculate the rate constant.
-
-
Data Analysis:
-
Calculate the concentration of HCl at each time point.
-
The reaction typically follows pseudo-first-order kinetics. A plot of ln(V∞ - Vt) versus time (where V∞ is the infinity titer and Vt is the titer at time t) should yield a straight line. The negative slope of this line corresponds to the pseudo-first-order rate constant (k).
-
Caption: Experimental Workflow for Kinetic Monitoring of Hydrolysis.
Practical Implications in Synthesis and Drug Development
The facile hydrolysis of 4-BPAC has significant consequences for its practical application:
-
Storage and Handling: The compound is classified as corrosive and causes severe skin burns and eye damage.[14][15] It must be stored under anhydrous, inert conditions (e.g., under nitrogen or argon gas) in a cool, dry place to prevent degradation.[1][16] All glassware and solvents used in reactions must be scrupulously dried to avoid premature consumption of the reagent.
-
Safety Precautions: Due to its reactivity with atmospheric moisture, handling 4-BPAC can release corrosive HCl gas.[14] Therefore, all manipulations must be performed in a well-ventilated chemical fume hood.[14][17] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye/face protection, is mandatory.[1][14]
-
Reaction Control: In synthetic procedures, the addition of 4-BPAC to a reaction mixture containing nucleophilic species must be carefully controlled. When quenching a reaction involving 4-BPAC, the quenching agent (often water or an aqueous solution) should be added slowly and with cooling to manage the exothermic nature of the hydrolysis.
-
Drug Development: As a building block, the purity of 4-BPAC is paramount. The primary impurity is often its hydrolysis product, 4-bromophenylacetic acid. The presence of this acid can interfere with subsequent reactions and complicate purification. Therefore, understanding and mitigating hydrolysis is key to ensuring high-quality intermediates and, ultimately, the purity of the final active pharmaceutical ingredient (API).
Conclusion
This compound is a highly reactive and valuable synthetic intermediate whose utility is defined by the electrophilicity of its acyl carbon. Its reaction with water is a rapid, exothermic nucleophilic acyl substitution that yields 4-bromophenylacetic acid and hydrogen chloride. The rate of this transformation is enhanced by the electron-withdrawing inductive effect of the para-bromo substituent. A comprehensive understanding of this hydrolysis reaction, from its fundamental mechanism to its kinetic profile, is essential for researchers and developers. Proper handling, storage, and experimental design based on this knowledge are critical for achieving safe, reproducible, and efficient synthetic outcomes in research and drug development.
References
- ChemBK. (n.d.). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.
- Leah4sci. (2023, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube.
- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide.
- Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629.
- Loba Chemie. (2021, October 7). Safety Data Sheet: PHENYLACETYL CHLORIDE.
- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Chlorophenylacetyl chloride.
- LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Water.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.
- Behera, S. K., & Suresh, A. K. (2019). Kinetics of interfacial hydrolysis of an aromatic acid chloride. Data in Brief, 25, 104192.
- Reusch, W. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- ChemSrc. (n.d.). 2-(4-Bromophenyl)acetyl chloride.
- Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon.
- LibreTexts Chemistry. (2019, June 5). 13.1.1: "Nucleophilic Acyl Substitution".
Sources
- 1. chembk.com [chembk.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 6. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Synthesis of 4-Bromophenylacetyl Chloride from 4-Bromophenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-bromophenylacetyl chloride, a critical intermediate in the development of pharmaceuticals and fine chemicals. The document delineates the conversion of 4-bromophenylacetic acid to its corresponding acyl chloride, focusing on the two most prevalent and effective laboratory methods: reaction with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will explore the underlying reaction mechanisms, offer a comparative analysis of the chlorinating agents, and present detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and process development professionals, emphasizing scientific integrity, safety, and practical application to ensure reproducible and high-yield outcomes.
Introduction: Significance of this compound
This compound (C₈H₆BrClO) is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of two key reactive sites: the electrophilic acyl chloride group, which readily participates in acylation reactions, and the bromo-substituted aromatic ring, which can be functionalized through various cross-coupling reactions. The precursor, 4-bromophenylacetic acid, is a stable, white solid used in environmental analysis and as a starting material for various pharmaceutical compounds.[3][4] The conversion to the more reactive acyl chloride is a pivotal step in the synthesis of numerous target molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1] Understanding the nuances of this transformation is essential for efficient and scalable synthesis.
Chemical Principles and Mechanistic Overview
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, a chlorinating agent is required to convert the -OH into a more suitable leaving group, which can then be displaced by a chloride ion.[5] The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride.[6][7]
Mechanism with Thionyl Chloride (SOCl₂)
The reaction with thionyl chloride is a robust and widely used method.[8] The mechanism proceeds through a chlorosulfite intermediate.[5]
-
Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[9]
-
Intermediate Formation: Following a proton transfer and the loss of a chloride ion, a highly reactive chlorosulfite intermediate is formed. This step effectively converts the hydroxyl group into an excellent leaving group.[5]
-
Nucleophilic Attack: The chloride ion, released in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon.[9]
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][9]
The formation of gaseous byproducts is a key thermodynamic driving force for this reaction, as their removal from the system via Le Châtelier's principle drives the equilibrium towards the product.[10]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
Mechanism with Oxalyl Chloride ((COCl)₂) and Catalytic DMF
Oxalyl chloride often provides a milder and more selective alternative to thionyl chloride.[7][8] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[11][12]
-
Catalyst Activation: DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent (an iminium salt).[11] This is the true activating agent.
-
Carboxylic Acid Activation: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl-oxy-iminium intermediate and regenerating the DMF catalyst in the process. This intermediate contains an excellent leaving group.
-
Nucleophilic Attack & Product Formation: The chloride ion attacks the carbonyl carbon of the activated intermediate. This leads to the formation of the final acyl chloride product and the release of carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.[10]
This method is advantageous for substrates with sensitive functional groups due to its mild reaction conditions (often room temperature).[7]
Caption: Catalytic cycle for Acyl Chloride formation using Oxalyl Chloride/DMF.
Reagent Selection: A Comparative Analysis
The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity, the desired scale of the reaction, and cost considerations.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Physical State | Fuming liquid | Fuming liquid |
| Boiling Point | 79 °C | 63-64 °C |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Reaction Conditions | Typically reflux in neat reagent or inert solvent | Room temperature in inert solvent (e.g., DCM) |
| Advantages | - Lower cost- Byproducts are entirely gaseous and acidic- High reactivity | - Milder conditions preserve sensitive functional groups[7]- Cleaner reactions with fewer charring side products- Gaseous byproducts are easily removed |
| Disadvantages | - Harsher conditions (reflux) can degrade sensitive molecules- SO₂ can be difficult to scrub on a large scale | - Higher cost- Generates toxic CO gas- Requires a catalyst (DMF) |
| Best For | Robust, simple aromatic and aliphatic carboxylic acids | Acid-sensitive or complex substrates, smaller-scale synthesis |
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber), is mandatory.[13][14] Both thionyl chloride and oxalyl chloride react violently with water, liberating toxic gases.[13][15] All glassware must be thoroughly oven- or flame-dried before use.
Method 1: Synthesis using Thionyl Chloride
This protocol is a robust method suitable for producing high yields of this compound.
Materials & Equipment:
-
4-Bromophenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous toluene or dichloromethane (DCM) (optional solvent)
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator and vacuum pump (with an alkali trap)
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid (e.g., 21.5 g, 100 mmol).
-
Reagent Addition: Place the flask under a nitrogen atmosphere. Carefully add thionyl chloride (e.g., 22 mL, 300 mmol) to the flask at room temperature. Note: The reaction is often run neat, but an anhydrous solvent like toluene may be added for better slurry stirring.
-
Reaction: Attach a reflux condenser fitted with a drying tube and an outlet to a gas trap (alkali scrub bubbler) to neutralize the HCl and SO₂ gases produced. Heat the mixture to reflux (approx. 80 °C) with gentle stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours, and the initial slurry of the acid will dissolve to form a clear, yellowish solution.
-
Workup & Purification: a. Cool the reaction mixture to room temperature. b. Excess thionyl chloride is removed by distillation or, more conveniently, under reduced pressure using a rotary evaporator. Crucially, an alkali trap must be placed between the evaporator and the pump to capture corrosive vapors. c. The crude this compound residue is then purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.[16]
Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is preferred for its mild conditions, which are ideal for preventing side reactions.[12]
Materials & Equipment:
-
4-Bromophenylacetic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.3-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous (1-2 drops)
-
Round-bottom flask, nitrogen inlet/outlet, magnetic stirrer
-
Addition funnel (optional)
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask, add 4-bromophenylacetic acid (e.g., 21.5 g, 100 mmol) and anhydrous DCM (100 mL). Equip the flask with a magnetic stir bar and a nitrogen inlet.
-
Catalyst Addition: Add 1-2 drops of anhydrous DMF to the stirred suspension.[12]
-
Reagent Addition: Slowly add oxalyl chloride (e.g., 11.3 mL, 130 mmol) to the suspension at room temperature over 15-20 minutes. An immediate and vigorous evolution of gas (CO, CO₂, HCl) will be observed. Ensure the gas is vented through an efficient fume hood or scrubbed.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-2 hours, indicated by the cessation of gas evolution and the formation of a clear solution.
-
Workup & Purification: a. Once the reaction is complete, the solvent and any residual reagent are carefully removed under reduced pressure using a rotary evaporator. b. The resulting crude product is a pale yellow oil or low-melting solid.[1] For most applications, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed as described in Method 1.
Product Characterization
Confirming the identity and purity of the synthesized this compound is essential.
| Technique | Expected Result for this compound |
| Appearance | Colorless to pale yellow liquid or low-melting solid (m.p. ~30-32 °C).[1] |
| FTIR (neat, cm⁻¹) | Strong C=O stretch for acyl chloride at ~1790-1810 cm⁻¹. Absence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (AA'BB' system) at ~7.5 (d, 2H) and ~7.2 (d, 2H). A singlet for the α-methylene (-CH₂-) protons at ~4.1-4.3 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon at ~172 ppm. Methylene carbon at ~52 ppm. Aromatic carbons in the ~120-140 ppm range. |
Safety and Hazard Management
-
Reagent Hazards: Thionyl chloride and oxalyl chloride are highly corrosive and toxic.[13][15] They cause severe burns upon contact with skin and eyes and are harmful if inhaled.[13][17] They react violently with water.[13]
-
Byproduct Hazards: The reactions generate corrosive HCl gas. The oxalyl chloride method also produces highly toxic and flammable carbon monoxide (CO).[18] All work must be done in a high-performance fume hood.
-
Spill & Cleanup: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER. [14] The absorbent material should then be collected in a sealed container for hazardous waste disposal.[14]
-
Quenching: Unused reagents or reaction residues must be quenched carefully. This is done by slowly adding the material to a large volume of a stirred, cooled (ice bath) inert solvent like DCM, followed by the very slow, dropwise addition of a base like aqueous sodium bicarbonate or an alcohol like isopropanol to neutralize it.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to start or is sluggish | Wet reagents or glassware; low-quality starting material. | Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous reagents. |
| Low yield | Incomplete reaction; loss of product during workup. | Increase reaction time or temperature (for SOCl₂ method). Ensure the vacuum trap during rotary evaporation is cold to prevent product loss. |
| Dark-colored product | Charring or side reactions due to excessive heat. | Use the milder oxalyl chloride method. If using SOCl₂, avoid overheating and consider using a solvent to moderate the temperature. |
| Product re-hydrolyzes to acid | Exposure to atmospheric moisture during or after workup. | Maintain a strict inert atmosphere throughout the process. Store the final product under nitrogen or argon. |
Conclusion
The synthesis of this compound from 4-bromophenylacetic acid is a fundamental transformation achievable through well-established methods. The use of thionyl chloride offers a cost-effective and powerful route for robust substrates, while the oxalyl chloride/DMF system provides a milder alternative for more delicate molecules. Success in this synthesis hinges on a thorough understanding of the reaction mechanisms, careful selection of reagents, and strict adherence to anhydrous conditions and safety protocols. By following the detailed procedures and best practices outlined in this guide, researchers can reliably and safely produce high-purity this compound for further synthetic applications.
References
- ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
- Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE.
- Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill.
- Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
- Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone.
- Google Patents. (n.d.). GB2213144A - Process for the production of acetyl chloride.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
Sources
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. nj.gov [nj.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. GB2213144A - Process for the production of acetyl chloride - Google Patents [patents.google.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
Spectroscopic data (NMR, IR) of 4-Bromophenylacetyl chloride
Initiating Data Collection
I'm now diving into the spectroscopic data for 4-bromophenylacetyl chloride. My initial efforts are centered on exhaustive Google searches. I'm prioritizing NMR (¹H and ¹³C) and IR data from reputable chemical databases and scientific literature.
Expanding Data Acquisition
I'm now expanding my data acquisition to established protocols for NMR and IR of acyl chlorides, focused on sample prep and safety. I'm also searching for sources explaining key spectral features for acyl chlorides for interpretation.
Formulating a Technical Guide
I'm now formulating a technical guide. I will begin by introducing this compound and the need for its spectroscopic characterization. I then plan to delve into a detailed analysis of its IR spectrum, highlighting the carbonyl and C-Br stretching frequencies. After that, I will interpret the ¹H and ¹³C NMR data, focusing on chemical shifts and coupling constants.
The Synthetic Versatility of 4-Bromophenylacetyl Chloride: A Technical Guide to its Core Chemical Reactions
Abstract
4-Bromophenylacetyl chloride stands as a pivotal intermediate in the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its strategic combination of a reactive acyl chloride and a functionalized aromatic ring provides a versatile platform for a multitude of chemical transformations. This in-depth technical guide explores the core chemical reactions of this compound, offering insights into the mechanistic underpinnings and practical applications of its reactivity. We will delve into the nuances of its synthesis and its utility in key transformations including Friedel-Crafts acylation, amidation, and esterification. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical knowledge and actionable experimental protocols.
Introduction: The Chemical Significance of this compound
This compound (C₈H₆BrClO) is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] Its chemical structure, featuring a reactive acyl chloride group attached to a methylene bridge, which in turn is connected to a para-brominated benzene ring, makes it a highly valuable building block in organic synthesis. The acyl chloride moiety serves as a potent electrophile, readily undergoing nucleophilic acyl substitution, while the bromo-substituted phenyl ring opens avenues for cross-coupling reactions and other aromatic substitutions.
The high reactivity of acyl chlorides, in general, stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon.[3] This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles.[3][4] this compound is no exception and is a versatile reagent for introducing the 4-bromophenylacetyl group into various molecular scaffolds. This moiety is a key structural component in a range of biologically active molecules and advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 30-32 °C | [1][2] |
| Boiling Point | ~220 °C | [1][2] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [1][2] |
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the reaction of 4-bromophenylacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.
Mechanistic Rationale
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion and the collapse of the intermediate releases the final acyl chloride, SO₂, and HCl.
Caption: Synthesis of this compound from 4-Bromophenylacetic Acid.
Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid
Materials:
-
4-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-bromophenylacetic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.
-
Gently heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation if necessary, although it is often used directly in subsequent reactions.
Key Chemical Reactions
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[5][6] this compound serves as an excellent acylating agent in this reaction, leading to the formation of diaryl ketones. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.[6][7]
Caption: Mechanism of Friedel-Crafts Acylation.
A significant advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, leading to a single, well-defined product.[8][9] The resulting ketone product is also deactivated towards further acylation, preventing polysubstitution.[5]
3.1.1. Experimental Protocol: Acylation of Toluene
Materials:
-
This compound
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Add this compound dropwise to the stirred suspension.
-
After the addition is complete, add a solution of toluene in anhydrous DCM dropwise from the dropping funnel.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Amidation: The Gateway to Amides
The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct and efficient route to the corresponding amides.[4][10] This nucleophilic acyl substitution reaction is typically rapid and exothermic.[11] A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[12]
3.2.1. Experimental Protocol: Synthesis of N-Phenyl-2-(4-bromophenyl)acetamide
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve aniline and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of this compound in anhydrous DCM dropwise to the stirred aniline solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl to remove excess aniline and triethylamine hydrochloride.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude amide can be purified by recrystallization.
Esterification: Crafting Esters
This compound reacts readily with alcohols and phenols to form esters.[4][13] This reaction is generally faster and more efficient than Fischer esterification, which uses a carboxylic acid and an acid catalyst.[14][15] The reaction with phenols may be slower than with alcohols, and in some cases, converting the phenol to its more nucleophilic phenoxide salt with a base can accelerate the reaction.[16]
3.3.1. Experimental Protocol: Esterification with Ethanol
Materials:
-
This compound
-
Ethanol
-
Pyridine
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of ethanol and pyridine dropwise to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
A precipitate of pyridinium hydrochloride will form.
-
Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the product by distillation under reduced pressure.
Applications in Drug Development and Materials Science
The 4-bromophenylacetyl moiety is a key structural element in several important pharmaceutical compounds. For instance, 4-bromophenylacetic acid, the precursor to the acyl chloride, is a starting material in the synthesis of Felbinac , a non-steroidal anti-inflammatory drug. The bromine atom on the phenyl ring also serves as a synthetic handle for more complex molecular architectures through reactions like the Suzuki coupling, which is utilized in some synthetic routes to Felbinac.[1] While not a direct reactant, the chemistry of this compound is highly relevant to the synthesis of intermediates for drugs like Macitentan , an endothelin receptor antagonist.[9][11] The synthesis of Macitentan involves intermediates derived from 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting the importance of the 4-bromophenyl group in complex drug synthesis.[9]
In materials science, the introduction of the 4-bromophenylacetyl group can be used to modify the properties of polymers and other materials. The bromine atom can be a site for further functionalization, such as polymerization or the attachment of other chemical entities.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.[2] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2] It should be stored in a cool, dry place in a tightly sealed container, away from moisture.
Conclusion
This compound is a highly versatile and reactive intermediate with significant applications in organic synthesis. Its ability to readily undergo Friedel-Crafts acylation, amidation, and esterification makes it an invaluable tool for the construction of complex molecules. The presence of the bromine atom further enhances its synthetic utility, allowing for subsequent functionalization. A thorough understanding of its reactivity, coupled with careful handling and adherence to established protocols, enables chemists to harness the full potential of this important building block in the development of novel pharmaceuticals and advanced materials.
References
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
- Google Patents. (n.d.).
- Save My Exams. (2023, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
- ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
- Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
- Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]
- ResearchGate. (2017, June 1). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- YouTube. (2016, December 28).
- Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]
- ResearchGate. (2017, June 1). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. [Link]
- ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
- PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023, January 23).
- YouTube. (2016, December 28).
- PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
- SPHINX Knowledge. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]
- Organic Reactions. (n.d.).
- Chemguide. (n.d.). Making esters. [Link]
- Organic Chemistry. (n.d.). Acid to Ester. [Link]
Sources
- 1. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. websites.umich.edu [websites.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 16. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to High-Purity 4-Bromophenylacetyl Chloride for Advanced Research and Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, synthesis, characterization, and application of high-purity 4-Bromophenylacetyl chloride. This versatile bifunctional building block is a cornerstone in the synthesis of a multitude of complex organic molecules, particularly in the realm of medicinal chemistry.
Strategic Procurement: A Comparative Analysis of Commercial Suppliers
The acquisition of high-purity starting materials is paramount to the success of any synthetic endeavor. For this compound (CAS No: 37859-24-8), a number of commercial suppliers offer various grades and quantities. The following table provides a comparative overview to aid in the selection of a suitable supplier based on the specific requirements of your research.
| Supplier | Purity | Available Quantities | Price (USD, approximate) | Notes |
| CymitQuímica [1] | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g | $34 (100mg) - $325 (25g) | Offers a wide range of quantities suitable for both small-scale research and larger projects. |
| Hangzhou Leap Chem Co., Ltd. [2] | Pharmaceutical Grade/99%, Industrial Grade/95% | Inquire for details | Inquire for quotation | Provides different grades to suit various application needs, from industrial to pharmaceutical. |
| Alfa Chemistry [3] | Inquire for details | Inquire for details | Inquire for quotation | A supplier of a wide range of chemical products. |
| ChemBK [4] | Spot supply | Inquire for details | Inquire for quotation | Lists multiple suppliers, including Shanghai Macklin Biochemical Co., Ltd. |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties and Structural Elucidation
This compound is a colorless to pale yellow liquid with a pungent odor.[4] Its key physicochemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol [3] |
| Boiling Point | ~220 °C[4] |
| Melting Point | ~30-32 °C[4] |
| Density | ~1.589 g/cm³[3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane.[4] |
The structural integrity of this compound is confirmed through various spectroscopic techniques, which are crucial for quality control and reaction monitoring.
Synthesis and Purification: A Protocol for High-Purity Material
For researchers requiring custom synthesis or further purification of commercially available material, the reaction of 4-bromophenylacetic acid with thionyl chloride is a common and effective method.[5][6]
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which subsequently attacks the carbonyl carbon to yield the final acyl chloride.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl acetyl chlorides.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-bromophenylacetic acid (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride can be removed by distillation under reduced pressure.[6] For higher purity, the crude this compound can be purified by vacuum distillation.[8] Collect the fraction that distills at the appropriate temperature and pressure.
Analytical Characterization for Quality Assurance
Ensuring the purity and identity of this compound is critical. The following analytical techniques are recommended for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon at a downfield shift (typically >170 ppm). The aromatic carbons will appear in the 120-140 ppm region. The presence of the bromine atom can influence the chemical shift of the ipso-carbon due to the "heavy atom effect".[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. A strong absorption band in the region of 1780-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride. The spectrum of the related 4-chlorophenylacetyl chloride shows a strong carbonyl peak in this region.[11] The spectrum of 4-bromophenylacetic acid, the precursor, shows a broad O-H stretch and a carbonyl peak at a lower frequency, which will be absent in the final product.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing purity and confirming the molecular weight of the compound. The mass spectrum of the parent compound, 4-bromophenylacetic acid, is available for reference.[13]
Applications in Drug Discovery: A Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of numerous biologically active molecules. Its bifunctional nature, possessing both a reactive acyl chloride and a bromine atom that can participate in cross-coupling reactions, makes it a valuable tool for medicinal chemists.
Synthesis of Anticancer Agents
The 4-bromophenyl moiety is a common structural motif in a variety of anticancer agents. This is due to its ability to form halogen bonds and its utility as a handle for further molecular elaboration. For instance, derivatives of this compound can be used in the synthesis of compounds that act as tubulin inhibitors, a class of drugs that disrupt microtubule dynamics and are effective in cancer chemotherapy.[14][15][16]
Safe Handling, Storage, and Disposal
As with all acyl chlorides, this compound must be handled with care in a well-ventilated fume hood. It is corrosive and reacts violently with water and other protic solvents to release hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, alcohols, amines, and strong bases. The container should be tightly sealed, preferably under an inert atmosphere such as nitrogen or argon.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
References
- Procedure. Organic Syntheses. [Link]
- (4-BROMO-PHENYL)-ACETYL CHLORIDE. ChemBK. [Link]
- 2-(4-Bromophenyl)acetyl chloride Price. Chemsrc. [Link]
- Cas 1878-68-8,4-Bromophenylacetic acid. LookChem. [Link]
- Synthesis of (i) o-Bromophenylacetyl chloride. PrepChem.com. [Link]
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. [Link]
- Feature Reviews in Medicinal Chemistry. PubMed Central (PMC). [Link]
- Synthesis of α-bromophenylacetylchloride. PrepChem.com. [Link]
- 4-Bromophenyl ether. NIST WebBook. [Link]
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
- How To: Purify by Distillation. University of Rochester, Department of Chemistry. [Link]
- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation.
- Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in. [Link]
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
- FT-IR spectrum showing C-Cl stretching and O-H stretching.
- 4-Chlorophenylacetyl chloride. PubChem. [Link]
- Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and bacc
- 4-Bromophenylacetic acid. NIST WebBook. [Link]
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. OUCI. [Link]
- acetyl chloride. Organic Syntheses Procedure. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
- Design, synthesis and biological evaluation of novel tubulin inhibitors targeting colchicine sites. PubMed. [Link]
- The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Educ
- Method for purifying acid chlorides.
Sources
- 1. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromophenylacetic acid(1878-68-8) IR Spectrum [chemicalbook.com]
- 13. 4-Bromophenylacetic acid [webbook.nist.gov]
- 14. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of novel tubulin inhibitors targeting colchicine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromophenylacetyl Chloride: A Versatile Intermediate in Modern Research
Abstract
4-Bromophenylacetyl chloride (CAS No: 37859-24-8) is a highly reactive acyl chloride that has emerged as a cornerstone intermediate in synthetic organic chemistry.[1][2] Its bifunctional nature, combining a potent electrophilic acyl chloride group with a versatile brominated aromatic ring, makes it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its strategic role in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer researchers a comprehensive resource for leveraging this powerful reagent.
Physicochemical Profile and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. This compound is a colorless to pale yellow liquid characterized by a sharp, pungent odor.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-bromophenyl)acetyl chloride | [3] |
| CAS Number | 37859-24-8 | [3][4] |
| Molecular Formula | C₈H₆BrClO | [1][3] |
| Molecular Weight | 233.49 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/chips | [1][3] |
| Melting Point | 30-32 °C | [1] |
| Boiling Point | ~220 °C | [1] |
| Density | ~1.589 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethanol) | [1] |
| InChI Key | VQVBNWUUKLBHGI-UHFFFAOYSA-N | [4] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong C=O stretching absorption band characteristic of an acyl chloride, typically found in the range of 1785-1815 cm⁻¹.
-
¹H NMR Spectroscopy: The proton spectrum will exhibit signals for the aromatic protons, typically as two doublets in the δ 7.0-7.6 ppm region, and a characteristic singlet for the α-methylene (-CH₂-) protons adjacent to the carbonyl group, usually around δ 4.0-4.5 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon resonance is a key diagnostic peak, appearing significantly downfield (typically >170 ppm).
Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 4-bromophenylacetic acid.[5] The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred over reagents like phosphorus pentachloride (PCl₅) because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6]
Protocol 1: Synthesis via Thionyl Chloride
This protocol describes a standard laboratory-scale synthesis.
Rationale: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by an intramolecular rearrangement and elimination sequence that liberates the gaseous byproducts, driving the reaction to completion. A small amount of a catalyst like N,N-dimethylformamide (DMF) can be used to accelerate the reaction by forming a reactive Vilsmeier intermediate.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add 4-bromophenylacetic acid (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane (DCM).
-
Reaction: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the suspension at room temperature. If desired, a catalytic amount of DMF (1-2 drops) can be added.
-
Heating: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours.[7] Reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride by distillation, preferably under reduced pressure.[7] The crude this compound product, often a pale yellow oil or low-melting solid, can be further purified by vacuum distillation if high purity is required.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: The Acylating Powerhouse
The utility of this compound stems from the high electrophilicity of its carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electron-withdrawing, making this carbon an excellent target for nucleophiles. Its reactions are typically nucleophilic addition-elimination mechanisms.[8]
Amide Bond Formation: A Gateway to Bioactive Molecules
The reaction with primary or secondary amines to form amides is one of the most important applications in drug synthesis.[2]
Mechanism: The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon.[8] This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group. A subsequent deprotonation step, typically by a second equivalent of the amine or an added non-nucleophilic base, neutralizes the product.[8]
Caption: Mechanism for the acylation of a primary amine.
Protocol 2: General N-Acylation of a Primary Amine
Rationale: The inclusion of a non-nucleophilic base like triethylamine (Et₃N) or pyridine is crucial. Its purpose is to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Step-by-Step Methodology:
-
Setup: In a flame-dried, inert-atmosphere flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Addition: Prepare a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. Separate the organic layer, wash sequentially with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.
Strategic Applications in Drug Discovery
The true power of this compound in a research context, particularly in drug development, lies in its dual functionality.
-
Scaffold Introduction: The acyl chloride function allows for the direct and efficient coupling of the "4-bromophenylacetyl" moiety onto a wide variety of molecular scaffolds containing amine or alcohol groups.[2][5] This is a foundational step in building many active pharmaceutical ingredients (APIs).
-
Handle for Diversification: The bromine atom on the phenyl ring is not merely a spectator. It serves as a synthetic "handle" for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables medicinal chemists to rapidly generate a library of analogues from a common intermediate, which is a cornerstone of modern structure-activity relationship (SAR) studies. A researcher can first build the core of a molecule via an amide bond and then, in a subsequent step, replace the bromine with various other groups to fine-tune the compound's biological activity, solubility, or metabolic stability.[9]
Caption: Strategic use in analogue synthesis.
Safety, Handling, and Storage
The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive compound that causes severe skin burns and eye damage.[10]
| Hazard Class | GHS Classification | Precautionary Statements |
| Corrosion/Irritation | Skin Corrosion 1B, H314: Causes severe skin burns and eye damage | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Acute Toxicity | Acute Toxicity 4 (Oral), H302: Harmful if swallowed | P264, P270, P301+P317 |
| Sensitization | May cause an allergic skin reaction (H317) | P261, P272, P302+P352 |
Handling:
-
Always handle this compound inside a certified chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles along with a face shield.[1][11]
-
Avoid contact with water and moisture, as it reacts to release corrosive HCl gas.
-
Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Store away from incompatible substances. A corrosives-compatible cabinet is recommended.[11]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for chemical innovation. Its predictable and robust reactivity as an acylating agent, combined with the synthetic potential of its aryl bromide moiety, provides researchers with a reliable and versatile platform for the synthesis of novel compounds. From the construction of core molecular frameworks to the late-stage diversification of drug candidates, a comprehensive understanding of its properties, synthesis, and handling is essential for any scientist working at the forefront of pharmaceutical and chemical research.
References
- (4-BROMO-PHENYL)-ACETYL CHLORIDE - Introduction. (2024). ChemBK. [Link]
- 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Synthesis of (i) o-Bromophenylacetyl chloride. PrepChem.com. [Link]
- The Role of Phenylacetyl Chloride in Modern Pharmaceutical Synthesis.
- The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.
- Cas 1878-68-8, 4-Bromophenylacetic acid. LookChem. [Link]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]
- Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosph
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Process for the preparation of α-bromo-phenylacetic acids.
- 4-CHLOROPHENYLACETYL CHLORIDE MSDS. Loba Chemie. [Link]
- Acyl
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Potential Hazards and Safe Handling of 4-Bromophenylacetyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the intrinsic hazards associated with 4-Bromophenylacetyl chloride. Moving beyond a simple recitation of safety data, this document elucidates the chemical principles behind the hazards, offering field-proven protocols and emergency procedures. Our objective is to empower laboratory professionals with the knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity.
Core Hazard Profile & Physicochemical Properties
This compound (C₈H₆BrClO) is a reactive acyl chloride intermediate widely used in organic synthesis for the introduction of the 4-bromophenylacetyl moiety, a precursor in the development of various pharmaceutical compounds.[1] Its utility, however, is intrinsically linked to its reactivity, which is the primary source of its hazards. The compound is a colorless to pale yellow liquid or low-melting solid with a pungent odor.[1]
Understanding its physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| Molecular Weight | 233.49 g/mol | [2] |
| CAS Number | 37859-24-8 | [2] |
| Appearance | Colorless to pale yellow liquid/chips | [1][2] |
| Boiling Point | ~220 °C | [1] |
| Melting Point | ~30-32 °C | [1] |
| Density | ~1.589 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) | [1] |
The primary hazards are formally classified under the Globally Harmonized System (GHS) as follows:
| GHS Hazard Classification | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[3] |
| Corrosive to Metals, Category 1 | H290: May be corrosive to metals.[3][5] |
Mechanistic Insight into Key Hazards
A foundational understanding of why this compound is hazardous is critical for appreciating the necessity of stringent handling protocols.
Extreme Corrosivity: The Role of Hydrolysis
The most significant hazard stems from its nature as an acyl chloride. Acyl chlorides are highly susceptible to nucleophilic attack by water. Upon contact with moisture—whether ambient humidity, water on the skin, or moisture in the mucous membranes of the respiratory tract—this compound undergoes rapid and exothermic hydrolysis. This reaction produces 4-bromophenylacetic acid and, more critically, hydrochloric acid (HCl) gas.[6]
It is the in-situ generation of corrosive HCl that is responsible for the severe skin burns, eye damage, and respiratory tract irritation.[7]
Caption: Hydrolysis of this compound upon contact with water.
Respiratory and Inhalation Toxicity
Inhalation of vapors or aerosols is a primary route of exposure.[3] The generated HCl gas causes immediate and severe irritation to the nose, throat, and upper respiratory tract, leading to symptoms such as coughing, wheezing, and shortness of breath.[7][8] Significant exposure can lead to more severe conditions like pneumonitis or pulmonary edema, a medical emergency where fluid accumulates in the lungs.[8] The symptoms of pulmonary edema may be delayed for several hours post-exposure, necessitating immediate medical observation after any significant inhalation event.[8]
Reactivity Hazards
Beyond its reaction with water, this compound is incompatible with several classes of chemicals:
-
Bases (e.g., amines, hydroxides): Reacts violently in an exothermic neutralization reaction.
-
Alcohols: Reacts to form esters, also an exothermic process.[9]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[10]
Risk Mitigation & Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural discipline is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and addition to reaction vessels, MUST be performed inside a certified and properly functioning chemical fume hood to contain vapors.[10][11]
-
Emergency Equipment: An emergency safety shower and eyewash station must be located in the immediate vicinity of the handling area.[7] Their functionality should be tested regularly.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following PPE is the minimum requirement for any work involving this substance.[12][13]
| Protection Type | Specification | Rationale & Causality |
| Eye/Face Protection | Tight-sealing chemical splash goggles AND a full-face shield.[10] | Goggles protect against splashes; the face shield provides a secondary barrier for the entire face from corrosive vapors and splashes. Required due to H314/H318 hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for defects before each use.[14] | Prevents direct skin contact and subsequent chemical burns. Double-gloving is recommended for extended operations. |
| Skin/Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is advised.[15] | Protects underlying skin from accidental spills and splashes.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if there is a risk of exceeding exposure limits or in case of ventilation failure.[10][11] | Protects the respiratory tract from corrosive HCl vapors generated upon hydrolysis with ambient moisture.[3] |
Step-by-Step Protocol for Routine Laboratory Handling
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary glassware, reagents, and a quenching solution (e.g., a beaker with a stir bar containing a dilute solution of sodium bicarbonate or a non-reactive alcohol) within the fume hood.
-
-
Aliquotting the Reagent:
-
Ground and bond any metal containers to prevent static discharge.[16]
-
Slowly and carefully open the container, pointing the cap away from your face, to release any internal pressure.
-
Use a clean, dry syringe or cannula for liquid transfers. Avoid pouring directly from the bottle when possible to minimize splashing.
-
If weighing a solid, use a disposable weigh boat on a tared balance inside the hood.
-
-
Reaction Addition:
-
Add the this compound to the reaction vessel slowly and in a controlled manner, preferably dropwise via an addition funnel.
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
-
Post-Handling & Cleanup:
-
Tightly seal the main reagent container and wipe it down with a dry cloth before returning it to storage.
-
Quench any residual reagent on glassware or syringes by slowly adding them to the prepared quenching solution within the fume hood.
-
Decontaminate the work area within the fume hood.
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[7]
-
Caption: A generalized workflow for the safe handling of this compound.
Emergency Procedures: A Validated Response System
In the event of an incident, a rapid and correct response is critical.
First Aid Measures for Exposure
Immediate action is paramount.[3]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[17] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting due to the risk of perforation.[3] Rinse the mouth with water. If the victim is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[17] |
Spill Response Protocol
DO NOT USE WATER OR COMBUSTIBLE MATERIALS (LIKE PAPER TOWELS) FOR INITIAL CLEANUP. [7]
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain & Absorb: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Once the bulk material is removed, decontaminate the area with a suitable solution (e.g., 5% sodium bicarbonate), followed by a final wipe-down.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[3]
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder or carbon dioxide (CO₂) extinguishers.[7]
-
Contraindicated Media: DO NOT USE WATER. The violent reaction will worsen the situation and spread corrosive, toxic fumes.[7]
-
Hazards in a Fire: Combustion produces toxic and corrosive gases, including hydrogen chloride, hydrogen bromide, and potentially phosgene.[4][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]
References
- PHENYLACETYL CHLORIDE - Loba Chemie. [Link: https://www.lobachemie.com/storage/app/media/product-msds/msds-05193-en.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/p16753]
- 4 - SAFETY DATA SHEET - Acros Organics. [Link: https://www.fishersci.com/msds?productName=AC109570050]
- (4-BROMO-PHENYL)-ACETYL CHLORIDE - ChemBK. [Link: https://www.chembk.com/en/chem/(4-BROMO-PHENYL)-ACETYL-CHLORIDE]
- ICSC 1713 - BROMINE CHLORIDE - ILO/WHO. [Link: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1713&p_version=2]
- Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link: https://nj.gov/health/eoh/rtkweb/documents/fs/1506.pdf]
- SAFETY DATA SHEET - TCI Chemicals. [Link: https://www.tcichemicals.com/IN/en/sds/D0164_IN_EN.pdf]
- 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenylacetyl-chloride]
- material safety data sheet sds/msds - CDH Fine Chemical. [Link: https://www.cdhfinechemical.com/images/product/msds/2-BROMO-4-CHLORO-ACETOPHENONE-MSDS.pdf]
- 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromophenylacetyl-chloride]
- Acid Chlorides and Chloroformates - Safety and Handling - BASF. [Link: https://www.chemicals.basf.
- Personal protective equipment for handling (4-Bromophenyl)acetaldehyde - Benchchem. [Link: https://www.benchchem.com/product/b5974/safety]
- Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol - Benchchem. [Link: https://www.benchchem.com/product/b5971/safety]
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. [Link: https://www.yufeng-chem.com/news/how-to-quench-acid-chlorides-5-key-methods-for-safe-handling-84883921.html]
- CAS 37859-24-8 this compound - Alfa Chemistry. [Link: https://www.alfa-chemistry.com/cas_37859-24-8.htm]
- 4-Bromobenzophenone by Friedel-Craft Reaction - Scribd. [Link: https://www.scribd.com/document/365511197/4-Bromobenzophenone-by-Friedel-craft-Reaction]
- Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link: https://www.chemos.
- Protective Equipment - American Chemistry Council. [Link: https://www.americanchemistry.com/chemistry-in-america/chemistries-in-commerce/protective-equipment]
- 0013 - Hazardous Substance Fact Sheet - NJ.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0013.pdf]
- 3 - • SAFETY DATA SHEET - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/sial/00990]
- PRODUCT BROCHURE Personal protective equipment and consumables - Berner International. [Link: https://www.berner-international.de/fileadmin/berner/downloads/produkte/schutzausruestung/2018_07_Produktbroschuere_PSA_EN.pdf]
- Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link: https://www.bernardoecenarro.com/en/technical-articles/recommended-ppe-to-handle-chemicals/]
Sources
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. ICSC 1713 - BROMINE CHLORIDE [chemicalsafety.ilo.org]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. skan.com [skan.com]
- 16. download.basf.com [download.basf.com]
- 17. lobachemie.com [lobachemie.com]
A Comprehensive Technical Guide to the Solubility Profile of 4-Bromophenylacetyl Chloride in Organic Solvents
Abstract
4-Bromophenylacetyl chloride (C₈H₆BrClO) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility in acylation and substitution reactions is fundamentally governed by its interaction with the reaction medium. This technical guide provides an in-depth analysis of the solubility and reactivity profile of this compound across a spectrum of common organic solvents. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate informed solvent selection, optimize reaction conditions, and ensure experimental integrity. We will explore the critical distinction between true solubility and reactive dissolution (solvolysis), present a detailed solubility summary, and provide a robust protocol for empirical solubility determination.
Core Physicochemical Characteristics
A foundational understanding of this compound's physical properties is essential before assessing its solubility. The molecule's structure, featuring a polar acyl chloride functional group attached to a larger, nonpolar bromophenyl ring, dictates its behavior in various solvent environments.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-bromophenyl)acetyl chloride | [2] |
| CAS Number | 37859-24-8 | [2][3] |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| Molecular Weight | 233.49 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid or chips | [1][2] |
| Melting Point | Approx. 30-32°C | [1] |
| Boiling Point | Approx. 220°C | [1] |
| Density | Approx. 1.589 g/cm³ | [2] |
The Duality of Solubility and Reactivity: A Theoretical Framework
The most critical consideration for this compound is the high reactivity of the acyl chloride functional group. This reactivity directly impacts solvent selection, creating a clear distinction between solvents that merely dissolve the compound and those that chemically alter it.
The "Like Dissolves Like" Principle in Context
The principle of similia similibus solvuntur (like dissolves like) provides a preliminary framework.[5] this compound's polarity is bifurcated:
-
Polar Head: The acetyl chloride group (-COCl) possesses a significant dipole moment.
-
Nonpolar Tail: The 4-bromophenyl ring is bulky and hydrophobic.
This structure suggests that it will be most soluble in solvents of intermediate to high polarity that can solvate both portions of the molecule. However, this principle is secondary to the issue of chemical reactivity.
Protic vs. Aprotic Solvents: The Decisive Factor
Organic solvents are broadly classified based on their ability to donate protons (protic) or their lack thereof (aprotic).[6][7] This is the single most important factor when selecting a solvent for this compound.
-
Polar Protic Solvents: These solvents (e.g., water, alcohols like ethanol and methanol, carboxylic acids) contain acidic protons, typically on an oxygen or nitrogen atom.[6][7] They are strong hydrogen bond donors and act as nucleophiles. For an acyl chloride, these are not inert solvents but reactive agents . The lone pair on the solvent's oxygen atom will attack the electrophilic carbonyl carbon of the acyl chloride, leading to a substitution reaction known as solvolysis.[8] This process is often exothermic and results in the formation of HCl gas and a new compound (a carboxylic acid from water, an ester from an alcohol). While the acyl chloride may disappear into the solution, it has not dissolved; it has reacted.
-
Polar Aprotic Solvents: These solvents (e.g., dichloromethane, acetone, tetrahydrofuran (THF), ethyl acetate, acetonitrile, DMF, DMSO) possess significant dipole moments but lack acidic protons.[7] They can effectively solvate polar molecules like this compound without participating in nucleophilic attack. This makes them the solvents of choice for reactions where the acyl chloride must remain intact.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, benzene) have very low dielectric constants and dipole moments.[6] While they are inert, their ability to dissolve the polar acyl chloride is limited. Solubility is often poor in aliphatic hydrocarbons like hexane but can be moderate in aromatic hydrocarbons like toluene, which can engage in π-stacking interactions with the bromophenyl ring.
The logical flow for solvent selection must therefore prioritize inertness over polarity.
Caption: Logical workflow for solvent selection based on reactivity.
Comprehensive Solubility & Reactivity Profile
The following table synthesizes data from chemical suppliers and established chemical principles to provide a guide to the behavior of this compound in common laboratory solvents. "Soluble" implies the formation of a stable, homogeneous solution at typical laboratory concentrations (e.g., 0.1-1 M) without reaction.
| Solvent | Type | Predicted Solubility | Reactivity & Stability Notes |
| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | Excellent Choice. Inert and provides good solubility. A standard solvent for acylations.[1] |
| Chloroform (CHCl₃) | Polar Aprotic | Highly Soluble | Excellent Choice. Similar to DCM. Inert and effective.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | Good Choice. Must be anhydrous, as THF can contain water which will hydrolyze the acyl chloride. |
| Diethyl Ether | Borderline | Soluble | Good Choice. Less polar than THF but generally effective. Must be anhydrous. |
| Toluene | Nonpolar (Aromatic) | Soluble | Good Choice. Solubilizes via interactions with the bromophenyl ring. Inert. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Good Choice. Polar enough to dissolve the compound and is inert. Must be anhydrous. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Good Choice. Inert and a common solvent for synthesis and workup procedures. |
| Acetone | Polar Aprotic | Soluble | Use with Caution. While aprotic, trace water is common. Can undergo self-condensation under basic conditions which may be present in some acylation reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Use with Caution. Can catalyze or participate in side reactions with highly reactive acyl chlorides. Must be rigorously anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Use with Caution. Highly polar and hygroscopic. Potential for side reactions with the sulfoxide group at elevated temperatures. |
| Hexane / Heptane | Nonpolar (Aliphatic) | Poorly Soluble | Not Recommended. Insufficient polarity to effectively dissolve the polar acyl chloride group. |
| Ethanol / Methanol | Polar Protic | Reacts Rapidly | Unsuitable as an Inert Solvent. Appears to dissolve but undergoes rapid solvolysis (esterification) to form ethyl/methyl 2-(4-bromophenyl)acetate and HCl gas. |
| Water | Polar Protic | Reacts Rapidly | Unsuitable as an Inert Solvent. Vigorous hydrolysis occurs to form 4-bromophenylacetic acid and HCl.[9] |
| Acetic Acid | Polar Protic | Reacts | Unsuitable as an Inert Solvent. Will react to form a mixed anhydride. |
Experimental Protocol for Solubility Determination
For novel solvent systems or precise quantitative needs, direct experimental verification is paramount. The following protocol provides a reliable, self-validating method for assessing solubility and observing reactivity.
Workflow Overview
Caption: Standard workflow for visual determination of solubility.
Step-by-Step Methodology
-
Preparation: In a chemical fume hood, place a clean, dry 4 mL glass vial with a magnetic stir bar on an analytical balance and tare. Add approximately 10.0 mg of this compound and record the exact mass.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of the anhydrous test solvent to the vial. This corresponds to a concentration of approximately 10 mg/mL.
-
Mixing: Cap the vial and place it on a magnetic stir plate. Stir at a consistent speed (e.g., 300 RPM) at a controlled ambient temperature (e.g., 25°C) for 2-5 minutes.
-
Observation & Analysis:
-
Solubility Assessment: Remove the vial and observe it against a dark background. A clear, homogeneous solution with no visible solid particles indicates the compound is soluble at this concentration. Cloudiness, suspended particles, or a distinct solid layer indicates poor solubility or insolubility.
-
Reactivity Assessment: During and after mixing, carefully observe for any signs of a chemical reaction. This is particularly crucial for protic or potentially reactive solvents. Indicators include:
-
Gas Evolution: Bubbles indicate the formation of HCl gas from hydrolysis or alcoholysis.
-
Exotherm: A noticeable warming of the vial.
-
Color Change: Any deviation from the initial pale yellow.
-
-
-
Documentation: Record the solvent, concentration, temperature, and all observations (soluble/insoluble, signs of reaction).
Practical Considerations for Laboratory Use
-
Solvent Purity: The presence of water is the most common cause of failed reactions involving acyl chlorides. Always use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. The presence of water impurities can significantly slow down desired reactions by consuming the starting material.[8]
-
Reaction Conditions: For acylation reactions, polar aprotic solvents like dichloromethane or THF are standard. They provide excellent solubility for the acyl chloride and most nucleophiles without interfering with the reaction.
-
Safety: this compound is corrosive and causes severe skin burns and eye damage.[10] It reacts with moisture in the air and on skin to produce hydrochloric acid. All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9] Ensure emergency showers and eyewash stations are accessible.
Conclusion
The solubility of this compound is not a simple matter of physical dissolution but is intrinsically linked to its chemical reactivity. While soluble in a wide range of organic solvents, its stability is only maintained in aprotic environments. Protic solvents, such as alcohols and water, readily react via solvolysis, consuming the acyl chloride to form esters or carboxylic acids. Therefore, for synthetic applications requiring the integrity of the acyl chloride functional group, the use of anhydrous, inert, aprotic solvents like dichloromethane, chloroform, THF, and toluene is mandatory. This guide provides the foundational knowledge and practical protocols necessary for scientists to make informed decisions, ensuring the success and reproducibility of their chemical research.
References
- ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE - Introduction.
- PubChem. 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information.
- PubChem. 2-Bromophenylacetyl chloride. National Center for Biotechnology Information.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Wikipedia. 4-Bromophenylacetic acid. Wikimedia Foundation.
- Organic Syntheses. p-BROMOPHENACYL BROMIDE.
- ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES.
- Taylor & Francis Online. Protic solvents – Knowledge and References.
- Chemguide. preparation of acyl chlorides (acid chlorides).
- ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
Sources
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 4. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
The Versatility of 4-Bromophenylacetyl Chloride in the Synthesis of Bio-Relevant Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: The Strategic Role of 4-Bromophenylacetyl Chloride in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of pharmaceuticals incorporating these cyclic structures to elicit specific biological responses.[1] Among the myriad of building blocks available to the synthetic chemist, this compound stands out as a particularly versatile and strategic reagent. Its utility stems from two key features: the reactive acyl chloride group, which is a powerful electrophile for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted phenyl ring, which serves as a crucial handle for late-stage functionalization via cross-coupling reactions. This dual functionality allows for the construction of diverse molecular libraries, a cornerstone of contemporary drug discovery programs.[2]
This technical guide provides in-depth application notes and detailed protocols for the synthesis of several key heterocyclic systems—thiazoles, oxazoles, pyrazoles, and benzodiazepines—using this compound as a common starting material. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying mechanistic principles that govern these transformations.
I. Synthesis of 2-Amino-4-(4-bromophenylmethyl)thiazoles
Thiazole moieties are prevalent in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[1] The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring.[3] This approach involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction commences with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, in this case, 1-bromo-3-(4-bromophenyl)propan-2-one, which is synthesized from this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenylmethyl)thiazole
Step 1: Synthesis of 1-bromo-3-(4-bromophenyl)propan-2-one (α-haloketone intermediate)
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of 48% hydrobromic acid until the yellow color disappears.
-
Separate the ethereal layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromo-3-(4-bromophenyl)propan-2-one. This intermediate is often used in the next step without further purification.
Step 2: Cyclocondensation to form the Thiazole Ring
-
Dissolve 1-bromo-3-(4-bromophenyl)propan-2-one (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution and reflux the mixture for 4-6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-(4-bromophenylmethyl)thiazole.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1-bromo-3-(4-bromophenyl)propan-2-one | Thiourea | Ethanol | None | Reflux | 4-6 | ~85 |
Table 1: Reaction parameters for the synthesis of 2-amino-4-(4-bromophenylmethyl)thiazole.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (s, 2H, NH₂), 6.30 (s, 1H, thiazole-H), 3.80 (s, 2H, CH₂).[1][5]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=N), 148.5, 137.0, 131.5, 131.0, 120.0, 102.0, 34.0 (CH₂).[6]
-
IR (KBr, cm⁻¹): 3430, 3280 (N-H stretch), 1620 (C=N stretch), 1540 (C=C stretch), 1070 (C-Br stretch).[1]
II. Synthesis of 2-Methyl-5-(4-bromophenylmethyl)oxazoles
Oxazole-containing compounds are known for a wide array of pharmacological activities, including anti-inflammatory and anti-proliferative properties.[7] The Robinson-Gabriel synthesis is a robust method for the preparation of oxazoles, involving the cyclodehydration of N-acylamino ketones.[8][9]
Reaction Mechanism: Robinson-Gabriel Oxazole Synthesis
The synthesis begins with the preparation of an N-acylamino ketone intermediate from 1-bromo-3-(4-bromophenyl)propan-2-one. This intermediate then undergoes acid-catalyzed intramolecular cyclization, followed by dehydration to furnish the oxazole ring.
Caption: Mechanism of Robinson-Gabriel Oxazole Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-5-(4-bromophenylmethyl)oxazole
Step 1: Synthesis of N-(1-(4-bromophenyl)propan-2-oyl)acetamide
-
To a solution of 1-bromo-3-(4-bromophenyl)propan-2-one (1.0 eq) in a suitable solvent like DMF, add acetamide (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Heat the mixture at 60-70 °C for 8-10 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylamino ketone.
Step 2: Cyclodehydration to form the Oxazole Ring
-
Dissolve the crude N-(1-(4-bromophenyl)propan-2-oyl)acetamide in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at 0 °C.[10]
-
Allow the mixture to slowly warm to room temperature and then heat to 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure oxazole product.
| Reactant | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(1-(4-bromophenyl)propan-2-oyl)acetamide | Conc. H₂SO₄ | None | 80-100 | 1-2 | ~75 |
Table 2: Reaction parameters for the synthesis of 2-methyl-5-(4-bromophenylmethyl)oxazole.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, oxazole-H), 3.95 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 161.5 (C=N), 150.0, 137.5, 131.8, 130.5, 125.0, 121.0, 30.0 (CH₂), 14.0 (CH₃).[11]
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2920 (C-H), 1650 (C=N), 1590 (C=C), 1120 (C-O-C), 1070 (C-Br).
III. Synthesis of 3-(4-Bromophenylmethyl)-5-methylpyrazoles
Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceuticals, exhibiting a broad range of biological activities including anti-inflammatory and analgesic properties.[12] A common and effective method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[13][14]
Reaction Mechanism: Knorr Pyrazole Synthesis
The synthesis initiates with the formation of a 1,3-diketone, 1-(4-bromophenyl)pentane-2,4-dione, via a Claisen condensation of an ester with a ketone derived from this compound. This diketone then reacts with hydrazine in a cyclocondensation-dehydration sequence to form the pyrazole ring.[13]
Caption: Mechanism of Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-(4-Bromophenylmethyl)-5-methylpyrazole
Step 1: Synthesis of 1-(4-bromophenyl)pentane-2,4-dione (1,3-diketone intermediate)
-
Prepare 1-(4-bromophenyl)acetone from this compound via acylation of diethyl malonate followed by hydrolysis and decarboxylation.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(4-bromophenyl)acetone (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add ethyl acetate (1.2 eq) and reflux the mixture for 6-8 hours.[15]
-
Cool the reaction, pour into a mixture of ice and hydrochloric acid to neutralize.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude 1,3-diketone.
Step 2: Cyclocondensation to form the Pyrazole Ring
-
Dissolve the crude 1-(4-bromophenyl)pentane-2,4-dione (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution.[16]
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure pyrazole product.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1-(4-bromophenyl)pentane-2,4-dione | Hydrazine hydrate | Ethanol | None | Reflux | 3-5 | ~80 |
Table 3: Reaction parameters for the synthesis of 3-(4-bromophenylmethyl)-5-methylpyrazole.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 11.5 (br s, 1H, NH), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.10 (d, J = 8.5 Hz, 2H, Ar-H), 6.05 (s, 1H, pyrazole-H), 3.90 (s, 2H, CH₂), 2.25 (s, 3H, CH₃).[17]
-
¹³C NMR (100 MHz, CDCl₃): δ 148.5, 140.0, 138.0, 131.5, 130.5, 120.5, 105.0, 32.0 (CH₂), 11.5 (CH₃).[2][18]
-
IR (KBr, cm⁻¹): 3200 (N-H stretch), 3050 (Ar C-H), 2925 (C-H), 1595 (C=N), 1550 (C=C), 1070 (C-Br).
IV. Synthesis of 2-(4-Bromophenylmethyl)-4-methyl-1,5-benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs, widely used for their anxiolytic, sedative, and anticonvulsant properties.[13] The synthesis of 1,5-benzodiazepines is commonly achieved through the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone.[15]
Reaction Mechanism: Benzodiazepine Synthesis
This synthesis involves the acid-catalyzed condensation of o-phenylenediamine with two molecules of 1-(4-bromophenyl)acetone. The reaction proceeds through the formation of a diimine intermediate which then undergoes an intramolecular cyclization to form the seven-membered diazepine ring.[19]
Caption: Mechanism of 1,5-Benzodiazepine Synthesis.
Experimental Protocol: Synthesis of 2-(4-Bromophenylmethyl)-4-methyl-1,5-benzodiazepine
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 1-(4-bromophenyl)acetone (2.2 eq) in a solvent such as ethanol or acetonitrile.[15]
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid, or Yb(OTf)₃).[20]
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 1,5-benzodiazepine.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| o-Phenylenediamine | 1-(4-bromophenyl)acetone | Acetonitrile | Acetic Acid | Reflux | 8-12 | ~70-80 |
Table 4: Reaction parameters for the synthesis of 2-(4-bromophenylmethyl)-4-methyl-1,5-benzodiazepine.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.48-7.00 (m, 8H, Ar-H), 3.75 (s, 2H, CH₂), 3.30 (br s, 1H, NH), 2.90 (d, 1H, J=12 Hz, CH₂ of diazepine ring), 2.70 (d, 1H, J=12 Hz, CH₂ of diazepine ring), 2.35 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 172.0, 142.0, 140.0, 138.5, 131.8, 131.0, 128.0, 126.0, 122.0, 121.0, 70.0, 45.0 (CH₂), 30.0 (CH₃).
-
IR (KBr, cm⁻¹): 3350 (N-H stretch), 3050 (Ar C-H), 2920 (C-H), 1610 (C=N), 1580 (C=C), 1070 (C-Br).
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing thiazole, oxazole, pyrazole, and benzodiazepine scaffolds. The presence of the 4-bromophenyl moiety offers a key advantage for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The methodologies outlined herein are robust and can be adapted to generate a wide array of analogues for biological evaluation.
References
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. Journal of Pharmacy Research, 12(1), 145-150.
- El-Sayed, M. A.-A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
- Kumari, A., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4066-4081.
- Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- Al-Hourani, B. J., et al. (2021). Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- SpectraBase. (n.d.). 2-Amino 4-(phenyl)thiazole ligand. ResearchGate.
- Pawar, S. S., et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]
- Majid, S. A., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(1), 384-393. [Link]
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Chemistry, 4(4), 1438-1445. [Link]
- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 231-240.
- Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. (2018). Molecules, 23(11), 2948. [Link]
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Pharmaceuticals, 15(9), 1121. [Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1556. [Link]
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- SpectraBase. (n.d.). 2-Amino-4-methylthiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(4), 2291-2319. [Link]
- Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal.
- An efficient one-pot synthesis of 2-Aminothiazole Derivatives. (2015). Der Chemica Sinica, 6(8), 14-18.
- A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. (n.d.). Benchchem.
- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (n.d.). Google Patents.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). International Journal of Molecular Sciences, 23(21), 13327. [Link]
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571.
- Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. (2004). Asian Journal of Chemistry, 16(2), 1039-1041.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). Molbank, 2022(3), M1437. [Link]
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. (2023). RSC Advances, 13(4), 2291-2319. [Link]
- Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. (2015). Green Chemistry, 17(6), 3373-3376. [Link]
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Molecules, 26(15), 4434. [Link]
- PubChem. (n.d.). 2-Amino-4-methylthiazole.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603. [Link]
- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[21]. (n.d.). ResearchGate.
- Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 497-507.
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (n.d.). Quick Company.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2018). Oriental Journal of Chemistry, 34(4), 2115-2120.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (2015). Journal of the Brazilian Chemical Society, 26(11), 2351-2357.
- Improved synthesis of monochlorinated acetophenone. (n.d.). Google Patents.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Journal of the Brazilian Chemical Society, 32(6), 1234-1246.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1,3-Diketone synthesis [organic-chemistry.org]
- 16. jocpr.com [jocpr.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | C9H7BrN2O | CID 17608702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ijtsrd.com [ijtsrd.com]
Application Note: A Modular Approach to Pharmacologically Relevant Pyrimidine Derivatives Using 4-Bromophenylacetyl Chloride
Introduction: The Primacy of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids (cytosine, thymine, and uracil) and a vast array of therapeutic agents.[1] Its versatile structure, capable of extensive functionalization, has led to the development of drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3][4]
A particularly valuable substituent in this field is the 4-bromophenyl group. This moiety is not only a key pharmacophore found in potent therapeutics but also serves as a versatile synthetic handle. The bromine atom is readily functionalized via modern cross-coupling reactions, enabling the generation of extensive molecular libraries for structure-activity relationship (SAR) studies. A prominent example is Macitentan, an endothelin receptor antagonist, which utilizes a 5-(4-bromophenyl)pyrimidine core as its central scaffold.[5]
This application note provides a detailed, field-proven guide for the synthesis of 5-(4-bromophenyl)-substituted pyrimidine derivatives. We will focus on a robust and modular two-stage strategy that leverages the high reactivity of 4-bromophenylacetyl chloride to construct a key β-keto ester intermediate, which subsequently undergoes a classical cyclocondensation to yield the target pyrimidine ring system.
The Synthetic Rationale: A Two-Stage Strategy for Core Construction
The most efficient and widely adopted methods for constructing the pyrimidine ring involve the cyclocondensation of a 1,3-dicarbonyl compound with a suitable N-C-N building block, such as an amidine, urea, or guanidine.[6][7] Our strategy, therefore, focuses on first using the specified starting material, this compound, to synthesize the required 1,3-dicarbonyl precursor.
Stage 1: Acylation of Malonic Ester – Building the Carbon Framework. The core principle of this stage is the acylation of a malonate enolate. Diethyl malonate is an ideal substrate due to its α-protons, which are readily abstracted by a moderately strong base (pKa ≈ 13). The resulting enolate is a soft nucleophile that selectively attacks the highly electrophilic carbonyl carbon of this compound. This reaction, a variation of the classic malonic ester synthesis, efficiently forges the key C-C bond required to establish the 1,3-dicarbonyl system.[8][9]
Stage 2: Pinner-Type Cyclocondensation – Assembling the Heterocycle. With the β-keto ester in hand, the subsequent cyclocondensation with an amidine (in this case, formamidine) proceeds via a well-established mechanism.[6] The reaction is typically promoted by a base, such as sodium ethoxide, which facilitates the initial nucleophilic attack of the amidine onto one of the carbonyl groups. A subsequent intramolecular cyclization, followed by a dehydration step, results in the formation of the stable, aromatic pyrimidine ring. This modular approach allows for variation in both the 1,3-dicarbonyl component and the amidine, providing access to a wide range of substituted pyrimidines.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow from commercially available starting materials to the target 5-(4-bromophenyl)pyrimidine core.
Caption: Overall workflow for pyrimidine synthesis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve reactive chemicals. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 1: Synthesis of Diethyl 2-(4-bromophenylacetyl)malonate (A β-Keto Ester Intermediate)
This protocol details the C-acylation of diethyl malonate using a magnesium enolate, a reliable method that minimizes O-acylation side products.
-
Reagents & Materials:
-
Magnesium (Mg) turnings: 2.43 g (0.10 mol)
-
Absolute Ethanol (EtOH): 15 mL
-
Carbon Tetrachloride (CCl₄): 0.2 mL (as initiator)
-
Diethyl malonate: 16.0 g (0.10 mol)
-
Anhydrous Toluene: 100 mL
-
This compound: 23.3 g (0.10 mol)
-
-
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add magnesium turnings (2.43 g) and absolute ethanol (15 mL).
-
Add CCl₄ (0.2 mL) to initiate the reaction. Once the reaction begins (evolution of H₂ gas), add a solution of diethyl malonate (16.0 g) in anhydrous toluene (50 mL) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the magnesium enolate.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add a solution of this compound (23.3 g) in anhydrous toluene (50 mL) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture into a beaker containing ice (200 g) and concentrated sulfuric acid (10 mL).
-
Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain diethyl 2-(4-bromophenylacetyl)malonate as a pale yellow oil.
-
Protocol 2: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol
This protocol describes the cyclocondensation of the β-keto ester with formamidine to construct the pyrimidine ring. The product exists predominantly in the diol tautomeric form.
-
Reagents & Materials:
-
Sodium (Na) metal: 2.53 g (0.11 mol)
-
Absolute Ethanol (EtOH): 100 mL
-
Diethyl 2-(4-bromophenylacetyl)malonate (from Protocol 1): 34.3 g (0.10 mol)
-
Formamidine hydrochloride: 8.86 g (0.11 mol)
-
-
Procedure:
-
In a 500 mL three-necked flask fitted with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.53 g) in small pieces to absolute ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.
-
Once all the sodium has reacted and the solution has cooled, add the diethyl 2-(4-bromophenylacetyl)malonate (34.3 g).
-
Add formamidine hydrochloride (8.86 g) to the mixture.
-
Heat the resulting suspension to reflux and maintain for 6 hours. A precipitate will form as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
Filter the solid precipitate and wash it with cold ethanol (2 x 20 mL).
-
Suspend the collected solid in water (150 mL) and acidify to pH 5-6 with glacial acetic acid.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the product with water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to yield 5-(4-bromophenyl)pyrimidine-4,6-diol as an off-white solid.
-
Representative Data
The following tables summarize typical reaction parameters and expected analytical data for the synthesized compounds.
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Diethyl malonate, this compound | Toluene | 0 → RT | 3-4 | 75-85% |
| 2 | β-Keto Ester, Formamidine HCl, NaOEt | Ethanol | Reflux (78) | 6 | 80-90% |
Table 2: Expected Characterization Data
| Compound | Appearance | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | MS (ESI+) [M+H]⁺ |
| 5-(4-Bromophenyl)pyrimidine-4,6-diol | Off-white solid | >300 | 11.9 (br s, 2H, OH), 8.15 (s, 1H, pyrimidine-H), 7.60 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) | 267.0 / 269.0 |
Note: Data is representative and based on literature values for analogous compounds.[10]
Mechanism of Pyrimidine Ring Formation
The cyclocondensation reaction proceeds through a series of well-defined nucleophilic addition and elimination steps, as illustrated below.
Caption: Mechanism of the Pinner-type cyclocondensation.
Applications in Drug Development: Beyond the Core
The synthesized 5-(4-bromophenyl)pyrimidine-4,6-diol is a highly valuable intermediate for further elaboration in drug discovery programs.
-
Halogenation for SₙAr Chemistry: The diol can be readily converted to the highly reactive 5-(4-bromophenyl)-4,6-dichloropyrimidine by treatment with phosphoryl chloride (POCl₃).[10] The chloro-substituents are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SₙAr) reactions with a variety of nucleophiles (amines, alcohols, thiols) to build molecular complexity.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, alkyl, alkynyl, or amino groups, providing a powerful tool for probing the SAR of the 4-phenyl position and optimizing ligand-receptor interactions.
This dual reactivity makes the 4-bromophenyl pyrimidine scaffold an exceptionally powerful platform for generating large, diverse libraries of compounds for high-throughput screening and lead optimization.
References
- Jain, K., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Shaikh, R., et al. (2022). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- Gudipudi, A., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Chemical Neuroscience, 15(5), 1035-1049. [Link]
- Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- Wikipedia. (2023). Malonic ester synthesis. [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
- He, H-Y., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Kumar, B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]
- Wikipedia. (2023). 4-Bromophenylacetic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. atlantis-press.com [atlantis-press.com]
The Role of 4-Bromophenylacetyl Chloride in Modern Medicinal Chemistry: Applications and Protocols
Abstract
4-Bromophenylacetyl chloride is a highly reactive acyl chloride that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the presence of two key reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the bromine atom on the phenyl ring, which allows for further molecular diversification through cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents. We present field-proven protocols, mechanistic insights, and critical safety considerations to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of the 4-Bromophenylacetyl Moiety
In the landscape of drug design, the modification of molecular structures is a cornerstone strategy for enhancing therapeutic efficacy, selectivity, and pharmacokinetic profiles.[1][2] The introduction of halogen atoms, particularly bromine, into a drug candidate can significantly influence its properties.[1][3] The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.[3] Furthermore, its presence offers a versatile handle for synthetic chemists to build molecular complexity.
This compound (4-BPAC) embodies this principle. It is an invaluable intermediate used to install the 4-bromophenylacetyl group, a structural motif found in several classes of therapeutic agents.[4][5] Its precursor, 4-Bromophenylacetic Acid, is recognized as a cornerstone compound for constructing complex active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory drugs.[6] The high reactivity of the acyl chloride function ensures efficient coupling with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, which are fundamental bonds in a vast number of drug molecules.[7][8][9][10]
Physicochemical Properties and Safety Imperatives
As a reactive acyl chloride, this compound demands careful handling to ensure personnel safety and experimental success. It is corrosive and causes severe skin burns and eye damage.[11] It is also harmful if swallowed and may cause an allergic skin reaction.[11]
Table 1: Key Properties and Safety Information for this compound
| Property | Value | Reference / Source |
| Chemical Formula | C₈H₆BrClO | [12] |
| Molecular Weight | 233.49 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid/chips | [5] |
| Boiling Point | ~220 °C | [5] |
| Density | 1.589 g/cm³ | [12] |
| Key Hazards | Corrosive (H314), Harmful if swallowed (H302) | [11] |
| Handling | Use in a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. | , [13][14] |
| Storage | Store in a dry, cool, well-ventilated place away from water/moisture. Store locked up. |
Causality Behind Handling Precautions: The acyl chloride functional group is highly susceptible to hydrolysis. Contact with moisture in the air or on surfaces will rapidly convert it to the less reactive carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[15] Therefore, all reactions must be conducted under anhydrous (dry) conditions and appropriate personal protective equipment (PPE) must be worn to prevent severe chemical burns.
Core Applications in Medicinal Chemistry
The 4-bromophenylacetyl scaffold is integral to the synthesis of a variety of therapeutic agents. Its applications span multiple disease areas.
Synthesis of Antimicrobial Agents
The search for novel antimicrobial agents is a global health priority. The 4-bromophenyl moiety has been incorporated into various heterocyclic scaffolds to develop compounds with potent antibacterial activity. A key target for these compounds is bacterial DNA gyrase, an essential enzyme for bacterial replication.[4]
-
Example Application: Synthesis of quinoline-based DNA gyrase inhibitors. Researchers have designed and synthesized derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide, demonstrating that these molecules can serve as novel inhibitors of microbial DNA gyrase.[16][17] The this compound can be used to acylate a suitable amine on a quinoline core to introduce the critical pharmacophore.
Development of Anticancer Agents
Thiazole derivatives containing a 4-bromophenyl group have been investigated for their potential as anticancer agents.[4][18] These compounds have shown antiproliferative activity against cancer cell lines, such as human breast adenocarcinoma (MCF-7).[18]
-
Synthetic Strategy: this compound can be used as a precursor to synthesize 2-amino-4-(4-bromophenyl)thiazole derivatives. The initial step often involves the reaction of a related ketone with a thiourea derivative, where the ketone itself can be derived from 4-bromophenylacetic acid, the hydrolysis product of the chloride.
Detailed Application Protocol: Synthesis of an Amide Intermediate
This section provides a detailed, step-by-step protocol for a representative Schotten-Baumann reaction, a widely used method for amide synthesis from an acyl chloride.[10] This reaction is fundamental for coupling the 4-bromophenylacetyl moiety to an amine-containing scaffold.
Experimental Workflow Diagram
Caption: General workflow for amide synthesis using 4-BPAC.
Protocol: N-Acylation of a Primary Amine
Objective: To synthesize an N-substituted 2-(4-bromophenyl)acetamide from a generic primary amine (R-NH₂) and this compound (4-BPAC).
Materials:
-
Primary Amine (R-NH₂) (1.0 eq)
-
This compound (4-BPAC) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Causality: The reaction is run under an inert atmosphere to prevent hydrolysis of the acyl chloride.[15] The base (TEA) is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][19] Cooling to 0°C helps to control the initial exothermic reaction.
-
-
Acylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution dropwise over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding deionized water.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted 4-BPAC (as the carboxylate salt) and neutralizes any remaining acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Mechanistic Insights
The core reaction described is a nucleophilic acyl substitution . The mechanism proceeds through a tetrahedral intermediate.
Sources
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. biomedres.us [biomedres.us]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Synthesis [fishersci.dk]
- 11. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Note: High-Yield Synthesis of Diaryl Ketones via Friedel-Crafts Acylation with 4-Bromophenylacetyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven protocol for the Friedel-Crafts acylation of various aromatic substrates—benzene, toluene, and anisole—utilizing 4-bromophenylacetyl chloride as the acylating agent. This electrophilic aromatic substitution reaction, catalyzed by aluminum chloride (AlCl₃), is a cornerstone of organic synthesis for forging carbon-carbon bonds and accessing a diverse range of diaryl ketone scaffolds.[1] These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This document offers a detailed, step-by-step methodology, explains the causal relationships behind experimental choices, and provides expected outcomes and characterization data to ensure procedural integrity and reproducibility for researchers in organic synthesis and drug discovery.
Introduction
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a paramount transformation in organic chemistry for the introduction of an acyl group onto an aromatic ring.[2] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction is not susceptible to carbocation rearrangements and the product, a deactivated ketone, does not undergo subsequent acylation, thus allowing for the synthesis of monoacylated products.[3]
This application note focuses on the use of this compound as a versatile acylating agent. The resulting diaryl ketones, bearing a bromine atom, are particularly useful as they can be further functionalized through various cross-coupling reactions, providing a gateway to more complex molecular architectures. We present protocols for the acylation of benzene, and the activated aromatic compounds toluene and anisole, to yield 1-(4-bromophenyl)-2-phenylethanone, 1-(4-bromophenyl)-2-(p-tolyl)ethanone, and 1-(4-bromophenyl)-2-(4-methoxyphenyl)ethanone, respectively.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound. This polarization of the C-Cl bond facilitates its cleavage, forming a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the substitution.[3]
-
Electrophilic Attack: The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bonded to the newly introduced acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final diaryl ketone product.[5]
Regioselectivity Considerations:
-
Toluene: The methyl group (-CH₃) is an activating, ortho, para-directing group. However, due to the steric hindrance of the bulky acyl group, the acylation occurs almost exclusively at the less hindered para position.[6]
-
Anisole: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. Similar to toluene, the major product of the acylation is the para-substituted isomer due to steric effects.[7]
Visualizing the Reaction Pathway
Sources
Esterification of alcohols with 4-Bromophenylacetyl chloride procedure
Application Note: A-0815
Topic: High-Yield Synthesis of Phenylacetate Esters via Acylation of Alcohols with 4-Bromophenylacetyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven protocol for the efficient esterification of primary and secondary alcohols with this compound. This reaction is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the 4-bromophenylacetate moiety in bioactive molecules and functional materials. We detail the underlying reaction mechanism, provide a robust step-by-step experimental procedure, outline critical safety precautions, and describe methods for product purification and characterization. The causality behind key experimental choices is explained to empower researchers to adapt this protocol for a wide range of alcoholic substrates.
Introduction and Scientific Principle
The synthesis of esters from acyl chlorides and alcohols is a fundamental and highly efficient transformation in organic chemistry.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4][5] Compared to the classic Fischer esterification, which uses a carboxylic acid and requires an acid catalyst and often the removal of water to drive the equilibrium, the use of a highly reactive acyl chloride makes the reaction rapid, exothermic, and essentially irreversible.[1][4]
The 4-bromophenylacetyl group is a valuable building block in drug development, serving as a key intermediate for various pharmaceuticals.[6] The bromine atom provides a versatile synthetic handle for further functionalization, such as cross-coupling reactions.
Reaction Causality: The reaction's efficacy stems from the high electrophilicity of the carbonyl carbon in this compound. The electron-withdrawing nature of both the chlorine atom and the phenyl ring enhances this reactivity. The alcohol's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon.[4][7] To prevent the liberated hydrochloric acid (HCl) from protonating the starting alcohol or catalyzing side reactions, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used as an acid scavenger.[8][9]
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification follows a two-stage addition-elimination pathway, as detailed below.
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This leads to a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the oxonium ion to yield the final ester product and triethylammonium chloride.[4][7]
Caption: Mechanism of base-mediated esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Generic Alcohol (R-OH) | Anhydrous (≤50 ppm H₂O) | Standard | Substrate. Must be dry. |
| This compound | ≥98% | Standard | Corrosive and lachrymatory.[6] |
| Triethylamine (TEA), Et₃N | ≥99.5%, Redistilled | Standard | Acid scavenger. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Standard | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Soln. | Standard | For work-up. |
| Brine (Saturated NaCl) | Saturated Aqueous Soln. | Standard | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard | Drying agent. |
| Silica Gel | 230-400 mesh | Standard | For column chromatography. |
Detailed Experimental Protocol
This protocol describes the general procedure for reacting an alcohol with this compound on a 10 mmol scale. Adjustments may be necessary for specific substrates.
4.1 Reagent Preparation and Setup
-
Glassware: Ensure all glassware (round-bottom flask, addition funnel, magnetic stir bar) is oven-dried or flame-dried under vacuum to remove residual moisture.
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas (Nitrogen or Argon). Maintaining an inert atmosphere is crucial as acyl chlorides react with water.
-
Reactant Solution: In the reaction flask, dissolve the alcohol (1.0 eq., 10 mmol) and triethylamine (1.2 eq., 12 mmol, 1.67 mL) in anhydrous dichloromethane (40 mL).
4.2 Reaction Execution
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The reaction is highly exothermic.[4] Starting at 0 °C helps to control the reaction rate, minimize side product formation, and ensure safety.
-
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq., 11 mmol, 2.59 g) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes.
-
Causality: A slight excess of the acylating agent ensures the complete consumption of the potentially more valuable alcohol. Slow, dropwise addition is critical for managing the exotherm.[4]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
4.3 Work-up and Product Isolation
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl (20 mL) to quench any remaining reagents and neutralize the excess triethylamine.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (1 x 20 mL)
-
Saturated NaHCO₃ solution (2 x 20 mL) - Caution: CO₂ evolution (effervescence) will occur.
-
Brine (1 x 20 mL)
-
Causality: The acid wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any unreacted acyl chloride (hydrolyzed to the carboxylic acid) and residual HCl. The brine wash helps to remove bulk water from the organic layer.[11]
-
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]
4.4 Purification The resulting crude ester can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.
Experimental Workflow Diagram
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Amidation of Amines with 4-Bromophenylacetyl Chloride
Introduction: The Strategic Importance of the Amide Bond
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. This functional group is a ubiquitous feature in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. The N-substituted 2-(4-bromophenyl)acetamide scaffold, in particular, serves as a versatile intermediate in drug discovery. The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the acetamide core can engage in crucial hydrogen bonding interactions with biological targets.[1] Recent studies have highlighted the role of such scaffolds in the development of novel therapeutics, including P2Y14R antagonists for inflammatory diseases and potential antidiabetic agents.[2][3]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-substituted 2-(4-bromophenyl)acetamides via the amidation of primary and secondary amines with 4-bromophenylacetyl chloride. The methodology is grounded in the principles of the Schotten-Baumann reaction, a robust and widely adopted procedure for acylating amines and alcohols.[4][5]
Reaction Mechanism: A Nucleophilic Acyl Substitution
The amidation of an amine with an acyl chloride, such as this compound, proceeds through a nucleophilic acyl substitution mechanism.[4] The reaction is characterized by an initial nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and a salt byproduct.
A base is crucial for this reaction as it neutralizes the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for amidation.
Experimental Protocol: Schotten-Baumann Conditions
This protocol details a general and robust procedure for the amidation of a primary or secondary amine with this compound under Schotten-Baumann conditions. This method is widely applicable and can be adapted for a range of amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Primary or Secondary Amine | Reagent Grade | Various | --- |
| This compound | ≥98% | Various | Handle with care, corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous | Various | --- |
| Sodium Hydroxide (NaOH) | Pellets | Various | --- |
| Deionized Water | --- | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Various | For work-up. |
| Brine | Saturated NaCl solution | --- | For work-up. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Safety Precautions
-
This compound is corrosive and reacts with moisture. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Sodium hydroxide is a strong base and can cause severe burns. Handle with care and wear appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.2–0.5 M.
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution to the flask, ensuring vigorous stirring to create a biphasic mixture.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 15-30 minutes. An exothermic reaction may be observed; maintain the temperature between 0-25°C using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for the amidation reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the this compound is of high purity and has not hydrolyzed due to exposure to moisture. Additionally, ensure that a sufficient amount of base was used to neutralize the HCl byproduct.
-
Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride. This can be minimized by using anhydrous solvent and performing the addition of the acyl chloride at a controlled rate.
-
Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or slightly elevated temperatures.
-
Choice of Base: While aqueous NaOH is effective for many amines, less water-soluble organic bases such as triethylamine or pyridine can be used in a single-phase organic solvent system (e.g., DCM or THF).
Characterization of the Product
The identity and purity of the synthesized N-substituted 2-(4-bromophenyl)acetamide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹).
Conclusion
The amidation of amines with this compound via the Schotten-Baumann reaction is a highly efficient and versatile method for the synthesis of N-substituted 2-(4-bromophenyl)acetamides. These compounds are valuable intermediates in the development of new therapeutic agents. The protocol described herein is robust and can be readily adapted to a wide range of amine substrates, making it a valuable tool for researchers in drug discovery and organic synthesis.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Chemguide. (n.d.). The preparation of amides.
- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
- Thermo Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 4-Chlorophenylacetyl chloride.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: p-Bromophenylacetic acid.
- PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- Chinese Chemical Letters. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
- TCI Chemicals. (2025, June 5). SAFETY DATA SHEET: 4-Bromophenacyl Bromide.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- PMC - NIH. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide.
- BenchChem. (2025). N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery.
- PMC - PubMed Central. (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.
- PMC - PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Arkivoc. (2024, October 20). Design, synthesis and structural study of novel acetamidobenzanilide derivatives.
- PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph.
Sources
Application Notes & Protocols: 4-Bromophenylacetyl Chloride as a Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
4-Bromophenylacetyl chloride is a pivotal bifunctional reagent in modern medicinal chemistry, serving as a cornerstone for the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its structure, featuring a reactive acid chloride and a versatile brominated aromatic ring, allows for sequential and site-specific modifications, making it an invaluable tool for drug discovery and development professionals. This guide provides an in-depth exploration of its chemical properties, reactivity, and core applications, supplemented with detailed, field-proven protocols and safety considerations for its effective use in the laboratory.
Introduction: The Strategic Value of this compound
In the intricate chess game of API synthesis, starting materials are chosen for their ability to enable multiple strategic moves. This compound is one such power piece. The molecule consists of a phenylacetyl core, a common motif in many biologically active compounds, functionalized with two key groups:
-
The Acetyl Chloride Group (-COCl): An exceptionally reactive acylating agent, this group readily participates in reactions with a wide array of nucleophiles (alcohols, amines, arenes) to form stable ester, amide, and ketone linkages, respectively. This reactivity is central to building the core scaffold of many APIs.
-
The Para-Bromo Group (-Br): The bromine atom on the phenyl ring is a versatile synthetic handle. It is a key participant in modern cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the late-stage introduction of molecular complexity and fine-tuning of a drug candidate's pharmacological profile.
This dual functionality allows chemists to first construct a core molecular framework via the acid chloride and then introduce further diversity through the bromo-substituent, a highly efficient and convergent synthetic strategy.
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of this compound is critical for its safe handling and successful application in synthesis.
| Property | Value |
| Chemical Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol |
| Appearance | White to light yellow crystalline solid or liquid |
| Boiling Point | 115-117 °C at 5 mmHg |
| Melting Point | 49-53 °C |
| Density | 1.625 g/cm³ |
| Solubility | Decomposes in water and alcohol; soluble in aprotic solvents (DCM, THF, Toluene) |
| Primary Hazard | Corrosive, Lachrymator, Moisture Sensitive |
Reactivity Insights: The acyl chloride is highly electrophilic and will react vigorously with any protic species. Therefore, all reactions must be conducted under strictly anhydrous (moisture-free) conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon). Its lachrymatory nature necessitates handling within a certified chemical fume hood with appropriate personal protective equipment (PPE).
Core Synthetic Applications in API Synthesis
The utility of this compound is best illustrated through its role in constructing key API classes.
N-Acylation for Amide-Containing APIs
The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis. This compound is an excellent reagent for acylating primary and secondary amines to generate N-(4-bromophenylacetyl) amides, which are often key intermediates.
-
Example API Class: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The synthesis of Bromfenac , an NSAID used in ophthalmic solutions, utilizes this chemistry. The core synthesis involves the acylation of a substituted aniline, followed by intramolecular cyclization where the bromo-group plays a role.
-
Causality: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves a critical role: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Friedel-Crafts Acylation for Ketone-Based APIs
This classic carbon-carbon bond-forming reaction uses this compound to introduce the 4-bromophenylacetyl group onto an electron-rich aromatic ring. This is a foundational step for APIs containing a diaryl ketone or related structures.
-
Example API: The synthesis of intermediates for drugs like Fenspiride , an oxazolidinone-containing bronchodilator, can involve Friedel-Crafts acylation as a key step to build the central carbon framework.
-
Causality: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to activate the acyl chloride. The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the electron-rich aromatic ring. The reaction must be performed in a non-coordinating, dry solvent like dichloromethane (DCM) or dichloroethane (DCE).
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of the 4-bromo-substituent is unlocked in post-acylation modifications. Once the core amide or ketone linkage is formed, the aryl bromide can be used to introduce new functional groups.
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biphenyl structures.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing complex amine substituents.
-
Heck Coupling: Reaction with an alkene to form a new C-C bond, adding vinyl groups.
These reactions are instrumental in late-stage functionalization, allowing chemists to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
Visualization of Synthetic Pathways
The following diagrams illustrate the key reactions and a general experimental workflow involving this compound.
Caption: Core reactivity and synthetic strategy using this compound.
Caption: General workflow for an N-acylation reaction.
Experimental Protocols
Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory setting. All necessary safety precautions must be taken.
Protocol 1: General Procedure for N-Acylation of an Aromatic Amine
Objective: To synthesize an N-(4-bromophenylacetyl) aniline derivative.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: To the flask, add the aromatic amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide product.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Arene
Objective: To synthesize a (4-bromophenylacetyl)-substituted arene.
Materials:
-
Electron-rich arene (e.g., Anisole, 1.5 eq)
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1M HCl
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a powder funnel.
-
Catalyst Suspension: Add anhydrous DCM to the flask, cool to 0 °C, and then carefully and portion-wise add anhydrous AlCl₃ (1.2 eq). Caution: This can be exothermic.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C. A colored complex should form.
-
Arene Addition: Add the arene (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or GC-MS.
-
Quenching: Very carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Stir the quenched mixture until all solids dissolve. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to isolate the desired ketone.
Safety, Handling, and Storage
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is often insufficient; butyl rubber or neoprene is recommended).
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is a lachrymator, meaning its vapors are highly irritating to the eyes. Inhalation may cause respiratory tract irritation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases. The use of a desiccator for long-term storage is recommended.
Analytical Characterization
To ensure the quality of the starting material and the identity of the synthesized products, a suite of analytical techniques is employed:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. For the title compound, one would expect characteristic signals for the aromatic protons (two doublets) and the methylene protons (a singlet at ~4.5 ppm).
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional group. A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the acyl chloride C=O stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structure elucidation. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) is a distinctive signature.
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of pharmaceuticals. Its predictable reactivity and dual functional handles provide a reliable and efficient platform for constructing complex molecular architectures. By mastering the protocols for its use and understanding the underlying chemical principles, researchers can significantly accelerate the drug development pipeline, from initial hit-to-lead campaigns to large-scale API manufacturing.
References
- This compound | C8H6BrClO - PubChem.
- Fenspiride - Synthesis, API, Production, Price. PharmaCompass. [Link]
- Amide Synthesis. Organic Chemistry Portal. [Link]
Application Notes & Protocols: A Guide to the Synthesis of β-Keto Esters using 4-Bromophenylacetyl Chloride
Introduction: The Significance of β-Keto Esters in Modern Synthesis
β-Keto esters are foundational intermediates in the landscape of organic synthesis.[1][2] Their unique 1,3-dicarbonyl motif provides a nexus of reactivity, featuring both nucleophilic (at the α-carbon) and electrophilic sites, making them exceptionally versatile building blocks for constructing complex molecular architectures.[3] This versatility has positioned them as critical precursors in the development of pharmaceuticals, agrochemicals, and natural products.[1]
This guide provides an in-depth exploration of synthetic methodologies for preparing β-keto esters, with a specific focus on leveraging 4-Bromophenylacetyl chloride as the acylating agent. The resulting product, a 4-(4-bromophenyl)-3-oxobutanoate ester, is a valuable scaffold, incorporating a halogenated aromatic ring that is primed for further functionalization via cross-coupling reactions, making it highly relevant for drug discovery and materials science applications. We will dissect the mechanistic underpinnings of key synthetic strategies and provide detailed, field-proven protocols designed for reproducibility and scalability.
Part 1: Mechanistic Insights and Strategic Considerations
The successful synthesis of a β-keto ester from an acyl chloride hinges on the C-acylation of a suitable enolate or enolate equivalent. While several methods exist, two strategies stand out for their reliability and broad applicability: the acylation of Meldrum's acid and the direct acylation of malonic ester enolates.
Strategy 1: The Meldrum's Acid Pathway
The use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a highly effective method for preparing β-keto esters.[4][5] Its notable acidity (pKa ≈ 4.97) allows for easy deprotonation to form a stable enolate, which can be efficiently acylated.[4] The subsequent alcoholysis of the acylated intermediate proceeds under mild conditions to furnish the desired β-keto ester in high purity.[6][7]
The key steps are:
-
Enolate Formation: Meldrum's acid is deprotonated, typically using a mild base like pyridine, to form its enolate.
-
Acylation: The enolate attacks the electrophilic carbonyl carbon of this compound. The chloride ion is expelled, forming the 5-acyl Meldrum's acid derivative.[4][8]
-
Alcoholysis & Decarboxylation: The acylated intermediate is then refluxed in an alcohol (e.g., ethanol or methanol). This step involves nucleophilic attack by the alcohol, leading to the opening of the dioxane ring and the formation of the ester. This is followed by a facile decarboxylation to yield the final β-keto ester product.[6] It is noteworthy that the acylated Meldrum's acid intermediate can be unstable and is often best used directly in the alcoholysis step without purification.[9]
Caption: Workflow for β-Keto Ester synthesis via the Meldrum's Acid pathway.
Strategy 2: The Malonic Ester Pathway (Claisen-type Condensation)
This classic approach is analogous to the Claisen condensation and involves the direct acylation of a malonic ester enolate.[10][11] The choice of base is critical in this synthesis; to prevent transesterification, the alkoxide base used must correspond to the alkyl group of the ester (e.g., sodium ethoxide for diethyl malonate).[11]
The mechanism proceeds as follows:
-
Enolate Formation: A malonic ester (e.g., diethyl malonate) is deprotonated at the acidic α-carbon using a stoichiometric amount of a strong base like sodium ethoxide to generate a resonance-stabilized enolate.[12][13]
-
Acylation: The enolate performs a nucleophilic attack on the this compound.[14]
-
Hydrolysis and Decarboxylation: The resulting acylated malonic ester is then subjected to acidic hydrolysis (saponification followed by acidification) to convert both ester groups to carboxylic acids. Upon gentle heating, the resulting β-keto diacid readily undergoes decarboxylation to yield the target β-keto ester.[15][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. newhaven.edu [newhaven.edu]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: One-Carbon Homologation of 4-Bromophenylacetyl Chloride via the Arndt-Eistert Reaction
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a detailed technical guide for the one-carbon chain extension (homologation) of 4-bromophenylacetyl chloride to 3-(4-bromophenyl)propanoic acid using the Arndt-Eistert reaction. It covers the underlying mechanism, a step-by-step experimental protocol, safety considerations, and expected outcomes. Emphasis is placed on the critical Wolff rearrangement step and the safe handling of diazomethane or its alternatives.
Introduction and Significance
The Arndt-Eistert reaction is a powerful and widely used method in organic synthesis for the conversion of a carboxylic acid to its next higher homologue (R-COOH to R-CH₂-COOH).[1][2] This multi-step process is particularly valuable in drug discovery and natural product synthesis for modifying carbon skeletons, such as converting α-amino acids to β-amino acids.[2][3][4] The reaction proceeds through three principal stages:
-
Activation: Conversion of a carboxylic acid to a more reactive acyl chloride.
-
Diazoketone Formation: Reaction of the acyl chloride with diazomethane to form an α-diazoketone intermediate.[1][5]
-
Wolff Rearrangement: Metal-catalyzed or photo/thermo-induced rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile.[4][6]
This guide focuses on the application of this reaction to this compound. The resulting product, 3-(4-bromophenyl)propanoic acid, is a valuable building block. The bromo-functional group serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this homologation a key step in the synthesis of more complex pharmaceutical intermediates.
Reaction Mechanism: The Wolff Rearrangement
The cornerstone of the Arndt-Eistert synthesis is the Wolff rearrangement.[6] After the formation of the α-diazoketone from this compound and diazomethane, a catalyst (commonly silver(I) oxide, Ag₂O) or energy (heat/light) is introduced.[1][3][6] This induces the elimination of dinitrogen gas (N₂) and a 1,2-rearrangement to form a highly reactive ketene intermediate.[5][6] The migratory aptitude of the R-group (in this case, the 4-bromobenzyl group) is high, and the rearrangement proceeds with retention of stereochemistry at the migrating center.[2][5] The ketene is then immediately trapped by a nucleophile present in the reaction mixture. When water is used, it adds to the ketene to yield the homologous carboxylic acid.[4] If an alcohol or amine is used, the corresponding ester or amide is formed.[4][5]
Caption: Figure 1: Mechanism of the Arndt-Eistert Homologation.
Experimental Protocol
This protocol details the conversion of commercial 4-bromophenylacetic acid to the target homologous acid.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Supplier/Grade | Notes |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 1878-68-8 | Sigma-Aldrich, 98% | Starting material |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | ACS Reagent Grade | Used for acid chloride formation |
| Diazomethane (ethereal soln.) | CH₂N₂ | 42.04 | 334-88-3 | Prepared in situ | EXTREMELY TOXIC & EXPLOSIVE |
| Silver (I) oxide | Ag₂O | 231.74 | 20667-12-3 | Reagent Grade | Catalyst for Wolff rearrangement |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous Grade | Solvent |
| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous Grade | Solvent for rearrangement |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Reagent Grade | Drying agent |
| Hydrochloric acid (aq) | HCl | 36.46 | 7647-01-0 | 1 M solution | For workup |
| Sodium bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | Saturated solution | For workup |
3.2. Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnel). Crucially, all glassware for use with diazomethane must be fire-polished and free of scratches to prevent explosions. [7]
-
Magnetic stirrer and heating mantle.
-
Ice bath and dry ice/acetone bath.
-
Rotary evaporator.
-
Fume hood and blast shield (Mandatory for diazomethane handling).
3.3. Step-by-Step Procedure
Step 1: Synthesis of this compound
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 4-bromophenylacetic acid (e.g., 10.0 g, 46.5 mmol).
-
Working in a fume hood, cautiously add thionyl chloride (e.g., 5.0 mL, 69.7 mmol, 1.5 equiv.).
-
Heat the mixture to a gentle reflux (approx. 80°C) for 2 hours. The solid should dissolve, and gas (SO₂ and HCl) will evolve. Use a gas trap.
-
After 2 hours, allow the reaction to cool to room temperature. Remove excess thionyl chloride by distillation under reduced pressure. The crude this compound is a liquid and can be used directly in the next step.
Step 2: Formation of the α-Diazoketone
SAFETY FIRST: Diazomethane is a potent poison, an explosive, and a carcinogen.[7] It must be generated in situ behind a blast shield in a well-ventilated fume hood using specialized, scratch-free glassware.[7][8] An ethereal solution is typically prepared from a precursor like N-methyl-N-nitrosourea (MNU) or Diazald™.[9][10] A safer, though more expensive, alternative is (trimethylsilyl)diazomethane (TMSCHN₂).[5][11]
-
Prepare an ethereal solution of diazomethane (approx. 0.4 M, ~233 mmol, ~5 equiv.) and cool it to 0°C in an ice bath.
-
Dissolve the crude this compound from Step 1 in anhydrous diethyl ether (50 mL).
-
Slowly add the acid chloride solution dropwise to the cold, stirring diazomethane solution over 30 minutes. A yellow color from the diazomethane should persist, indicating it is in excess.[3]
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Nitrogen gas will evolve.
-
Crucial: Quench the excess diazomethane by carefully adding glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases.[4]
-
The resulting solution containing the crude α-diazoketone can be carefully concentrated on a rotary evaporator, but it is often carried forward directly.
Step 3: Wolff Rearrangement and Product Formation
-
To the crude α-diazoketone solution, add dioxane (50 mL) and water (10 mL, a large excess).
-
Add silver (I) oxide (e.g., 1.1 g, 4.65 mmol, 0.1 equiv.) as a catalyst.[2] Note: Silver benzoate is also an effective catalyst.[1][5]
-
Heat the mixture to 60-70°C with vigorous stirring. A black precipitate of metallic silver may form as the reaction progresses. Monitor the reaction by TLC until the diazoketone spot has disappeared (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the silver catalyst.
-
Transfer the filtrate to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (3 x 50 mL). The product will move into the basic aqueous layer.
-
Combine the bicarbonate washes and acidify to pH ~2 with 1 M HCl. The product, 3-(4-bromophenyl)propanoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Experimental Workflow
Caption: A flowchart of the complete experimental workflow.
Troubleshooting and Safety
| Issue | Potential Cause | Recommended Solution |
| Low yield of diazoketone | Insufficient diazomethane; premature quenching. | Ensure a persistent yellow color remains before quenching. Use at least 2 equivalents of diazomethane to scavenge the generated HCl.[5] Alternatively, use a non-nucleophilic base like triethylamine or calcium oxide.[3][12] |
| Formation of α-chloromethyl ketone | Reaction of diazoketone with HCl byproduct. | Use an excess of diazomethane or add a base (e.g., triethylamine) to act as an acid scavenger.[3] |
| Violent decomposition/Explosion | Scratched glassware; exposure to light; overheating; concentration of pure diazomethane. | NEVER use glassware with ground joints or scratches.[7] Work behind a blast shield.[7] Avoid direct sunlight.[8] Do not distill diazomethane solutions to dryness.[9] |
| Wolff rearrangement fails to start | Inactive catalyst. | Use fresh, high-quality silver (I) oxide. Ensure the reaction is adequately heated. |
| Product is an ester, not an acid | Residual alcohol from diazomethane preparation or solvent. | Ensure all solvents are anhydrous and that the nucleophile (water) is present in sufficient quantity during the rearrangement step. |
References
- Arndt–Eistert reaction - Wikipedia. [Link]
- Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. [Link]
- Arndt–Eistert reaction - Grokipedia. [Link]
- Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]
- Arndt-Eister reaction - Chemistry LibreTexts. [Link]
- Arndt-Eistert Synthesis. [Link]
- Diazomethane Synthesis and Applications (Arndt-Eistert Homolog
- Arndt-Eistert Synthesis | Chem-St
- The Arndt‐Eistert Synthesis - ResearchG
- Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis - Organic Chemistry Portal. [Link]
- Diazomethane - Organic Syntheses Procedure. [Link]
- A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - RSC Publishing. [Link]
- Wolff rearrangement - Wikipedia. [Link]
- Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger | The Journal of Organic Chemistry - ACS Public
- Reactions Of Diazomethane (CH2N2) And Their Mechanisms - Master Organic Chemistry. [Link]
- 4-Bromophenylacetic acid - the NIST WebBook. [Link]
- diazomethane - Organic Syntheses Procedure. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Revolutionizing Synthesis: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromophenylacetyl Chloride
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 4-bromophenylacetyl chloride. This versatile building block offers a unique bifunctional handle for sequential or chemoselective transformations, enabling the synthesis of a diverse array of complex molecules, particularly ketones and their derivatives. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying mechanistic principles and the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of these powerful synthetic tools. Key reactions, including Suzuki, Stille, and Sonogashira couplings, are explored in detail, complete with step-by-step protocols, data tables, and mechanistic diagrams to facilitate immediate application in a research setting.
Introduction: The Strategic Advantage of this compound
In the landscape of modern organic synthesis, the quest for efficiency and molecular complexity drives the development of novel methodologies. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-heteroatom bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] Within this framework, bifunctional reagents that allow for selective and sequential bond formation are of paramount importance.
This compound is one such reagent of significant strategic value. It possesses two distinct reactive sites amenable to palladium catalysis: a highly reactive acyl chloride and a more traditional aryl bromide. The acyl chloride readily undergoes oxidative addition to Pd(0) species, making it an excellent electrophile for a variety of coupling partners.[2][3][4] This reactivity profile allows for the chemoselective coupling at the acyl chloride position while leaving the aryl bromide intact for subsequent transformations. This guide will delve into the practical application of this substrate in several key palladium-catalyzed reactions.
Chemoselectivity: The Cornerstone of Utility
A critical consideration when employing this compound is the selective activation of the acyl chloride C-Cl bond over the aryl C-Br bond. Generally, the oxidative addition of a Pd(0) species to an acyl chloride is significantly faster than to an aryl bromide.[2] This inherent difference in reactivity forms the basis for the chemoselective transformations detailed in this guide. By carefully selecting the catalyst, ligands, and reaction conditions, one can favor the formation of the acylpalladium intermediate, leading to the desired ketone products while preserving the aryl bromide for future functionalization.[2][4]
Suzuki-Miyaura Coupling: Forging Aryl Ketone Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[5][6] When applied to this compound, it provides a direct and efficient route to a wide range of aryl ketones.
Mechanistic Rationale
The catalytic cycle of the acyl Suzuki-Miyaura coupling begins with the oxidative addition of the acyl chloride to a Pd(0) species.[6][7] This is followed by transmetalation with the organoboron reagent, which is typically activated by a base.[5] The final step is reductive elimination, which yields the ketone product and regenerates the active Pd(0) catalyst.[6] While traditional Suzuki couplings are often performed in aqueous media, anhydrous conditions are generally preferred for the coupling of acyl chlorides to prevent hydrolysis.[7]
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-phenylethan-1-one
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of anhydrous toluene. Stir for 10 minutes at room temperature until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Data Summary
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | 12-16 | ~85-95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 8-12 | ~90-98 |
Yields are approximate and can vary based on the specific boronic acid used and reaction scale.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an acyl chloride.
Stille Coupling: A Versatile Route to Ketone Synthesis
The Stille reaction, which couples organostannanes with organic electrophiles, is another highly effective method for preparing ketones from this compound.[2][4] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups.
Mechanistic Considerations and Ligand Choice
The mechanism of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of ligand is crucial for achieving high chemoselectivity. Less electron-donating ligands can be used for the selective activation of the acyl chloride over the aryl bromide.[2] For instance, bis(di-tert-butylchlorophosphine)palladium(II) dichloride has been shown to be an excellent precatalyst for this transformation, favoring the acylation process over biaryl formation.[2][4]
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-(tributylstannyl)ethan-1-one
Materials:
-
This compound
-
Tributyl(phenyl)tin
-
Bis(di-tert-butylchlorophosphine)palladium(II) dichloride
-
Acetonitrile, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add bis(di-tert-butylchlorophosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%).
-
Add anhydrous acetonitrile (5 mL) followed by this compound (1.0 mmol, 1.0 equiv) and tributyl(phenyl)tin (1.1 mmol, 1.1 equiv).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ketone.
Data Summary
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [PdCl₂(P(t-Bu)₂Cl)₂] | P(t-Bu)₂Cl | Acetonitrile | Reflux | 4-6 | ~90-98 |
| Pd(PPh₃)₄ | PPh₃ | Toluene | 100 | 12 | ~75-85 |
Yields are approximate and can vary based on the specific organostannane used.
Workflow Diagram
Caption: General workflow for the Stille cross-coupling reaction.
Acyl-Sonogashira Coupling: Accessing Ynones
The Sonogashira reaction provides a powerful means to couple terminal alkynes with organic halides.[9][10] The acyl-Sonogashira variant, which utilizes acyl chlorides, is an excellent method for the synthesis of α,β-alkynyl ketones (ynones), which are valuable intermediates in the synthesis of various heterocyclic compounds.[11][12]
Mechanistic Insights
The acyl-Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[9] The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the acylpalladium(II) complex. The subsequent reductive elimination furnishes the ynone product and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-yn-1-one
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv).
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ynone.
Data Summary
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 8-12 | ~80-90 |
| Pd(PPh₃)₄ | CuI | Et₃N/Toluene | Toluene | 50 | 6 | ~85-95 |
Yields are approximate and can vary based on the specific terminal alkyne used.
Dual Catalytic Cycle Diagram
Caption: Interconnected catalytic cycles of the Acyl-Sonogashira reaction.
Troubleshooting and Considerations
-
Decarbonylation: A potential side reaction in couplings of acyl chlorides is decarbonylation, leading to the formation of an aryl-palladium species instead of an acyl-palladium species.[3] This can be minimized by using appropriate ligands and milder reaction conditions.
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. All reactions should be carried out under strictly anhydrous conditions using dried solvents and glassware, and under an inert atmosphere.
-
Ligand Selection: The choice of phosphine ligand can significantly impact reaction efficiency and selectivity. Bulky, electron-rich ligands often promote oxidative addition and can be beneficial, but ligand choice should be optimized for each specific transformation.[13]
-
Base Selection: The choice of base is critical, particularly in the Suzuki reaction, where it activates the boronic acid.[5] In Sonogashira couplings, an amine base is typically used to neutralize the HX formed.[9]
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. Its bifunctional nature allows for the chemoselective synthesis of ketones and ynones, leaving an aryl bromide handle for subsequent diversification. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, from fundamental research to complex drug discovery programs. By understanding the underlying principles of these powerful reactions, scientists can unlock new avenues for the efficient construction of complex molecular architectures.
References
- Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]
- Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(10), 11640-11681. [Link]
- Kaga, A., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega, 6(12), 8236–8244. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]
- Labadie, J. W., & Stille, J. K. (1983). Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Journal of the American Chemical Society, 105(19), 6129–6137. [Link]
- Zhang, Y. (2014). PdCl2-catalyzed cross-coupling reactions. Conference Paper. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Arcadi, A., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(15), 3483. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Ali, I., et al. (2022). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6649. [Link]
- Negishi, E.-i., et al. (1977). A palladium-catalyzed synthesis of ketones from acid chlorides and organozinc compounds. The Journal of Organic Chemistry, 42(10), 1821–1823. [Link]
- Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- Wang, C.-Y., et al. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 28(18), 6563. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Bagley, M. C., et al. (2007). Acyl palladium species in synthesis: single-step synthesis of α,β-unsaturated ketones from acid chlorides. Organic & Biomolecular Chemistry, 5, 595-605. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Arcadi, A., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
- Arndtsen, B. A., et al. (2018). Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(40), 10344-10382. [Link]
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Martin, R., & Buchwald, S. L. (2009). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Organometallics, 28(10), 2979–2988. [Link]
- Khan, I., & Ali, S. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Yang, D., et al. (2010). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ChemInform, 41(20). [Link]
- Alonso, D. A., et al. (2020). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 8(30), 11235–11244. [Link]
- Colletto, J. W., & Hartwig, J. F. (2012). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Journal of the American Chemical Society, 134(38), 15821–15833. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 74(15), 5574–5577. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols for Reactions Involving 4-Bromophenylacetyl Chloride
Introduction: The Synthetic Utility of 4-Bromophenylacetyl Chloride
This compound (4-BPAC) is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive acyl chloride group and a brominated aromatic ring, offering two distinct points for chemical modification. The acyl chloride provides a potent electrophilic site for reactions with a wide array of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively.[1] The bromo-substituent serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This dual reactivity makes 4-BPAC a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1] This document provides detailed protocols for three fundamental transformations of 4-BPAC: esterification, amidation, and Friedel-Crafts acylation, with an emphasis on the underlying principles and safety considerations.
Critical Safety & Handling Protocols
This compound is a corrosive and moisture-sensitive compound that requires strict handling procedures.[1][2] Direct contact can cause severe skin burns and eye damage.[2][3][4][5] Inhalation of its vapors may lead to respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle 4-BPAC inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and tight-sealing safety goggles with a face shield.[1][3]
-
Moisture Sensitivity: As an acyl chloride, 4-BPAC reacts vigorously with water and atmospheric moisture to release corrosive hydrogen chloride (HCl) gas. All glassware must be oven- or flame-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, away from heat and incompatible materials such as bases, alcohols, and strong oxidizing agents.[1][6]
-
Spill & Waste: Neutralize small spills with sodium bicarbonate before carefully collecting the material. Dispose of all waste in accordance with local institutional and governmental regulations.
Core Application: Esterification with Alcohols
Principle: The esterification of an alcohol with 4-BPAC is a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the lone pair of electrons on the alcohol's oxygen atom.[7][8] This reaction is typically rapid and high-yielding. To drive the reaction to completion and prevent the buildup of corrosive HCl, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is added to act as an HCl scavenger.
Protocol 3.1: Synthesis of Ethyl 2-(4-bromophenyl)acetate
This protocol details the reaction of 4-BPAC with ethanol to yield the corresponding ethyl ester, a common precursor in pharmaceutical synthesis.[9][10]
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel sealed with a rubber septum.
-
Reagent Loading: To the flask, add anhydrous ethanol (1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Inert Atmosphere: Purge the system with dry nitrogen for 5-10 minutes.
-
Base Addition: Add triethylamine (1.2 equivalents) to the ethanol solution via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side-product formation.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and load it into the dropping funnel. Add the 4-BPAC solution dropwise to the cold alcohol solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.
Data Summary Table:
| Reagent | Formula | MW ( g/mol ) | Equiv. | Moles (mmol) | Mass/Volume |
| 4-BPAC | C₈H₆BrClO | 233.49 | 1.0 | 10.0 | 2.33 g |
| Ethanol | C₂H₅OH | 46.07 | 1.1 | 11.0 | 0.64 mL |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.2 | 12.0 | 1.67 mL |
| DCM (Solvent) | CH₂Cl₂ | 84.93 | - | - | ~40 mL |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of ethyl 2-(4-bromophenyl)acetate.
Core Application: Amidation with Amines
Principle: The reaction of 4-BPAC with primary or secondary amines is a robust method for forming amide bonds, a cornerstone of peptide and pharmaceutical chemistry. The mechanism is analogous to esterification, with the more nucleophilic amine readily attacking the acyl chloride.[11] The reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base (either an organic base like triethylamine or an inorganic base like aqueous NaOH) to neutralize the HCl byproduct.[11]
Protocol 4.1: Synthesis of N-benzyl-2-(4-bromophenyl)acetamide
This protocol describes the synthesis of a secondary amide using benzylamine as the nucleophile.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: Dissolve benzylamine (1.05 equivalents) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Transfer this solution to a dropping funnel and add it dropwise to the chilled amine solution over 30 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes after addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of starting materials by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude amide product is often a solid and can be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary Table:
| Reagent | Formula | MW ( g/mol ) | Equiv. | Moles (mmol) | Mass/Volume |
| 4-BPAC | C₈H₆BrClO | 233.49 | 1.0 | 10.0 | 2.33 g |
| Benzylamine | C₇H₉N | 107.15 | 1.05 | 10.5 | 1.08 mL |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.2 | 12.0 | 1.67 mL |
| DCM (Solvent) | CH₂Cl₂ | 84.93 | - | - | ~50 mL |
Experimental Workflow Diagram:
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 11. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols: The Strategic Use of 4-Bromophenylacetyl Chloride in the Synthesis of Novel Anti-inflammatory Agents
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Bromophenylacetyl chloride as a pivotal intermediate in the synthesis of novel compounds with potential anti-inflammatory activity. We will explore the chemical rationale for its use, focusing on its role as an acylating agent for generating amide derivatives of biologically active heterocyclic scaffolds. A detailed, field-proven protocol for the synthesis of a novel series of N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)acetamide derivatives is presented, including reaction mechanisms, experimental setup, and characterization data. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and logical workflow for the exploration of new chemical entities in inflammation research.
Introduction: The Rationale for this compound in NSAID Discovery
Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[2] The development of new NSAIDs often focuses on modifying existing pharmacophores to enhance potency, improve selectivity for the COX-2 isozyme (to reduce gastrointestinal side effects), or introduce novel mechanisms of action.[1][3]
Acyl chlorides, such as this compound, are highly reactive acylating agents extensively used in pharmaceutical synthesis.[4][5] Their utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively.[6] This reactivity is fundamental to the construction of many active pharmaceutical ingredients.[6]
The 4-bromophenylacetyl moiety is of particular interest for several strategic reasons:
-
Structural Motif: The phenylacetic acid scaffold is a core component of several successful NSAIDs, including Diclofenac and Bromfenac.[7] Introducing this structural element onto other biologically active nuclei is a proven strategy in medicinal chemistry.
-
Lipophilicity and Binding: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and improve binding affinity within the hydrophobic channels of target enzymes like COX.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide will focus on the synthesis of amide derivatives, a common functional group in drug molecules, by reacting this compound with a heterocyclic amine. Amide bond formation is a robust and well-understood reaction, providing a reliable pathway to new chemical entities.[4] Specifically, we will detail the synthesis of novel benzothiazole derivatives, a class of heterocyclic compounds known to possess a wide range of pharmacological activities, including anti-inflammatory properties.[3]
Core Synthetic Strategy: Acylation of 2-Aminobenzothiazole
The central reaction detailed in this protocol is the nucleophilic acyl substitution between this compound and 2-aminobenzothiazole. This reaction forms a stable amide linkage, covalently connecting the 4-bromophenylacetyl group to the benzothiazole scaffold.
Diagram 1: General Reaction Scheme
Caption: Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-acylation of heterocyclic amines.[3]
Materials and Equipment
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Corrosive, handle with care |
| 2-Aminobenzothiazole | ≥98% | Commercial | |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use dry solvent for best results |
| Pyridine | Anhydrous | Commercial | Base and catalyst |
| Hydrochloric Acid (HCl) | 1 M aq. | Lab Stock | For workup |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Lab Stock | For workup |
| Brine (Saturated NaCl) | Saturated aq. | Lab Stock | For workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Stock | Drying agent |
| Round-bottom flask (100 mL) | - | Standard Lab | Flame-dried before use |
| Magnetic stirrer and stir bar | - | Standard Lab | |
| Dropping funnel | - | Standard Lab | For controlled addition |
| Ice bath | - | Standard Lab | |
| Rotary evaporator | - | Standard Lab | |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring |
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
-
Reaction Setup: In a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (1.0 eq, e.g., 1.50 g) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 30 mL).
-
Rationale: Anhydrous conditions are crucial as this compound is moisture-sensitive and can hydrolyze back to the carboxylic acid, reducing the yield.[6] Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Addition of Acyl Chloride: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (10 mL) and transfer this solution to a dropping funnel. Add the acyl chloride solution to the stirred amine solution dropwise over 15-20 minutes.
-
Rationale: The reaction is exothermic. Slow, dropwise addition at 0°C helps to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Rationale: The HCl wash removes unreacted pyridine and any other basic impurities. The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)acetamide.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Expected Analytical Data for Product
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Yield | 75-90% (typical) |
| Melting Point | To be determined experimentally |
| FTIR (cm⁻¹) | ~3350 (N-H stretch), ~1700 (C=O amide I), ~1640 (C=N), ~1530 (N-H bend, amide II)[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (multiplets, ~7.2-8.4 ppm), CH₂ (singlet, ~3.7 ppm)[3] |
| Mass Spec (m/z) | Calculated [M+H]⁺ corresponding to the molecular formula C₁₅H₁₁BrN₂OS |
Conclusion and Future Directions
This document outlines a robust and reproducible protocol for the synthesis of novel N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)acetamide derivatives using this compound. The rationale behind each step is grounded in established principles of organic synthesis, providing a clear path for researchers to generate new chemical entities for anti-inflammatory screening.[2][3]
The synthesized compounds are excellent candidates for in vitro and in vivo evaluation of anti-inflammatory and analgesic activities.[3] The presence of the bromine atom on the phenyl ring offers a strategic point for further derivatization, enabling the creation of a focused library to explore structure-activity relationships and optimize for potency and selectivity against COX enzymes or other inflammatory targets.
References
- Ammar Abdul Razzak Mahmood, et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: https://www.researchgate.
- CN102766147A - Method for preparing fenspiride and halogen acid salt thereof. Google Patents.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
- Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Institutes of Health (NIH).
- CN106957237A - A kind of method for synthesizing bromfenac sodium. Google Patents.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH.
- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. ResearchGate.
- Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024). Trends in Advanced Sciences and Technology.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
- Fenspiride | C15H20N2O2. PubChem.
- Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. PubMed.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Semantic Scholar.
- Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study. (2017). National Institutes of Health (NIH).
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.
- CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.
- Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. PubMed.
- WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents.
- Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed.
Sources
- 1. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN106957237A - A kind of method for synthesizing bromfenac sodium - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Acylation of Sterically Hindered Amines Using 4-Bromophenylacetyl Chloride
Introduction: The Challenge of Amide Synthesis with Sterically Demanding Substrates
The formation of the amide bond is a cornerstone of modern organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist for this transformation, the acylation of sterically hindered amines presents a significant and persistent challenge.[1] Steric bulk surrounding the nitrogen atom dramatically reduces its nucleophilicity and physically obstructs the approach to the electrophilic acylating agent, leading to sluggish reactions, low yields, and the formation of unwanted byproducts.[2]
4-Bromophenylacetyl chloride is a valuable bifunctional reagent. The acyl chloride moiety provides high reactivity for amide formation, while the bromo-aromatic group serves as a versatile synthetic handle for subsequent cross-coupling reactions, making the resulting amides important intermediates in drug discovery.[3][4] This guide provides a detailed analysis of the mechanistic hurdles in acylating hindered amines and presents robust protocols to overcome these challenges, focusing on the strategic use of catalytic methods.
Mechanistic Considerations: Overcoming Steric Repulsion
The standard acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5][6] The reaction's success hinges on the initial nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acyl chloride.
The Impact of Steric Hindrance
With sterically encumbered amines (e.g., diisopropylamine, 2,6-disubstituted anilines), the substituents shield the nitrogen atom, creating a high-energy barrier for the formation of the required tetrahedral intermediate. This kinetic impediment is the primary reason for the failure of standard acylation procedures.
The Power of Nucleophilic Catalysis: The DMAP Pathway
To circumvent this steric blockade, a common and highly effective strategy is the use of a potent nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being the preeminent choice.[7][8][9] DMAP catalysis fundamentally alters the reaction pathway by intercepting the highly reactive acyl chloride first.
The mechanism involves two key stages:
-
Formation of a Highly Reactive Intermediate: DMAP, being a superior nucleophile to the hindered amine, rapidly attacks the this compound to form a 1-acyl-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic and reactive than the parent acyl chloride due to the positive charge on the pyridine ring.[10][11]
-
Acylation of the Hindered Amine: The sterically hindered amine, which struggles to react with the acyl chloride directly, can now effectively attack the activated carbonyl carbon of the acylpyridinium salt. The subsequent collapse of the tetrahedral intermediate releases the desired amide product and regenerates the DMAP catalyst.[7]
This catalytic cycle provides a lower energy pathway, dramatically accelerating acylation rates for substrates that would otherwise be unreactive.[8][9]
Caption: Reaction pathways for the acylation of a hindered amine.
Experimental Protocols
Safety Precaution: this compound is corrosive and a lachrymator.[3] 4-Dimethylaminopyridine (DMAP) is highly toxic and readily absorbed through the skin.[8] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol A: Modified Schotten-Baumann Conditions
This method is suitable for moderately hindered primary and secondary amines. It utilizes a biphasic system to neutralize the HCl byproduct as it forms.[12][13]
Materials and Reagents:
-
Sterically hindered amine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the sterically hindered amine (1.0 eq) in DCM (approx. 0.2 M concentration). Add an equal volume of 1 M NaOH solution to create a biphasic mixture.
-
Reagent Addition: Cool the vigorously stirring mixture to 0 °C using an ice bath. Dissolve this compound (1.1 eq) in a minimal amount of DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude amide product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol B: DMAP-Catalyzed Acylation for Highly Hindered Amines
This is the method of choice for severely hindered amines where Protocol A fails.[7][9]
Materials and Reagents:
-
Highly hindered amine (1.0 eq)
-
This compound (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the highly hindered amine (1.0 eq), DMAP (0.1 eq), and anhydrous DCM (approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add this compound (1.2 eq) dropwise via syringe. An exotherm may be observed. For sensitive substrates, this addition can be performed at 0 °C.
-
Reaction: Stir the reaction at room temperature. For extremely unreactive amines, the reaction may require gentle heating (40 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x, to remove Et₃N and DMAP), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Condition Optimization
The optimal conditions for acylation will vary based on the degree of steric hindrance of the amine. The following table provides a general guideline for substrate classes and recommended protocols.
| Substrate Class | Example Amine | Recommended Protocol | Typical Base | Catalyst | Temp. | Expected Yield |
| Moderately Hindered Secondary | Diisopropylamine | A or B | NaOH or Et₃N | None or DMAP (cat.) | 0 °C to RT | 70-95% |
| Hindered Primary Aniline | 2,6-Dimethylaniline | B | Et₃N / DIPEA | DMAP (cat.) | RT to 40 °C | 80-98% |
| Severely Hindered Secondary | Dicyclohexylamine | B | Et₃N / DIPEA | DMAP (cat.) | RT to 40 °C | 60-90% |
| Weakly Nucleophilic N-Aryl | Benzimidazole | B | NaH or Et₃N | DMAP (cat.) | RT to 60 °C | 50-85%[14] |
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of 4-bromophenylacetamides from sterically hindered amines.
Caption: General experimental workflow for acylation.
Conclusion
The acylation of sterically hindered amines with this compound is a challenging but achievable transformation critical for the synthesis of complex molecules in drug development. While traditional methods like the Schotten-Baumann reaction may suffice for moderately hindered substrates, the use of a nucleophilic catalyst such as DMAP is essential for achieving high yields with more demanding amines. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize sterically encumbered 4-bromophenylacetamides, which are valuable precursors for further synthetic elaboration.
References
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Wikipedia. (2024). Protecting group.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry.
- ACS Publications. (2017). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes.
- ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity.
- ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP).
- Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
- Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
- ResearchGate. (2018).
- Wikipedia. (2024). Schotten–Baumann reaction.
- ResearchGate. (2020).
- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
- Chemisty Notes. (2023). Schotten Baumann Reaction Mechanism Detailed Explanation.
- NIH. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications.
- MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Taylor & Francis. (n.d.). 4-dimethylaminopyridine – Knowledge and References.
- Google Patents. (n.d.). GB2213144A - Process for the production of acetyl chloride.
Sources
- 1. Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. reddit.com [reddit.com]
Scale-up synthesis considerations for 4-Bromophenylacetyl chloride reactions
Beginning Research Phase
I am now initiating focused Google searches to delve into the scale-up synthesis of 4-Bromophenylacetyl chloride. My investigation will center on key aspects: reaction mechanisms, common reagents, process safety protocols, and effective purification strategies. This initial research phase will lay the groundwork for subsequent detailed analysis.
Defining Application Note Structure
I'm now starting by outlining the application note's structure. It'll open by explaining this compound's significance. I will include scale-up considerations such as reagents, reaction conditions, and safety. Then, I'll draft the core content, citing authoritative sources to explain each step. I am planning to create tables for data summarization, and develop detailed step-by-step synthesis and purification protocols. I will be incorporating a workflow later.
Starting Scale-Up Synthesis Investigation
I'm now conducting a focused search to gather information on this compound's scale-up synthesis, with an emphasis on reaction mechanisms, reagents, and safety. I'm analyzing the results to outline the application note's structure. I will begin by introducing the compound, then discuss scale-up and the underlying "why" of the procedural steps, citing authoritative sources.
Troubleshooting & Optimization
How to prevent hydrolysis of 4-Bromophenylacetyl chloride during reactions
Welcome to the technical support center for 4-Bromophenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of this highly reactive reagent. Our goal is to help you minimize hydrolysis and maximize the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
Like all acyl chlorides, this compound possesses a highly electrophilic carbonyl carbon. This is due to the inductive effect of the adjacent chlorine and oxygen atoms, which strongly withdraw electron density. This electron deficiency makes the carbonyl carbon a prime target for nucleophilic attack by water. The reaction is a rapid and often vigorous nucleophilic acyl substitution that results in the formation of the less reactive 4-Bromophenylacetic acid and corrosive hydrochloric acid (HCl) gas.[1] This side reaction consumes your starting material, reduces yields, and complicates product purification.
Q2: What are the immediate signs of hydrolysis in my this compound sample?
The most apparent indication of hydrolysis is the evolution of steamy, pungent fumes of hydrogen chloride (HCl) gas when the sample is exposed to atmospheric moisture.[1] If the material is a liquid, it may appear cloudy or contain a solid precipitate, which is the corresponding carboxylic acid. For solid acyl chlorides, a clumpy or "wet" appearance is a common sign of degradation. Analytically, the presence of the carboxylic acid impurity can be confirmed by techniques such as Infrared (IR) spectroscopy, which would show a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch to a lower frequency (around 1700-1725 cm⁻¹) compared to the acyl chloride (around 1780-1815 cm⁻¹).
Q3: How should I properly store this compound to ensure its stability?
To maintain its integrity, this compound must be stored in a cool, dry environment, under an inert atmosphere such as nitrogen or argon.[1] The container should be tightly sealed, preferably with a septum-lined cap (e.g., a Sure/Seal™ bottle) to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere. Storage in a desiccator or a controlled-atmosphere glovebox is highly recommended.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: This is the most common cause of reaction failure. | Ensure Rigorous Anhydrous Conditions: 1. Dry all glassware: Oven-dry glassware at >125°C for several hours or flame-dry under vacuum and cool under a stream of inert gas.[2] 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Verify water content if necessary (see Q4). 3. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[3][4] |
| Formation of 4-Bromophenylacetic Acid as a Major Byproduct | Trace amounts of water in reagents or solvents: Even small quantities of water can lead to significant hydrolysis. | Purify and Dry All Reagents: 1. Ensure your nucleophile (e.g., amine or alcohol) is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying over a suitable agent. 2. Wash with brine during workup: A final wash of the organic layer with saturated aqueous sodium chloride (brine) during the extraction process can help remove residual water.[5] |
| Inconsistent Reaction Results | Variable water contamination between experiments. | Standardize Experimental Setup: 1. Develop a consistent protocol for drying solvents and setting up the reaction under an inert atmosphere. 2. Use a reliable source of anhydrous solvents and verify their dryness periodically. |
| Reaction Mixture Becomes Acidic | Generation of HCl without an effective scavenger: The hydrolysis of the acyl chloride or the desired acylation reaction produces HCl, which can catalyze side reactions or protonate your nucleophile. | Use a Non-Nucleophilic Base: Add a suitable acid scavenger such as triethylamine (TEA) or pyridine to neutralize the HCl as it is formed.[6][7] A slight excess (1.1-1.2 equivalents) is often beneficial. |
In-Depth Technical Protocols
Protocol 1: Drying Organic Solvents
The use of anhydrous solvents is critical for preventing the hydrolysis of this compound. Below is a table summarizing common drying agents and their effectiveness for relevant solvents.
| Solvent | Drying Agent | Residual Water Content (ppm) | Method & Time | Reference |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | Heating/Reflux | [8] |
| 3Å Molecular Sieves | <10 | Storage for 24h | ||
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | <10 | Storage for 24h | |
| Sodium/Benzophenone | ~43 | Distillation from a still | [9] | |
| Toluene | 3Å Molecular Sieves | <10 | Storage for 24h | [8] |
| Calcium Hydride (CaH₂) | ~34 | Distillation from a still | [8] |
Note: The water content of solvents can be accurately determined using Karl Fischer titration.[10][11]
Protocol 2: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines a general method for the acylation of a primary amine, emphasizing the steps to prevent hydrolysis.
1. Glassware and Atmosphere Setup:
-
Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at 140°C for at least 4 hours.
-
Assemble the apparatus while hot and immediately place it under a positive pressure of nitrogen or argon. A Schlenk line is ideal for this purpose.[3][4][12]
-
Allow the glassware to cool to room temperature under the inert atmosphere.
2. Reagent Preparation:
-
In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
In the addition funnel, dissolve this compound (1.0 equivalent) in anhydrous DCM under a positive pressure of inert gas.
3. Reaction Execution:
-
Cool the stirred amine solution to 0°C using an ice bath.
-
Add the this compound solution dropwise from the addition funnel over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
4. Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Chemistry
Hydrolysis Mechanism
The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of this compound hydrolysis.
Workflow for Preventing Hydrolysis in Acylation Reactions
A systematic approach is essential to minimize water contamination and ensure a successful reaction.
Caption: Workflow for preventing hydrolysis in reactions.
References
- University of Nottingham. (n.d.). The Schlenk Line Survival Guide.
- Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- JoVE. (2015). Schlenk Line Techniques and Cannulation Technique. YouTube.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Google Patents. (2020). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- SciSpace. (2020). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
- The Hive. (2004). Synthesis of Phenylacetyl Chloride.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- ScienceMadness. (2014). Secondary amine Acylation.
- University of Rochester. (n.d.). Tips & Tricks: Drying Methods.
- Mettler Toledo. (n.d.). Water content in organic solvents - Titration.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- ResearchGate. (2018). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions.
- Chemguide. (n.d.). The preparation of amides.
- ResearchGate. (2004). Direct Polyesterification of Pyridine-2,6-Dicarboxylic Acid and Poly(ethylene glycol) using Picryl Chloride as Condensing Agent.
- Google Patents. (1986). US4619900A - Solvent for the determination of water by the Karl Fischer method.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- ResearchGate. (2019). Friedel-Crafts Acylation.
- Scribd. (n.d.). Drying Solvents.
- Chemistry LibreTexts. (2024). Guides.
- YouTube. (2020). Hydrolysis of an acid chloride.
- NJ.gov. (n.d.). Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scribd.com [scribd.com]
- 10. metrohm.com [metrohm.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation with 4-Bromophenylacetyl Chloride
Welcome to the technical support center for the optimization of Friedel-Crafts acylation reactions, with a specific focus on the use of 4-bromophenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during the Friedel-Crafts acylation with this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired acylated product. What are the potential causes and how can I resolve this?
Answer:
A low or nonexistent yield in a Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality, catalyst activity, and reaction conditions.
-
Reagent and Solvent Purity: The paramount factor for a successful Friedel-Crafts acylation is the stringent exclusion of moisture. The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to water.[1][2][3] Any moisture present will react with the AlCl₃, rendering it inactive. Ensure that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, and it is recommended to use freshly distilled or commercially available anhydrous grades.
-
Catalyst Activity and Stoichiometry: In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst.[4] This is because the ketone product formed is a moderate Lewis base and will form a complex with the catalyst, effectively sequestering it.[4] For the acylation of a simple arene with this compound, a 1.1 to 1.3 molar equivalent of AlCl₃ is a good starting point.[3]
-
Reaction Temperature: The initial complex formation between this compound and AlCl₃ is highly exothermic.[2] It is crucial to control this initial phase by cooling the reaction mixture, typically to 0-5 °C, during the addition of the acyl chloride and the aromatic substrate.[2][3] After the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion. The optimal temperature profile will depend on the reactivity of your aromatic substrate.
-
Deactivated Aromatic Substrates: Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings.[5][6][7] If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), the reaction will likely fail. The bromo-substituent on the phenylacetyl chloride itself has a deactivating inductive effect, which should be considered in the overall electronic nature of the reactants.
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of isomers and other side products. How can I improve the selectivity of my Friedel-Crafts acylation?
Answer:
The formation of multiple products can often be attributed to the directing effects of substituents on the aromatic ring and the potential for side reactions.
-
Regioselectivity: The position of acylation on the aromatic ring is governed by the electronic and steric effects of the substituents already present. Electron-donating groups (e.g., alkyl, alkoxy) are activating and ortho-, para-directing. The use of bulky Lewis acids or hindered substrates can favor the para-isomer. The choice of solvent can also influence isomer distribution. For instance, in some cases, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[8]
-
Polyacylation: A significant advantage of Friedel-Crafts acylation over alkylation is the reduced likelihood of polysubstitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further acylation.[6][7] If polyacylation is observed, it may indicate that the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the planning and execution of Friedel-Crafts acylation with this compound.
Question 1: What is the mechanism of the Friedel-Crafts acylation?
Answer: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][9] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound, weakening the C-Cl bond.[5][6] This leads to the formation of a resonance-stabilized acylium ion, which serves as the electrophile.[6][9]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][10]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4][5]
.dot digraph "Friedel-Crafts Acylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="this compound + Arene + AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium_Formation [label="Acylium Ion Formation\n(Resonance Stabilized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophilic_Attack [label="Electrophilic Attack\n(Sigma Complex Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(Aromaticity Restored)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Acylated Product + HCl + AlCl₃", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> Acylium_Formation [label="Coordination of AlCl₃"]; Acylium_Formation -> Electrophilic_Attack [label="Attack by Arene"]; Electrophilic_Attack -> Deprotonation [label="Proton Removal by AlCl₄⁻"]; Deprotonation -> Product; } .dot Caption: General mechanism of Friedel-Crafts acylation.
Question 2: How do I choose the right catalyst and solvent?
Answer:
| Parameter | Recommendations and Considerations |
| Catalyst | Aluminum chloride (AlCl₃) is the most common and robust Lewis acid for this reaction.[4][5] Other Lewis acids like ferric chloride (FeCl₃) can also be effective, sometimes under milder conditions.[11] For activated arenes, milder catalysts such as zinc chloride (ZnCl₂) or even solid acid catalysts like zeolites can be employed.[11][12] |
| Solvent | Commonly used solvents include dichloromethane (CH₂Cl₂) , 1,2-dichloroethane , and carbon disulfide (CS₂) .[2][8] These are relatively inert and effectively solvate the reaction mixture. For less reactive substrates, nitrobenzene can be used as a solvent, although its high boiling point can make product isolation more challenging.[8] It is critical that the chosen solvent is anhydrous. |
Question 3: What is the standard experimental protocol for this reaction?
Answer: Below is a general, step-by-step protocol for the Friedel-Crafts acylation of an aromatic compound with this compound.
.dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; setup [label="1. Assemble dry glassware under inert atmosphere."]; charge_catalyst [label="2. Charge flask with anhydrous solvent and AlCl₃."]; cool [label="3. Cool the mixture to 0-5 °C."]; }
subgraph "cluster_reaction" { label = "Reagent Addition & Reaction"; style = "rounded"; bgcolor = "#FCE8E6"; node [fillcolor="#FFFFFF"]; add_acyl [label="4. Slowly add a solution of this compound in anhydrous solvent."]; add_arene [label="5. Slowly add a solution of the aromatic substrate in anhydrous solvent."]; react [label="6. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC)."]; }
subgraph "cluster_workup" { label = "Work-up and Purification"; style = "rounded"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; quench [label="7. Carefully pour the reaction mixture into a mixture of ice and concentrated HCl."]; extract [label="8. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂)."]; wash [label="9. Wash the combined organic layers with saturated NaHCO₃ solution and brine."]; dry [label="10. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄."]; purify [label="11. Remove the solvent in vacuo and purify the product (e.g., recrystallization or column chromatography)."]; }
// Edges setup -> charge_catalyst; charge_catalyst -> cool; cool -> add_acyl; add_acyl -> add_arene; add_arene -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> purify; } .dot Caption: A standard experimental workflow for Friedel-Crafts acylation.
Detailed Protocol:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. A drying tube filled with a suitable desiccant should be placed atop the condenser.[3]
-
Reagent Charging: To the flask, add the anhydrous solvent (e.g., dichloromethane) and the anhydrous aluminum chloride (1.1 - 1.3 equivalents). Cool the resulting suspension to 0-5 °C using an ice bath.[3]
-
Substrate Addition: Dissolve the this compound (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in the anhydrous solvent in the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.[2]
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[2][13] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Question 4: What are the key safety precautions for this reaction?
Answer:
The Friedel-Crafts acylation involves several hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Water-Reactive Reagents: Both this compound and aluminum chloride are corrosive and react violently with water.[2][3] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is toxic and corrosive.[3] Ensure the reaction setup is properly vented to a scrubber or an appropriate trap.
-
Exothermic Reaction: The initial phase of the reaction is highly exothermic. Proper temperature control is essential to prevent the reaction from becoming uncontrollable.[2]
By understanding the underlying principles and potential pitfalls of the Friedel-Crafts acylation, researchers can effectively troubleshoot and optimize their reaction conditions for the successful synthesis of their target molecules using this compound.
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Chemistry Steps.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Chemistry Steps. (2022, January 2).
- BYJU'S.
- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- ACS Publications. (2022, December 14).
- Royal Society of Chemistry. (2025, September 1).
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]
- ACS Publications.
- ResearchGate.
- YouTube. (2020, October 20).
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Improving the yield of amidation reactions with 4-Bromophenylacetyl chloride
Initiating Research on Amidation
I'm starting with a deep dive into amidation reactions, specifically focusing on reactions with 4-Bromophenylacetyl chloride. Google searches are underway to unearth protocols, potential stumbling blocks, and optimization methods. My goal is to get a solid grasp of the landscape.
Gathering Data on Amidation
I'm now focusing on a targeted Google search, primarily with this compound in mind. I'm aiming to build a technical support center using a question and answer format, progressing from fundamental issues to more complex troubleshooting. The focus is to elucidate both chemical principles and actionable solutions. I plan to use diagrams to illustrate the reaction mechanism and troubleshoot workflows. I will also make sure to cite all sources.
Planning Technical Support Resource
I'm now shifting gears to organize the information into a cohesive technical support resource. I'm structuring a question-and-answer guide, moving from basic troubleshooting to more complex scenarios. I'm also preparing a detailed experimental protocol and plan on including diagrams, and a comprehensive references section with clickable URLs. My aim is to deliver an accessible and practical resource.
Technical Support Center: Troubleshooting Low Yields in Esterification with 4-Bromophenylacetyl Chloride
A Senior Application Scientist's Guide
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with esterification reactions involving 4-Bromophenylacetyl chloride. As a highly reactive acylating agent, this compound is an excellent starting material for synthesizing a variety of esters, which are valuable intermediates in pharmaceutical and materials science. However, its high reactivity can also lead to specific challenges that result in diminished yields.
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common issues, helping you not only to solve the immediate problem but also to build a more robust understanding of the reaction.
Troubleshooting Guide: Common Questions & In-Depth Solutions
Question 1: My esterification yield is consistently low, and I recover a significant amount of 4-Bromophenylacetic acid. What is happening?
This is the most common failure mode and almost always points to premature hydrolysis of your starting material, this compound. Acyl chlorides are extremely sensitive to moisture. The presence of even trace amounts of water will rapidly convert the acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions and will not form the ester.
Core Causality: The carbon atom in the acyl chloride functional group is highly electrophilic. Water, acting as a nucleophile, will readily attack this carbon, leading to the elimination of HCl and the formation of the carboxylic acid. This reaction is often faster than the reaction with the intended alcohol, especially if the alcohol is sterically hindered or a poor nucleophile.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (at >120°C for at least 4 hours) and allow it to cool in a desiccator over a drying agent (e.g., Drierite®, silica gel) immediately before use.
-
Solvents: Use a freshly opened bottle of an anhydrous solvent (e.g., DCM, THF, Diethyl Ether) or dispense it from a solvent purification system (SPS). If using a stored bottle, ensure it has been kept over molecular sieves (3Å or 4Å).
-
Reagents: Ensure your alcohol is dry. If it is a liquid, it can be distilled from a suitable drying agent. If it is a solid, ensure it has been stored in a desiccator. Your amine base (e.g., triethylamine, pyridine) should also be distilled and stored over KOH pellets.
-
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Check the purity of your this compound. If it is old or has been improperly stored, it may have already partially hydrolyzed. Consider purifying it by distillation under reduced pressure or using a fresh bottle.
Question 2: The reaction starts, but TLC analysis shows it stalls and never proceeds to completion. What are the likely causes?
When a reaction stalls, it suggests that one of the core reagents has been consumed or that an inhibitor has been generated.
Possible Causes & Diagnostic Actions:
-
Insufficient Base: The esterification reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed. This HCl will protonate any available nucleophile, including your alcohol and the amine base. If you use a stoichiometric amount of base (e.g., triethylamine, pyridine), it can be fully consumed as the hydrochloride salt (e.g., triethylammonium chloride). Once all the base is consumed, the generated HCl will protonate the remaining alcohol, deactivating it as a nucleophile and halting the reaction.
-
Solution: Use a slight excess of the amine base (1.1 to 1.5 equivalents) to scavenge all generated HCl and ensure some free base is always present to activate the alcohol.
-
-
Poor Nucleophilicity of the Alcohol: If you are working with a sterically hindered secondary or tertiary alcohol, its rate of reaction may be very slow.
-
Solution: Consider switching to a more potent acylation catalyst system. Adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) alongside your primary amine base can dramatically accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that works by forming a highly reactive acylpyridinium intermediate.
-
-
Temperature: Most esterifications with acyl chlorides are exothermic and can be run at 0°C to room temperature. However, if you are using a very hindered alcohol, gentle heating (40-50°C) might be required to push the reaction to completion. Monitor by TLC to avoid decomposition.
FAQ: Best Practices for Esterification with this compound
What is the best type of base to use and why?
A non-nucleophilic, tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is generally preferred. Their primary role is to act as an HCl scavenger. They are too sterically hindered to compete with the alcohol as a nucleophile and attack the acyl chloride themselves. Pyridine can also be used and can have a beneficial catalytic effect, but its removal during workup can sometimes be more difficult due to its water solubility.
| Base | pKa of Conjugate Acid | Boiling Point (°C) | Key Considerations |
| Triethylamine (TEA) | 10.75 | 90 | Standard, cost-effective choice. Forms insoluble hydrochloride salt in some solvents. |
| DIPEA (Hünig's Base) | 10.75 | 127 | More sterically hindered, useful if side reactions with the base are a concern. |
| Pyridine | 5.25 | 115 | Can act as a nucleophilic catalyst. More water-soluble, aiding in workup. |
| 2,6-Lutidine | 6.64 | 144 | A hindered, non-nucleophilic base often used to prevent side reactions. |
How should I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Setup: Spot three lanes on your TLC plate: your starting alcohol, your this compound (co-spotted with the alcohol), and your reaction mixture.
-
Analysis: As the reaction proceeds, you should see the spot corresponding to your alcohol diminish while a new, typically less polar spot for the ester product appears. The this compound will likely hydrolyze to the carboxylic acid on the silica plate, so its disappearance is a good indicator of consumption. The reaction is complete when the alcohol spot is no longer visible.
My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted alcohol, 4-Bromophenylacetic acid (from hydrolysis), and the ammonium salt of your base.
-
Aqueous Workup: A standard aqueous workup is highly effective. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash sequentially with:
-
Dilute HCl (e.g., 1M): To remove any excess amine base.
-
Saturated NaHCO₃ solution: To remove the acidic 4-Bromophenylacetic acid impurity. Be cautious as CO₂ evolution can cause pressure buildup.
-
Brine (Saturated NaCl): To remove the bulk of the water from the organic layer before drying.
-
-
Chromatography: If impurities persist, flash column chromatography on silica gel is the definitive purification method. A gradient elution system, typically starting with a non-polar solvent (like Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate, will effectively separate your ester product from the more polar impurities.
Visualizing the Chemistry: Mechanisms & Workflows
A clear understanding of the reaction pathway and a logical troubleshooting process are critical for success.
General Reaction Mechanism
The diagram below outlines the fundamental nucleophilic acyl substitution mechanism for the esterification of an acyl chloride, including the role of the amine base and the catalytic cycle of DMAP.
Caption: Reaction mechanism for esterification and key side reaction.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical diagnostic workflow to pinpoint the issue.
Caption: A step-by-step workflow for diagnosing low esterification yields.
Validated Experimental Protocol: Synthesis of Benzyl 2-(4-bromophenyl)acetate
This protocol provides a reliable method for the esterification of this compound with benzyl alcohol as a model substrate.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Triethylamine (TEA, 1.2 eq), freshly distilled
-
4-Dimethylaminopyridine (DMAP, 0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Loading: To the flask, add benzyl alcohol followed by anhydrous DCM (approx. 0.1 M concentration relative to the acyl chloride). Add DMAP and triethylamine via syringe.
-
Reaction Initiation: Cool the solution to 0°C using an ice-water bath. Slowly add this compound dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (e.g., using 20% Ethyl Acetate in Hexanes as eluent) until the benzyl alcohol spot has disappeared.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexanes) to obtain the pure benzyl 2-(4-bromophenyl)acetate.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129.
- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley.
Common side reactions and byproducts with 4-Bromophenylacetyl chloride
Introduction: Navigating the Reactivity of 4-Bromophenylacetyl Chloride
Welcome to the technical support guide for this compound (4-BPAC). As a bifunctional reagent featuring a reactive acid chloride and an enolizable α-proton, 4-BPAC is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] However, its high reactivity is a double-edged sword, often leading to specific side reactions and byproducts if not handled with precision.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will address the common challenges encountered during its use, from storage and handling to troubleshooting complex reaction outcomes. Our goal is to equip you with the knowledge to anticipate and mitigate these issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and inherent reactivity of this compound?
This compound is primarily used as an acylating agent to introduce the 4-bromophenylacetyl group into a molecule. Its principal reactive sites are the electrophilic carbonyl carbon of the acid chloride and the acidic α-protons on the adjacent methylene group.
-
Acylation: It readily reacts with nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts reactions) to form amides, esters, and ketones, respectively.[1]
-
Enolate Formation: The α-protons can be abstracted by a base to form an enolate, which can then participate in reactions like aldol or Claisen condensations. This reactivity pathway can lead to self-condensation byproducts.[2]
-
Bromine Reactivity: The bromine atom on the phenyl ring is relatively inert to nucleophilic aromatic substitution but can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) after the acyl chloride has been derivatized.
Q2: How must I store and handle this compound to prevent degradation?
Proper storage is critical. Like most acyl chlorides, 4-BPAC is highly sensitive to moisture and will hydrolyze upon contact with water or even atmospheric humidity.[3][4]
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[5][6] A desiccator or a controlled-atmosphere glovebox is ideal.
-
Handling: Always handle the reagent under anhydrous conditions. Use oven-dried glassware and fresh, anhydrous solvents. When dispensing, do so under a positive pressure of inert gas. All transfers should be performed swiftly to minimize exposure to air.[7]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[4][8]
Q3: My reaction is turning dark brown/black. What is causing this decomposition?
A dark coloration often indicates decomposition or polymerization. Several factors can cause this:
-
Self-Condensation: In the presence of a base (even a weak one like an amine reactant) or upon heating, 4-BPAC can self-condense. The enolate of one molecule can attack the carbonyl of another, leading to a complex mixture of oligomers and polymeric materials.[2][9]
-
Lewis Acid Degradation: In Friedel-Crafts reactions, strong Lewis acids like AlCl₃ can sometimes promote charring or decomposition, especially at elevated temperatures or with prolonged reaction times.[10]
-
Impurity-Driven Decomposition: The presence of impurities in the starting material or solvent can catalyze decomposition pathways.
To mitigate this, use purified reagents, maintain low reaction temperatures, and ensure slow, controlled addition of reagents.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, providing probable causes and actionable solutions.
Issue 1: My final product is contaminated with 4-Bromophenylacetic acid.
-
Symptom: NMR shows a singlet around 3.6 ppm and a broad singlet for a carboxylic acid proton (>10 ppm). LC-MS shows a mass corresponding to C₈H₇BrO₂.
-
Probable Cause: This is the most common byproduct and results from the hydrolysis of 4-BPAC.[11] This can happen either to the starting material before the reaction begins or to unreacted 4-BPAC during the aqueous workup.
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use flame-dried glassware cooled under an inert atmosphere.
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to ice-cold water or a saturated bicarbonate solution, rather than adding water to the reaction flask. This helps to dissipate heat and quickly neutralize HCl produced.
-
Basic Aqueous Wash: During workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).[11] The acidic 4-bromophenylacetic acid will be deprotonated to its carboxylate salt and extracted into the aqueous layer. Always check the pH of the final aqueous wash to ensure it is basic.
-
Issue 2: My Friedel-Crafts acylation reaction is giving a low yield and multiple products.
-
Symptom: TLC or LC-MS analysis shows multiple spots/peaks, including the desired product, starting material, and other unidentified species.
-
Probable Causes & Solutions:
| Probable Cause | Explanation & Solution |
| Catalyst Deactivation | The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Any moisture will hydrolyze it, rendering it inactive. Solution: Use fresh, finely ground, anhydrous AlCl₃ from a newly opened container. Ensure all glassware and solvents are rigorously dried.[12] |
| Polysubstitution | Although less common than in Friedel-Crafts alkylation, if the substrate is highly activated, a second acylation can occur. Solution: Use a 1:1 stoichiometry of the aromatic substrate to 4-BPAC. The product ketone is deactivated, which usually prevents further reaction, but this is not always foolproof.[13] |
| Isomer Formation | Acylation may occur at different positions on the aromatic ring (e.g., ortho and para). Solution: The regioselectivity is dictated by existing substituents on your substrate. Analyze the directing effects. Temperature control can sometimes influence the isomer ratio.[12] |
| Rearrangement/Cleavage | While acylium ions themselves do not rearrange, the Lewis acid can sometimes cause cleavage of existing alkyl groups on the substrate.[14] Solution: This is substrate-dependent. If suspected, consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a different synthetic route. |
Issue 3: During amide formation with a primary amine, I isolate a di-acylated byproduct.
-
Symptom: Mass spectrometry shows a product with a mass corresponding to the amine plus two equivalents of the 4-bromophenylacetyl group.
-
Probable Cause: The initially formed secondary amide has an N-H proton that is weakly acidic. In the presence of excess base or at higher temperatures, this proton can be removed, and the resulting anion can be acylated a second time by another molecule of 4-BPAC.
-
Corrective Actions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acyl chloride to ensure all of the acyl chloride is consumed.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the rate.
-
Slow Addition: Add the 4-BPAC solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the highly reactive acyl chloride, minimizing the chance of over-acylation.[11]
-
Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a robust baseline for reacting 4-BPAC with a primary or secondary amine.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.2 eq) in an anhydrous solvent (e.g., DCM, THF) at 0 °C.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Diagrams of Key Processes
The following diagrams illustrate the chemical pathways and workflows discussed in this guide.
Caption: Key reaction pathways involving 4-BPAC.
Caption: Standard purification workflow to remove acidic byproducts.
Caption: Troubleshooting flowchart for low product yield.
References
- ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE - Introduction.
- LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
- PubChem. (n.d.). 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromophenylacetyl chloride. National Center for Biotechnology Information.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Northern Illinois University.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- ResearchGate. (2015). Can anyone offer me a reasonable mechanism for the following reaction?
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- University of Padua. (2020). Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes.
- Wikipedia. (n.d.). Self-condensation.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- MSpace. (n.d.). The self condensation of - acetylacetone. University of Manitoba.
- Pearson. (2024). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride.
Sources
- 1. chembk.com [chembk.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. download.basf.com [download.basf.com]
- 4. nj.gov [nj.gov]
- 5. wcu.edu [wcu.edu]
- 6. This compound | 37859-24-8 [amp.chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from 4-Bromophenylacetyl Chloride
Welcome to the Technical Support Center for the purification of compounds synthesized using 4-bromophenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and validated through extensive laboratory experience.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed in reactions such as Friedel-Crafts acylations to produce aromatic ketones or in the synthesis of amides.[1][2][3] While the synthesis reactions are often straightforward, the subsequent purification of the desired product can present significant challenges. Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalysts. This guide provides a structured approach to purifying your target compounds, focusing on the most effective techniques and offering solutions to common problems.
Monitoring Your Reaction: The First Step to a Clean Product
Effective purification begins with careful reaction monitoring. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of your product.[4][5][6]
Q: How do I effectively monitor my reaction using TLC?
A: A well-run TLC will inform you when your reaction is complete, preventing the formation of unnecessary byproducts from prolonged reaction times or excessive heating.
-
Choosing a Solvent System: Start with a solvent system that gives your starting material (e.g., the aromatic substrate in a Friedel-Crafts reaction) an Rf value of approximately 0.3-0.4.[4] A common starting point for many aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Spotting the Plate: Use a three-lane spotting technique on your TLC plate:
-
Lane 1 (Reference): Spot your starting material.
-
Lane 2 (Co-spot): Spot the starting material and then the reaction mixture on top of it.[4]
-
Lane 3 (Reaction Mixture): Spot an aliquot from your reaction.
-
-
Interpretation: The disappearance of the starting material spot in the reaction mixture lane (Lane 3) and the appearance of a new spot (your product) indicates the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material, which is especially useful if the Rf values are very similar.[4]
Initial Work-up: Removing Bulk Impurities
Before proceeding to more refined purification techniques, a proper aqueous work-up is crucial to remove acidic or basic impurities.
Q: What are the key steps in a standard work-up for a reaction involving this compound?
A: The work-up procedure is designed to remove the Lewis acid catalyst (e.g., AlCl₃) and any unreacted acid chloride.
Step-by-Step Aqueous Work-up Protocol
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will hydrolyze the reactive aluminum complexes and any remaining this compound to the corresponding carboxylic acid (4-bromophenylacetic acid).[7]
-
Acidification & Extraction: If your product is neutral (e.g., an aromatic ketone), add dilute hydrochloric acid to ensure all aluminum salts are in the aqueous phase. Extract your product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[8] This will neutralize any residual acid and extract the 4-bromophenylacetic acid impurity into the aqueous layer as its sodium salt.[9][10][11]
-
Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain your crude product.
Troubleshooting the Work-up
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to emulsions, especially if your product has surfactant-like properties.
-
Solution: Gentle inversions are often sufficient for mixing. If an emulsion forms, letting the funnel stand for a while or adding brine can help break it.
-
Purification Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid products.[12][13] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Q: My crude product is a solid. How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[12]
| Solvent Polarity | Examples | Suitable for... |
| Non-polar | Hexane, Heptane, Cyclohexane | Non-polar aromatic compounds.[14][15] |
| Moderately Polar | Toluene, Dichloromethane (DCM) | Aromatic ketones and amides.[14][15] |
| Polar Aprotic | Ethyl Acetate, Acetone | Compounds with moderate polarity. |
| Polar Protic | Ethanol, Methanol, Isopropanol | More polar compounds, often used in solvent pairs.[15] |
Pro-Tip: For many aromatic ketones and amides derived from this compound, a mixed solvent system like ethanol/water, hexane/ethyl acetate, or DCM/hexane can be very effective.[16][17]
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) to your crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.[14]
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Troubleshooting Recrystallization
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be because the melting point of your compound is lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Solution: Add more solvent, reheat to dissolve the oil, and allow it to cool more slowly.[14] Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
-
Poor Recovery: Significant product loss can occur if too much solvent is used or if the compound is still significantly soluble in the cold solvent.
-
Solution: Minimize the amount of hot solvent used for dissolution. After collecting the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Purification Technique 2: Column Chromatography
For liquid products or solids that are difficult to recrystallize, column chromatography is the method of choice.[18][19] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (the eluent).[8]
Q: My product and a major impurity have very similar Rf values on TLC. How can I improve my separation by column chromatography?
A: Separating compounds with similar polarities is a common challenge.[20]
-
Optimize the Mobile Phase: A slight change in the eluent composition can have a significant impact. Use TLC to test various solvent systems. For non-polar compounds, hexane/ethyl acetate or hexane/DCM are good starting points.[20] Aim for an Rf of 0.3-0.4 for your desired product.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Column Dimensions and Loading: Use a long, thin column for difficult separations. Do not overload the column; a general rule is to use a silica gel to crude product weight ratio of at least 30:1, and for difficult separations, this can be increased to 100:1 or more.[19][20]
Step-by-Step Column Chromatography Protocol
-
Column Packing: Pack the column with a slurry of silica gel in your starting eluent. Ensure there are no air bubbles or cracks in the packed silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to maintain a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
-
Product Streaking/Tailing on TLC: This can be due to overloading the TLC plate or the compound being acidic or basic.
-
Solution: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine (0.5-2%) can help.[20]
-
-
Compound Stuck on the Column: If your compound is very polar, it may not elute from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For very polar compounds, switching to a more polar solvent system, such as DCM/methanol, may be necessary.
-
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting a purification technique.
General Purification Workflow
Caption: Standard sequence from reaction to pure product.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown color. What could be the cause and how can I remove it? A: Colored impurities can be persistent. This could be due to residual bromine or polymeric byproducts.
-
Solution 1: Activated Carbon: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-20 minutes, then filter through a pad of celite to remove the carbon.[8] This is often effective at adsorbing colored impurities.
-
Solution 2: Sodium Thiosulfate Wash: During the work-up, washing the organic layer with a 10% aqueous solution of sodium thiosulfate can help remove any residual bromine.[8]
Q2: I suspect my product is decomposing on the silica gel column. What can I do? A: Some compounds, particularly those with acid-sensitive functional groups or basic nitrogens, can degrade on standard silica gel due to its acidic nature.[20]
-
Solution 1: Deactivate the Silica: Prepare a slurry of your silica gel in the eluent containing 0.5-2% triethylamine. This will neutralize the acidic sites on the silica surface.[20]
-
Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic alternatives to silica gel.[20]
Q3: What are the common byproducts in a Friedel-Crafts acylation with this compound? A: Besides unreacted starting materials, potential byproducts include:
-
4-bromophenylacetic acid: From the hydrolysis of the acid chloride.[7] This is typically removed with a basic wash.
-
Polyacylated products: Although acylation deactivates the aromatic ring, making polyacylation less likely than polyalkylation, it can still occur under harsh conditions.[3][21]
-
Products from rearrangement: Acylium ions are stabilized by resonance and generally do not rearrange, which is an advantage over Friedel-Crafts alkylation.[2][3][21]
References
- Recrystallization. (n.d.). In CRC Handbook of Chemistry and Physics.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- (4-BROMO-PHENYL)-ACETYL CHLORIDE. (2024, April 9). ChemBK.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025, August 6). ResearchGate.
- How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
- Acid–base extraction. (n.d.). In Wikipedia.
- Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts.
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Liquid/liquid Extraction. (n.d.). University of California, Irvine.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Tools for Purifying the Product. (n.d.). ResearchGate.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
Sources
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. rubingroup.org [rubingroup.org]
- 15. youtube.com [youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. orgsyn.org [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing Exothermic Reactions with 4-Bromophenylacetyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Bromophenylacetyl chloride. Its purpose is to provide in-depth technical guidance and field-proven insights for safely managing the exothermic nature of reactions involving this highly reactive acyl chloride. The following question-and-answer format directly addresses common challenges and troubleshooting scenarios to ensure both experimental success and laboratory safety.
Section 1: Understanding the Hazard - Core Principles & FAQs
This section addresses the fundamental properties of this compound and the thermodynamic principles governing its reactivity.
Q1: Why are reactions involving this compound highly exothermic?
A1: The high exothermicity stems from the chemical nature of acyl chlorides. The carbon atom in the carbonyl group (C=O) of this compound is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. When this compound reacts with a nucleophile (e.g., an alcohol, amine, or an aromatic ring in a Friedel-Crafts reaction), it undergoes nucleophilic acyl substitution.[1] This process involves the formation of new, highly stable chemical bonds (like C-O or C-N bonds), which releases a significant amount of energy in the form of heat.[2] Breaking a chemical bond requires energy (endothermic), while forming a bond releases energy (exothermic).[3] In these reactions, the energy released from forming the new, stable bonds far exceeds the energy required to break the existing bonds, resulting in a net release of heat and a rise in the reaction mixture's temperature.[4]
Q2: What are the primary hazards associated with this compound itself?
A2: this compound is classified as a corrosive substance.[5] It causes severe skin burns and serious eye damage upon contact.[6] Inhalation of its vapors may cause respiratory irritation. A critical, often overlooked, hazard is its violent reaction with water.[7][8] It readily hydrolyzes in the presence of moisture (including humidity in the air) to form 4-bromophenylacetic acid and corrosive hydrogen chloride (HCl) gas.[2][9] This hydrolysis reaction is also highly exothermic and can lead to a dangerous pressure buildup in a sealed container.[10]
Table 1: Key Safety & Reactivity Data for this compound Analogues Note: Specific calorimetry data for this compound is not readily available in public literature; therefore, data for analogous, well-studied acyl chlorides are presented to illustrate the typical hazard profile.
| Property | 4-Chlorophenylacetyl chloride | Phenylacetyl chloride | General Acyl Chlorides |
| Primary Hazard | Corrosive, Causes severe skin burns and eye damage.[5][6] | Corrosive to metals, Causes severe skin burns and eye damage. | Highly reactive, react exothermically with nucleophiles.[2] |
| Reactivity with Water | Reacts with water.[7] | Reacts with water. | Violent, exothermic reaction releasing HCl gas.[9] |
| Incompatible Materials | Bases, water, strong oxidizing agents.[7] | Water, alcohols, bases. | Alcohols, amines, water, strong oxidizing agents.[7] |
| Primary Decomposition Products | Carbon oxides, Hydrogen chloride gas.[7] | Carbon oxides, Hydrogen chloride gas. | Carbon oxides, Hydrogen chloride gas.[11] |
Section 2: Proactive Control - Experimental Design & Setup
Careful planning is the most critical step in mitigating the risks of an exothermic reaction. This section focuses on best practices for designing your experiment.
Q3: I am planning a Friedel-Crafts acylation. What is the correct order of reagent addition to control the initial exotherm?
A3: In a classic Friedel-Crafts acylation using a Lewis acid catalyst like aluminum chloride (AlCl₃), the initial reaction between the acyl chloride and the catalyst is itself highly exothermic.[12] Therefore, the safest and most effective procedure involves first creating a slurry of the anhydrous aluminum chloride in an appropriate, dry solvent (e.g., dichloromethane) under an inert atmosphere. Then, cool this mixture to 0°C or below before beginning the slow, dropwise addition of the this compound.[13] This allows you to control the formation of the reactive acylium ion electrophile.[14] Only after this complex has formed should you begin the slow, controlled addition of your aromatic substrate. Never add the Lewis acid to the acyl chloride, as this can create a concentrated, uncontrolled reaction.
Q4: What are the essential components of a safe reactor setup for this type of chemistry?
A4: A robust reactor setup is your primary defense against a thermal event. Key components include:
-
Mechanical Stirring: Overhead mechanical stirring is superior to a magnetic stir bar for ensuring efficient heat transfer and preventing localized hot spots, especially as the reaction viscosity changes.[15]
-
Efficient Condenser: A reflux condenser is necessary to contain solvent vapors, especially if the reaction temperature rises. It should be vented through a drying tube or an inert gas line connected to a scrubber to handle any evolved HCl gas.[13]
-
Addition Funnel: A pressure-equalizing dropping funnel allows for the slow, controlled addition of reagents.[16] This is the primary method for controlling the rate of heat generation.[17]
-
Internal Thermometer: You must monitor the internal temperature of the reaction, not the bath temperature. A calibrated digital thermometer with a probe extending into the reaction mixture is essential.[2]
-
Inert Atmosphere: The entire system should be under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of atmospheric moisture, which can deactivate the catalyst and react violently with the acyl chloride.[15]
-
Adequate Cooling: A cooling bath (e.g., ice-water or ice-salt) must be large enough to absorb the total expected heat output of the reaction.[12]
Diagram 1: Recommended Safe Reaction Setup This diagram illustrates the key components for safely conducting an exothermic acylation reaction.
Caption: A safe setup for exothermic reactions.
Section 3: Real-Time Monitoring & Troubleshooting Guide
Even with careful planning, deviations can occur. This guide provides a framework for identifying and responding to common issues during the reaction.
Q5: My reaction temperature is rising faster than expected, even with slow addition. What should I do?
A5: This is a critical situation that requires immediate action to prevent a thermal runaway. A thermal runaway is a chain reaction where an increase in temperature leads to an increase in reaction rate, which in turn generates more heat.[18]
-
Stop Reagent Addition: Immediately close the stopcock on the addition funnel.[10][15] This cuts off the fuel for the exothermic process.
-
Maximize Cooling: Ensure the cooling bath is making good contact with the flask. If using an ice bath, add more ice and salt to lower the temperature. If you have a cryocooler, lower the setpoint.[15]
-
Increase Stirring: If safe to do so, increase the stirring speed. This improves heat transfer from the reaction mixture to the flask walls and into the cooling bath.[2]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. This typically involves pouring the reaction mixture into a separate, pre-chilled vessel containing a large volume of an appropriate quenching agent (see Section 4).[15]
Diagram 2: Decision Tree for Temperature Excursion Follow this logical flow to manage an unexpected rise in reaction temperature.
Caption: A decision-making workflow for thermal excursions.
Q6: The reaction mixture has turned dark brown/black. Is this normal?
A6: Significant color change to dark brown or black, especially when accompanied by excessive fuming or a rapid temperature increase, is often an indicator of decomposition or unwanted side reactions. Friedel-Crafts acylations can sometimes produce colored complexes, but charring is a sign of an uncontrolled exotherm degrading the starting materials or products. You should treat this as a potential runaway situation. Stop the addition, maximize cooling, and monitor the temperature closely. If the reaction appears to have stalled (i.e., temperature is stable or decreasing), you can take a small aliquot (very carefully) for analysis by Thin Layer Chromatography (TLC) to assess the consumption of starting material and the formation of the desired product.[13]
Section 4: Emergency Procedures & Safe Quenching
This section provides a detailed protocol for neutralizing reactive species, both at the end of a successful reaction and in an emergency.
Q7: How do I safely quench the reaction mixture at the end of the experiment?
A7: The quenching process is itself highly exothermic and must be performed with extreme care. The goal is to safely neutralize any remaining acyl chloride and hydrolyze the aluminum chloride-ketone product complex.[13]
Never add water directly to the reaction flask. This will cause a violent, localized exotherm at the surface, leading to splashing of corrosive material and a potential eruption of the flask's contents.[15]
The standard, safe procedure is a "reverse quench":
-
Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid.[13] The ice provides a massive heat sink to absorb the energy from the hydrolysis.
-
Once the main reaction is complete and has been allowed to cool, slowly and carefully pour the reaction mixture from the flask into the stirred ice/acid slurry.
-
Perform this operation in a fume hood and wear appropriate PPE, including a face shield, as HCl gas will be evolved.
Q8: What is the protocol for quenching unreacted this compound from a stock bottle or a failed reaction?
A8: Small quantities of unreacted acyl chloride can be quenched safely using a nucleophilic solvent. A common and effective method is to slowly add the acyl chloride to a stirred, cold (0°C) solution of an alcohol, like isopropanol or methanol.[19] This reaction produces the corresponding ester and HCl, and is generally less violent than quenching with water. The quenching should still be done slowly, with cooling, and in a fume hood. For larger quantities, adding the acyl chloride to a cold, saturated solution of sodium bicarbonate is also effective; this neutralizes the generated HCl in situ, although it will produce CO₂ gas, requiring proper venting.[10]
Experimental Protocol: Controlled Quenching of a Friedel-Crafts Reaction Mixture
Objective: To safely hydrolyze the AlCl₃-product complex and neutralize unreacted reagents.
Materials:
-
Completed reaction mixture containing this compound, AlCl₃, and product.
-
Large beaker (at least 5x the volume of the reaction mixture).
-
Crushed ice.
-
Concentrated Hydrochloric Acid (HCl).
-
Large magnetic stir bar and stir plate.
-
Appropriate PPE: Safety goggles, face shield, acid-resistant gloves, lab coat.
Procedure:
-
Prepare the Quench Bath: In a large beaker placed inside a secondary container (e.g., an ice bath for added safety), create a slurry by combining approximately 10 parts crushed ice with 1 part concentrated HCl. Begin vigorous stirring.[13]
-
Cool the Reaction: Ensure the primary reaction flask has cooled to room temperature or below.
-
Perform the Reverse Quench: In a fume hood, very slowly and carefully pour the contents of the reaction flask in a thin stream into the center of the vortex of the vigorously stirred ice/HCl slurry.[15]
-
Control the Addition Rate: Monitor the rate of gas evolution (HCl) and any temperature changes in the quenching beaker. If fuming is excessive, pause the addition until it subsides.
-
Rinse the Flask: Once the bulk of the mixture is transferred, you can carefully rinse the reaction flask with a small amount of the reaction solvent (e.g., dichloromethane) and add this rinsing to the quench beaker to ensure complete transfer.
-
Complete Hydrolysis: Allow the quenched mixture to stir until all the ice has melted and the mixture has reached room temperature. This ensures the complete hydrolysis of the aluminum complexes. The mixture can now be transferred to a separatory funnel for standard aqueous work-up.[12]
By understanding the principles of exothermicity, designing robust experimental setups, and adhering to strict protocols for monitoring and quenching, the risks associated with this compound can be effectively managed, ensuring both the safety of the researcher and the successful synthesis of valuable chemical intermediates.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Bromophenacyl Bromide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Phenylacetyl chloride.
- Loba Chemie. (2018). 4-CHLOROPHENYLACETYL CHLORIDE MSDS.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Chlorophenylacetyl chloride.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Michigan, Department of Chemistry website.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- UCLA. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from UCLA, Department of Chemistry and Biochemistry website.
- The Organic Chemistry Tutor. (2016).
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet (MSDS).
- Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Organic Syntheses. (n.d.). Procedure.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
- BenchChem. (n.d.). Managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis.
- The Organic Chemistry Tutor. (2016). Endothermic and Exothermic Reactions [Video]. YouTube.
- Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries.
- Reddit. (2022). Removing oxalyl chloride from acid chloride intermediate in ester formation.
- Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.
- American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. Retrieved from ACS Middle School Chemistry website.
- ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- BenchChem. (2025). Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide.
- LabManager. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Virginia Tech. (2006). Quenching Reactive Substances. Retrieved from Virginia Tech, Department of Chemistry website.
- ResearchGate. (n.d.). An Experimental Study on Preventing Thermal Runaway Propagation in Lithium-Ion Battery Module Using Aerogel and Liquid Cooling Plate Together.
- C-Therm. (2023). Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite [Video]. YouTube.
- Biosynth. (n.d.). 4-(4-Bromophenyl)-2-(4-chlorophenylthio)-4-oxobutanoic acid.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions with 3-Ethylbenzoyl Chloride.
- Videojug. (2011). How To Learn About Exothermic Reactions [Video]. YouTube.
- Chemguide. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol.
- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 5. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgsyn.org [orgsyn.org]
- 17. labproinc.com [labproinc.com]
- 18. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Bromophenylacetyl Chloride Reactions
Welcome to the technical support center for reactions involving 4-Bromophenylacetyl chloride. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, in-depth solutions to common challenges. The question-and-answer format is designed to help you quickly diagnose issues, understand the underlying chemical principles, and optimize your reaction conditions for superior results.
General Considerations & Reagent Handling
Before initiating any reaction, it is critical to address the stability and reactivity of this compound.
Q1: My this compound reagent is fuming and has a sharp odor. Is it still usable?
A1: Yes, this is characteristic of an acyl chloride. This compound is highly reactive and moisture-sensitive. It readily hydrolyzes upon contact with atmospheric moisture to form 4-bromophenylacetic acid and corrosive hydrochloric acid (HCl) gas.[1] This hydrolysis is the cause of the fuming.
Core Recommendation: Always handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Use oven-dried glassware and anhydrous solvents to prevent premature degradation of the starting material, which is a common cause of low yield.[1][2]
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a primary application for this compound, used to form a new carbon-carbon bond between the acyl group and an aromatic ring, producing an aromatic ketone. The reaction is typically mediated by a Lewis acid catalyst.[3][4]
Frequently Asked Questions (FAQs)
Q2: What is the most common cause of low or no yield in my Friedel-Crafts acylation reaction?
A2: The most frequent culprit is catalyst inactivity due to moisture.[2][5] Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react irreversibly with water, rendering them catalytically inactive. Another common issue is using a strongly deactivated aromatic substrate. The Friedel-Crafts reaction is an electrophilic aromatic substitution, and substrates with potent electron-withdrawing groups (e.g., -NO₂, -CN, -COR) will not react efficiently.[2][6]
Q3: How much Lewis acid catalyst should I use? I used a catalytic amount (5 mol%) and the reaction stalled.
A3: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (at least 1.0 equivalent) of the Lewis acid catalyst.[2][5] This is because the ketone product formed is also a Lewis base and forms a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction cycle.[2][5] You must add enough catalyst to activate the acyl chloride and to account for the amount that will be sequestered by the product.
Q4: I'm observing the formation of multiple products. What is happening?
A4: While Friedel-Crafts acylation is less prone to polysubstitution than its alkylation counterpart, it can still occur with highly activated aromatic rings (e.g., anisole, phenols).[2][5] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[2][7] However, if your starting arene is sufficiently reactive, polyacylation can be a significant side reaction. Ensure your stoichiometry is precise and consider adjusting the reaction temperature.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Low or No Yield | Inactive Catalyst | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere to prevent deactivation by moisture.[2][5] |
| Deactivated Arene | The reaction will not work on aromatic rings with strong electron-withdrawing groups. If possible, consider a different synthetic route or use a more reactive derivative of your aromatic substrate.[2] | |
| Insufficient Catalyst | Increase catalyst loading to at least 1.1 equivalents relative to the this compound. This ensures enough active catalyst is present to drive the reaction to completion after product complexation.[5] | |
| Reaction Stalled | Sub-optimal Temperature | Some reactions require heating to overcome the activation energy. Cautiously increase the temperature and monitor by TLC. Conversely, if decomposition is observed, lower the temperature.[2] |
| Ortho/Para Isomer Mix | Steric/Electronic Effects | The regioselectivity is dictated by the directing effects of substituents on the arene. While the para product is often favored due to sterics, the ortho/para ratio can sometimes be influenced by the choice of solvent and catalyst.[2] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol provides a representative example. Optimization for different substrates is essential.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).[5] Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) and anisole (1.05 eq.) in anhydrous CH₂Cl₂ and add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[5] This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, allowing for the formation of complex molecular architectures.
Part A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[8][9]
Frequently Asked Questions (FAQs)
Q5: What is a reliable starting catalyst/ligand system for this substrate?
A5: A robust starting point is a combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ with a bulky, electron-rich phosphine ligand.[8] The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the C-Br bond of your substrate well-suited for oxidative addition.[10] For challenging couplings, advanced Buchwald-type ligands (e.g., SPhos, XPhos) are excellent choices as they promote the key reductive elimination step and stabilize the catalyst.[11]
Q6: My reaction turned black immediately and stalled. What does this mean?
A6: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[11] This indicates that the Pd(0) active species has aggregated and precipitated out of solution, rendering it catalytically inactive. This is often caused by an inappropriate ligand choice (one that is not bulky or electron-donating enough to stabilize the Pd center), the presence of oxygen, or excessively high temperatures.[8][11]
Q7: I am getting significant amounts of a debrominated starting material and homocoupled boronic acid. How can I minimize these side products?
A7: These are common side reactions in Suzuki coupling.[8]
-
Dehalogenation (Debromination): This occurs when the palladium intermediate reacts with a hydride source (often from the solvent or base) instead of the boronic acid.
-
Homocoupling: This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[8]
Solution: Ensure your reaction is rigorously degassed (e.g., by three cycles of vacuum/backfill with argon or by sparging the solvent with argon) before heating. This minimizes both oxygen content and potential hydride impurities.[8][11]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Low or No Yield | Catalyst Deactivation (Pd Black) | Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands) to better stabilize the Pd(0) intermediate and prevent aggregation.[11] Ensure rigorous degassing. |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for sensitive substrates. The base facilitates the transfer of the organic group from boron to palladium.[10][11] | |
| Protodeboronation | The boronic acid may be decomposing. Consider using a more robust boronic ester (e.g., a pinacol ester) or ensure the reaction conditions are not overly harsh.[8][11] | |
| Stalled Reaction | Product Inhibition | The biaryl product can sometimes bind to the palladium center, inhibiting turnover. Try slightly adjusting the catalyst loading or reaction time.[11] |
| Side Products | Dehalogenation / Homocoupling | Rigorously degas all solvents and reagents before heating. The presence of oxygen is a primary cause of homocoupling.[8] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and requires optimization for specific boronic acids.
-
Preparation: To a flame-dried Schlenk flask, add the this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[11][12]
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part B: Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[13][14]
Q8: What catalyst and conditions are recommended for a Heck reaction with this compound?
A8: A common catalytic system for the Heck reaction involves a palladium source like Pd(OAc)₂ or PdCl₂.[14][15] While some reactions can proceed without a ligand ("ligand-free"), the use of phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary, especially for less reactive substrates.[13][14] The reaction typically requires a base (e.g., K₂CO₃, triethylamine) and is often run at elevated temperatures (80-140 °C) in a polar aprotic solvent like DMF or DMAc.[14]
Section 3: Esterification & Amidation
The acyl chloride moiety of this compound is highly electrophilic and reacts readily with nucleophiles like alcohols and amines to form esters and amides, respectively.
Q9: I am trying to synthesize an ester from this compound and an alcohol, but my yield is very low.
A9: The most likely issue is inadequate scavenging of the HCl byproduct. The reaction of an acyl chloride with an alcohol produces one equivalent of HCl.[16] This strong acid can protonate the alcohol, reducing its nucleophilicity, and can also promote side reactions.
Solution: The reaction should be run in the presence of a non-nucleophilic base, such as pyridine or triethylamine (at least 1.1 equivalents).[1] The base will neutralize the HCl as it is formed, allowing the reaction to proceed to completion. As with all reactions involving this substrate, ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.[1]
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Low Yield | HCl Byproduct Inhibition | Add a non-nucleophilic base (e.g., pyridine, triethylamine, 1.2 eq.) to scavenge the HCl formed during the reaction.[1] |
| Hydrolysis of Acyl Chloride | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere to prevent reaction with moisture.[1] | |
| Incomplete Reaction | Ensure slow, controlled addition of the acyl chloride, especially at low temperatures (0°C), and then allow the reaction to warm to room temperature to drive it to completion. Monitor by TLC.[1] |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
- Al-Masum, M., & Islam, M. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- ResearchGate. (n.d.). Optimization of the reaction time for preparing 4-Cl-Ph-CHO.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Karami, K., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- ResearchGate. (2025). Palladium chloride catalyzed photochemical Heck reaction.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Chad's Prep. (2021). EAS Reactions (3) - Friedel-Crafts Alkylation and Acylation.
- ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.
- Creative Biolabs. (n.d.). Reaction Condition Optimization.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Hussain, M. A., et al. (2019). Evaluation of esterification routes for long chain cellulose esters. PMC - NIH.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: TLC Monitoring of Reactions with 4-Bromophenylacetyl Chloride
Welcome to the dedicated technical support guide for researchers and development scientists working with 4-Bromophenylacetyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient Thin-Layer Chromatography (TLC) monitoring of your reactions. As a highly reactive acyl chloride, this starting material presents unique challenges during analysis, which this guide is designed to address.
Troubleshooting Guide: Common TLC Issues & Solutions
Monitoring reactions involving this compound requires careful attention to technique to avoid misleading results. The high reactivity of the acyl chloride functional group is the primary source of common issues.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| A new, more polar spot appears immediately upon spotting the starting material. | Hydrolysis: this compound readily reacts with ambient moisture or residual water on the TLC plate or in the eluent to form 4-bromophenylacetic acid. | • Work Quickly: Spot the TLC plate rapidly after drawing your reaction sample. • Dry Glassware: Ensure your spotting capillaries are completely dry. • Use an Inert Atmosphere: If possible, spot the TLC plate under a nitrogen or argon atmosphere. • Fresh Solvents: Use anhydrous solvents for your eluent system to minimize water content. |
| The starting material spot streaks up from the baseline. | 1. Reactivity with Silica: The acyl chloride can react with the silanol groups on the silica gel plate, causing decomposition and streaking. 2. Overloading: Applying too much sample to the plate can lead to broad, streaky spots. | • Deactivate the Plate: Briefly dip the TLC plate in a solution containing 1-2% triethylamine in your eluent, then allow the solvent to evaporate completely before spotting. This neutralizes the acidic silica gel. • Dilute Your Sample: Ensure the reaction sample is sufficiently diluted in a dry, aprotic solvent (e.g., dichloromethane, ethyl acetate) before spotting. |
| Spots are not moving from the baseline (Rf ≈ 0). | Eluent System is Too Non-Polar: The chosen solvent system lacks sufficient polarity to move the compounds up the plate. This is common for the polar hydrolysis byproduct (4-bromophenylacetic acid) or highly polar amine starting materials. | • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, move from 10% Ethyl Acetate in Hexane to 20% or 30%. |
| Starting material and product spots are overlapping (Poor Resolution). | Inappropriate Eluent Polarity: The eluent system has either too high or too low a polarity, causing the spots to travel too closely together. | • Systematic Eluent Optimization: Test a range of solvent systems. A common starting point for these reactions is a mixture of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane). Adjust the ratio to achieve an Rf value of ~0.3-0.5 for the main product. |
| No spots are visible under the UV lamp. | 1. Compound is Not UV-Active: While 4-bromophenyl derivatives are strongly UV-active, a co-reactant might not be. 2. Insufficient Concentration: The sample spotted on the plate is too dilute to be detected. | • Use a Chemical Stain: After checking under UV, use a visualizing agent. A potassium permanganate (KMnO₄) stain is excellent for detecting compounds that can be oxidized. • Concentrate the Sample: If safe and appropriate, gently concentrate the aliquot taken from the reaction mixture before spotting. |
Frequently Asked Questions (FAQs)
Q1: Why do I see a spot on the baseline and another spot for my starting material even before the reaction starts?
A: This is a classic sign of hydrolysis. The spot on the baseline is the highly polar 4-bromophenylacetic acid, formed when this compound reacts with moisture. The less polar spot is the unreacted acyl chloride. This underscores the importance of using dry equipment and solvents when handling this reagent.
Q2: What is a good starting eluent system for monitoring an amidation reaction with this compound?
A: A good starting point is a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate. This compound is relatively non-polar and will have a high Rf in this system. The resulting amide product will be significantly more polar and have a lower Rf. The unreacted amine starting material's polarity will vary, but this system provides a good initial spread to optimize from.
Q3: How can I be sure the new spot I see is my desired product and not a byproduct?
A: This is achieved through proper TLC technique, which involves co-spotting. On your TLC plate, you should have three lanes:
-
Starting Material (SM): A spot of your pure this compound.
-
Co-spot (C): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Reaction Mixture (R): A spot of your reaction mixture.
As the reaction progresses, you will see the starting material spot in the 'R' lane diminish while a new, lower Rf spot (the product) appears. The 'C' lane will show both spots distinctly, confirming their relative positions.
Q4: My spots are faint under UV light. What can I do?
A: Besides ensuring your sample is concentrated enough, you can use alternative visualization methods. After UV visualization, gently heat the plate with a heat gun after dipping it in a vanillin or phosphomolybdic acid stain. Many organic compounds will appear as colored spots with these stains, often with greater sensitivity than UV.
Q5: Can I use a pre-run TLC plate to improve my results?
A: Yes, this is an excellent technique, especially if you suspect your silica is too "active." You can "pre-run" the TLC plate in your chosen eluent system, dry it completely, and then use it for your analysis. This process can help to wash away impurities and create a more uniform stationary phase.
Experimental Workflow: TLC Monitoring
The following diagram illustrates a standard workflow for monitoring the progress of a reaction, such as the formation of an amide from this compound and a primary amine.
Technical Support Center: Work-up Procedures for 4-Bromophenylacetyl Chloride Reactions
Welcome to the technical support center for 4-Bromophenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of reactions involving this versatile reagent. As a highly reactive acyl chloride, successful product isolation hinges on a well-executed work-up strategy. This document provides field-proven insights, troubleshooting guides, and detailed protocols to address common challenges and ensure the integrity of your synthesis.
PART 1: Essential Safety & Handling
This compound is a corrosive and lachrymatory compound that reacts readily with moisture.[1][2] All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Reactions must be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the starting material.[3]
PART 2: General Principles of Reaction Work-up
A successful work-up serves to neutralize reactive species, remove byproducts, and isolate the desired product in a pure form. The process for this compound reactions invariably involves three core stages: Quenching, Extraction/Washing, and Drying/Purification.
Logical Workflow for Work-up Procedures
The following diagram illustrates the standard decision-making process for working up a reaction involving this compound.
Caption: General experimental workflow for quenching and purifying products from this compound reactions.
PART 3: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the work-up phase.
Q1: My reaction yield is significantly lower than expected. What is the most likely cause?
Low yields are most often caused by the degradation of the this compound starting material via hydrolysis.[3] The acyl chloride functional group is highly susceptible to reaction with even trace amounts of water, leading to the formation of 4-bromophenylacetic acid.[3] To mitigate this, ensure all solvents are anhydrous and glassware is rigorously dried before use. Running the reaction under a positive pressure of an inert gas is critical.[3]
Q2: After work-up, my NMR spectrum shows a persistent acidic impurity. What is it and how do I remove it?
The impurity is almost certainly 4-bromophenylacetic acid, the hydrolysis byproduct.[4] Its presence indicates that either the reaction was not perfectly anhydrous or that unreacted acyl chloride was hydrolyzed during the aqueous work-up.
-
Removal Protocol: This acidic byproduct can be effectively removed by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[4] The bicarbonate deprotonates the carboxylic acid, forming the water-soluble sodium 4-bromophenylacetate salt, which partitions into the aqueous layer. Multiple washes may be necessary. Always check the pH of the final aqueous wash to ensure it is neutral or slightly basic.[4]
Q3: The quenching process was violently exothermic and difficult to control. What went wrong?
This is a common and dangerous issue that arises from adding the quenching agent too quickly to an uncooled, concentrated reaction mixture.[5] The reaction of water with unreacted acyl chloride (and often, the Lewis acid catalyst in Friedel-Crafts reactions) is extremely rapid and releases significant heat.
-
Causality & Prevention:
-
Insufficient Cooling: Always cool the reaction mixture to 0-5 °C in an ice bath before and during the quench.[5]
-
Rapid Addition: The quenching agent must be added slowly and dropwise, with vigorous stirring to dissipate heat.[5]
-
Correct Quenching Agent: For large-scale reactions, pouring the reaction mixture slowly onto a stirred slurry of crushed ice is often more controllable than adding water to the reaction flask.[6]
-
Q4: An emulsion formed during the extraction, and the layers won't separate. How can I resolve this?
Emulsions are colloidal suspensions of an organic solvent in an aqueous solution (or vice versa) and are common in reactions that generate salts or fine particulates.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to break up the emulsion.[7]
-
Filter: Filter the entire mixture through a pad of Celite or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes).
-
Centrifugation: For small-scale, stubborn emulsions, transferring the mixture to centrifuge tubes and spinning for several minutes is highly effective.
-
PART 4: Troubleshooting Guides for Specific Reactions
Guide 1: Work-up for Friedel-Crafts Acylation
Friedel-Crafts reactions typically use a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which must be carefully quenched and removed.[8]
| Symptom / Issue | Probable Cause(s) | Expert-Recommended Solution(s) & Rationale |
| Violent/Uncontrolled Quench | Rapid reaction of AlCl₃ and unreacted acyl chloride with water. | Solution: Cool the reaction mixture to 0 °C. Slowly pour the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[6] Rationale: The acid helps to keep the aluminum salts (Al(OH)₃) dissolved in the aqueous phase as soluble chloro-complexes, preventing the formation of gelatinous precipitates that can complicate extraction.[9] |
| Persistent Emulsion / Gelatinous Precipitate | Formation of insoluble aluminum hydroxides (Al(OH)₃) if the quench is not sufficiently acidic. | Solution: Add more dilute HCl to the separatory funnel and shake vigorously. The goal is to achieve a clear aqueous layer. Rationale: A low pH ensures aluminum remains in its soluble ionic form. |
| Product Contaminated with Starting Arene | Incomplete reaction. | Solution: This is a reaction optimization issue, not a work-up problem. However, unreacted starting material can often be removed via column chromatography or recrystallization. |
Guide 2: Work-up for Esterification
This reaction typically involves an alcohol and a base catalyst (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
| Symptom / Issue | Probable Cause(s) | Expert-Recommended Solution(s) & Rationale |
| Product Contaminated with Base Catalyst | The amine base (e.g., pyridine) is soluble in the organic layer. | Solution: Wash the organic layer several times with a dilute acidic solution, such as 1M HCl or 10% aqueous copper sulfate.[7] Rationale: The acid protonates the amine, forming a water-soluble ammonium salt (e.g., pyridinium chloride) that partitions into the aqueous layer. Copper sulfate forms a complex with the amine, which is also water-soluble.[7] |
| Product Contaminated with Unreacted Alcohol | Excess alcohol was used in the reaction. | Solution: Wash the organic layer with water several times. Rationale: Small, polar alcohols (methanol, ethanol) have sufficient water solubility to be removed with aqueous washes. For larger, less polar alcohols, purification by column chromatography or distillation may be required. |
| Hydrolysis of Ester Product | Work-up conditions are too harsh (strongly acidic or basic). | Solution: Use mild washing solutions (e.g., saturated NaHCO₃, not NaOH; dilute HCl, not concentrated). Perform the work-up efficiently without prolonged exposure to aqueous layers. Rationale: Esters can hydrolyze back to the carboxylic acid and alcohol under strong acid or base catalysis. |
Guide 3: Work-up for Amidation
This reaction involves an amine nucleophile. The work-up must remove unreacted amine and the amine hydrochloride salt byproduct.
| Symptom / Issue | Probable Cause(s) | Expert-Recommended Solution(s) & Rationale |
| Product Contaminated with Unreacted Amine | Excess amine was used; amine is soluble in the organic layer. | Solution: Wash the organic layer with dilute acid (e.g., 1M HCl).[10] Rationale: Similar to the esterification work-up, the acid converts the basic amine into its water-soluble ammonium salt. Be cautious if your amide product is acid-labile. |
| Product is Insoluble / Precipitates | The desired amide product may be a solid. The amine hydrochloride byproduct may also precipitate. | Solution: After quenching, dilute the reaction mixture with a suitable organic solvent. Wash with water to dissolve the amine hydrochloride salt. If the product precipitates, it may be isolated by filtration, washed with water and a non-polar solvent (like hexane), and then dried. |
| Low Yield due to Product in Aqueous Layer | The final amide product may have some water solubility, especially if it is small or contains polar functional groups. | Solution: Back-extract the aqueous washes with fresh portions of the organic solvent (e.g., 2-3 times). Rationale: This ensures the recovery of any product that may have partially partitioned into the aqueous phase during the washing steps. |
PART 5: Troubleshooting Decision Tree
Use this logical guide to diagnose and solve common work-up problems.
Caption: A decision tree for troubleshooting common issues during the work-up of this compound reactions.
PART 6: References
-
ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE - Introduction. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Available at: [Link]
-
Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Available at: [Link]
-
Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Available at:
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Available at:
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
ResearchGate. (n.d.). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. Available at: [Link]
-
Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]
-
Leah4sci. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. YouTube. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]
-
LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid. Available at: [Link]
-
FlinnScientific. (2016). Esterification Synthesis Lab. YouTube. Available at: [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Syntheses. (n.d.). phenacyl bromide. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Dr. Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
Solvent effects on the reactivity of 4-Bromophenylacetyl chloride
Beginning Data Collection
I'm currently immersed in Google searches, focusing on the solvent's influence on 4-Bromophenylacetyl chloride's reactivity. I'm prioritizing reaction mechanisms, kinetics, and the roles of solvent polarity and proticity. It's a deep dive, aiming to build a solid foundation of relevant data.
Expanding Initial Data
I'm now analyzing the search results, aiming to pinpoint recurring experimental hurdles, side reactions, and helpful troubleshooting techniques for researchers. I'm also prioritizing reputable sources such as peer-reviewed articles. The goal is to build a knowledge base that's scientifically sound.
Structuring the Q&A
I'm now structuring the technical support content as a Q&A, logically progressing from general to specific problems. Each answer will explain chemical principles, offer actionable troubleshooting steps, and incorporate practical insights. I am also working to ensure a clear flow of information from each question. I'm aiming for practical utility.
Technical Support Center: Strategies to Avoid Over-acylation with 4-Bromophenylacetyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Bromophenylacetyl chloride in their synthetic workflows. Over-acylation is a common challenge that can lead to reduced yields of the desired mono-acylated product and complex purification procedures. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve selective mono-acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.
Issue 1: Thin Layer Chromatography (TLC) analysis shows multiple product spots, indicating di- or poly-acylation.
Possible Cause: The high reactivity of this compound, coupled with a substrate containing multiple nucleophilic sites, can easily lead to over-acylation. This is especially prevalent if the reaction conditions are not carefully controlled.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Instead of using an excess of the acylating agent, begin with a 1:1 molar ratio of this compound to your substrate. In some cases, using a slight sub-stoichiometric amount of the acyl chloride (e.g., 0.95 equivalents) can further minimize over-acylation.[1][2] This limits the availability of the electrophile, thereby reducing the probability of multiple additions.[2]
-
Slow Addition: Employ a slow, dropwise addition of a solution of this compound to the reaction mixture containing your substrate.[1][2] This can be achieved using a syringe pump or a dropping funnel. Maintaining a low concentration of the acylating agent favors the reaction at the most nucleophilic site and reduces the likelihood of subsequent acylations.[2]
-
Low Temperature: Begin the reaction at a reduced temperature, typically 0 °C, by using an ice bath.[2] Lowering the temperature slows down the reaction rate, which allows for greater control and selectivity.[2][3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5][6][7][8] By spotting the reaction mixture alongside your starting material, you can observe the consumption of the starting material and the formation of the desired mono-acylated product. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-acylated byproducts.
.dot graph TD { A[Start: Multiple Spots on TLC] --> B{Analyze Reaction Conditions}; B --> C[Option 1: Adjust Stoichiometry]; B --> D[Option 2: Modify Addition Rate]; B --> E[Option 3: Lower Temperature]; C --> F["Use 1:1 or <1:1 ratio of Acyl Chloride to Substrate"]; D --> G["Add Acyl Chloride Solution Dropwise"]; E --> H["Run reaction at 0°C"]; F --> I{Monitor by TLC}; G --> I; H --> I; I --> J[Quench when starting material is consumed]; J --> K[Desired Mono-acylated Product]; } .dot
Caption: Troubleshooting workflow for multiple spots on TLC.
Issue 2: The yield of the desired mono-acylated product is low, with significant recovery of starting material.
Possible Cause: While aiming to avoid over-acylation, the reaction conditions may have become too mild, leading to incomplete conversion. Steric hindrance around the nucleophilic site can also contribute to low reactivity.[9][10]
Solutions:
-
Temperature Optimization: If the reaction is sluggish at low temperatures, a cautious and incremental increase in temperature may be necessary.[9][11] Monitor the reaction closely by TLC at each temperature increment to find the optimal balance between reactivity and selectivity.
-
Catalyst Choice: For less nucleophilic substrates, such as sterically hindered alcohols or anilines, the addition of a catalyst may be required.[9]
-
For N-acylation, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl byproduct and drive the reaction forward.[2][12]
-
For O-acylation of alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective, even in small amounts.[9][13]
-
-
Solvent Effects: The choice of solvent can influence reaction rates. Ensure you are using an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride.[1][2] For some substrates, a more polar aprotic solvent like acetonitrile might enhance the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acylation with this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, forming the new acylated product and hydrochloric acid (HCl).[14][15]
Caption: Simplified mechanism of nucleophilic acyl substitution.
Q2: How do I choose the right base for my acylation reaction?
A2: The choice of base is critical for controlling the reaction.
-
For N-acylation of amines: A tertiary amine base like triethylamine (TEA) or pyridine is commonly used.[12][16] These bases act as acid scavengers, neutralizing the HCl generated during the reaction, which prevents the protonation and deactivation of the starting amine.[12] Using at least one equivalent of the base is recommended.
-
For O-acylation of alcohols: If the alcohol is not very reactive, a catalytic amount of a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used in conjunction with a stoichiometric amount of a weaker base like TEA.[9]
Q3: Can I use 4-Bromophenylacetic anhydride instead of the acyl chloride to reduce reactivity?
A3: Yes, using the corresponding acid anhydride is a viable strategy to temper the reactivity. Acid anhydrides are generally less reactive than acyl chlorides.[14] This can lead to better selectivity for mono-acylation, although the reaction may require slightly more forcing conditions, such as gentle heating or the use of a catalyst.[13]
Q4: My substrate has both an alcohol and an amine group. How can I selectively acylate only one?
A4: This requires exploiting the inherent differences in nucleophilicity or using protecting groups.
-
Chemoselectivity: Primary amines are generally more nucleophilic than alcohols.[2] By running the reaction at a low temperature (e.g., 0 °C or below) and with slow addition of the acyl chloride, you can often achieve selective N-acylation.
-
Protecting Groups: For more complex molecules or when high selectivity is crucial, a protecting group strategy is recommended.[2] For example, you can protect the amine as a Boc-carbamate, perform the O-acylation on the alcohol, and then deprotect the amine under acidic conditions.[2]
Q5: What are the best practices for setting up and monitoring the reaction to avoid over-acylation?
A5: Adherence to a strict experimental protocol is key.
| Parameter | Recommendation for Mono-acylation | Rationale |
| Stoichiometry | 0.95 to 1.1 equivalents of this compound | Limits the availability of the acylating agent, reducing the probability of multiple additions.[2] |
| Temperature | Start at 0 °C, then allow to warm to room temperature if necessary | Slows the reaction rate, allowing for greater control and selectivity.[2] |
| Rate of Addition | Slow, dropwise addition of the acyl chloride solution | Maintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site.[2] |
| Solvent | Anhydrous, inert solvents (e.g., DCM, THF) | Prevents hydrolysis of the acyl chloride and unwanted side reactions.[2] |
| Base | Use of a non-nucleophilic base (e.g., triethylamine, DIPEA) | Neutralizes the HCl byproduct without competing with the substrate for the acylating agent.[2] |
| Monitoring | Frequent TLC analysis | Allows for timely quenching of the reaction upon consumption of the starting material to prevent byproduct formation.[4][7] |
Experimental Protocol: General Procedure for Controlled Mono-N-Acylation of a Primary Amine
This protocol provides a starting point for the selective acylation of a primary amine. It should be adapted based on the specific reactivity of your substrate.
Materials:
-
Primary amine substrate
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Slow Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25 °C) and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[2]
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ACS Publications. (n.d.). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- National Institutes of Health. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic.
- NCERT. (n.d.). Amines.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Save My Exams. (2025, June 23). Acylation Mechanism.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation.
- Journal of the American Chemical Society. (n.d.). Selective monoacylation of 1,n-diols catalyzed by metallic sulfates supported on silica gel.
- ResearchGate. (n.d.). The scope of 3/4‐bromophenyl chlorides 1 with aniline 2.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions.
- OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- ResearchGate. (2025, August 7). Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols.
- Filo. (2024, December 1). Write a reaction and reaction conditions When aniline reacts with bromine and benzoyl chloride.
- ACS Publications. (n.d.). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis.
- University of Rochester. (n.d.). How To: Monitor by TLC.
- RSC Publishing. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis.
- Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
- PubMed Central. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
- ChemRxiv. (n.d.). Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols.
- SciSpace. (n.d.). meso-TETRAPHENYLIRONPORPHYRIN(III) CHLORIDE CATALYZED OXIDATION OF ANILINE AND ITS SUBSTITUENTS BY m-CHLOROPERBENZOIC ACID.
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ncert.nic.in [ncert.nic.in]
- 13. Ester synthesis by acylation [organic-chemistry.org]
- 14. savemyexams.com [savemyexams.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Write a reaction and reaction conditions When aniline reacts with bromine.. [askfilo.com]
Column chromatography purification of 4-Bromophenylacetyl chloride derivatives
As a Senior Application Scientist, I've designed this technical support guide to provide not just answers, but the underlying rationale for each step in the purification of 4-bromophenylacetyl chloride derivatives. These molecules, while synthetically valuable, are notoriously sensitive, particularly to the conditions found in standard column chromatography. This guide is built on field-proven insights to help you navigate these challenges effectively.
Core Principle: The Challenge of Acyl Chloride Stability
The primary difficulty in purifying acyl chlorides like this compound is their high reactivity. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. On a standard silica gel column, the main culprit is water, which is always present to some degree on the silica surface. This leads to rapid hydrolysis, converting your desired acyl chloride back into the corresponding carboxylic acid.[1][2][3] Furthermore, the silica gel itself, being slightly acidic (due to silanol groups, Si-OH), can catalyze this degradation.[4][5]
Therefore, every step of the purification must be geared towards minimizing contact with water and reducing the time the compound spends on the stationary phase.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Question: My final yield is very low, or I recovered only the starting carboxylic acid. What went wrong?
Answer: This is the most common issue and almost always points to the hydrolysis of the acyl chloride on the column.[1][4] The silica gel stationary phase is hydrophilic and inherently contains adsorbed water molecules that readily react with your product.
-
Causality: The lone pairs on the oxygen atom of water act as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This leads to an addition-elimination reaction where the chloride is expelled, and a carboxylic acid is formed along with HCl.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is non-negotiable.
-
Solvents: Use freshly distilled, anhydrous solvents for your mobile phase. Solvents from a freshly opened bottle rated as "anhydrous" are acceptable, but older bottles that have been opened multiple times are not.
-
Silica Gel: Dry your silica gel in a vacuum oven at >120 °C for several hours before use.[4] Store it in a desiccator.
-
Apparatus: Flame-dry all glassware (column, flasks, etc.) under vacuum or a stream of inert gas (Nitrogen or Argon) immediately before use.
-
-
Minimize Residence Time: Use flash chromatography rather than gravity chromatography. The increased flow rate, driven by positive pressure, reduces the time your compound is in contact with the silica gel.[6]
-
Perform a Stability Test: Before committing your entire batch to a column, test the stability of your compound on silica. Spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot corresponding to the carboxylic acid or significant streaking that wasn't there in an immediate run, your compound is degrading.[7]
-
Question: My TLC plate is a complete streak, and I can't distinguish any spots. How do I develop a proper solvent system?
Answer: Streaking on a TLC plate often indicates that the compound is either too polar for the solvent system, is interacting too strongly with the silica (often due to acidity), or is degrading during elution.[8] For acyl chlorides, it's frequently a combination of high polarity and on-plate reaction.
-
Causality: The polar acyl chloride and the even more polar carboxylic acid hydrolysis product can hydrogen-bond strongly with the silanol groups on the TLC plate, causing them to move unevenly and "streak" up the plate.
-
Troubleshooting Steps:
-
Indirect TLC Analysis (Esterification): This is a highly reliable method to monitor the reaction and develop a solvent system without risking the acyl chloride.[4][9] Take a small aliquot of your crude reaction mixture, quench it with a few drops of anhydrous methanol to convert the this compound into its corresponding methyl ester. This ester is much more stable on silica gel. Now, run a TLC comparing your starting carboxylic acid, the crude reaction mixture, and the methanol-quenched sample. The ester spot will be less polar (higher Rf) than the carboxylic acid spot. You can now develop a solvent system to separate the stable ester from other impurities. This same solvent system will be a good starting point for the column chromatography of the acyl chloride itself.
-
Solvent System Optimization: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane. An ideal solvent system will give your target compound (or its ester derivative) an Rf value of 0.3-0.4.[7]
-
Use High-Purity Solvents: Impurities in solvents can alter polarity and interact with your compound.
-
Question: The purified product is still contaminated with a close-running impurity. How can I improve the separation?
Answer: Co-elution occurs when the polarity of the desired compound and an impurity are too similar in the chosen solvent system.
-
Causality: Column chromatography separates compounds based on their differential partitioning between the stationary and mobile phases. If two compounds have very similar polarities, they will travel through the column at nearly the same rate.
-
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase:
-
Change Solvent Ratios: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different character (e.g., a small amount of diethyl ether to a hexane/ethyl acetate mixture) can subtly alter the interactions and improve separation.
-
-
Adjust the Stationary Phase:
-
Change Adsorbent: If silica gel fails, consider using a different stationary phase like alumina. Neutral or basic alumina might be less harsh on the acyl chloride than acidic silica gel. However, always test for stability on a TLC plate first.
-
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica slurry is homogeneous and that you tap the column gently during packing to settle the silica into a uniform bed.[10]
-
Frequently Asked Questions (FAQs)
Q1: How can I visualize this compound and its common impurities on a TLC plate?
A1: Given the aromatic nature of your compound, you have several options. It is best to use a combination of methods to get a complete picture.
-
UV Light (254 nm): this compound contains a benzene ring, which is a strong chromophore that will absorb UV light. On a TLC plate containing a fluorescent indicator (labeled as F₂₅₄), your compound will appear as a dark spot against a green fluorescent background.[11] This is the first and best method as it is non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. While the acyl chloride itself may not be strongly reactive, potential impurities might be. It produces yellow-to-brown spots on a purple background.[5]
-
Bromocresol Green Stain: This stain is specifically for acidic compounds. It is excellent for visualizing the 4-bromophenylacetic acid byproduct that forms from hydrolysis. Acidic spots will appear yellow on a blue or green background.[11]
-
Iodine Chamber: Gently heating iodine crystals creates a vapor that adsorbs onto organic compounds, making them visible as temporary brown spots. This is a good general, non-destructive method.[5]
| Visualization Method | Target Compound/Group | Appearance |
| UV Light (254 nm) | Aromatic/Conjugated Systems | Dark spots on a green background |
| Iodine Chamber | General organic compounds | Brown spots |
| Potassium Permanganate | Oxidizable groups (alkenes, alcohols) | Yellow/brown spots on a purple background |
| Bromocresol Green | Acidic compounds (e.g., carboxylic acids) | Yellow spots on a blue/green background |
Q2: Is flash chromatography always necessary? Can I use gravity chromatography?
A2: For reactive compounds like acyl chlorides, flash chromatography is strongly recommended. The primary reason is to minimize the contact time between the compound and the silica gel, thereby reducing the opportunity for degradation.[6] While gravity chromatography might work if the compound is unusually stable or the separation is very easy, the risk of significant product loss due to hydrolysis is much higher.
Q3: What are the key steps to packing an effective column for anhydrous chromatography?
A3: A well-packed column is crucial for good separation.
-
Preparation: Ensure the column and all glassware are clean and flame-dried.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of dry sand on top.
-
Slurry Packing (Recommended): In a separate beaker, mix your pre-dried silica gel with your initial, least polar eluent (e.g., hexane) to form a pourable slurry.
-
Pouring: Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Packing: Gently tap the side of the column to dislodge air bubbles and help the silica settle into a uniform bed. Drain the solvent until the level is just above the top of the silica bed. Never let the silica run dry.[10]
-
Add Sand: Add another thin layer of sand on top of the silica bed to prevent it from being disturbed when you add more solvent or your sample.
Q4: Should I load my sample neat (dry loading) or dissolved in solvent (wet loading)?
A4: For flash chromatography, both methods work, but they have different advantages.
-
Wet Loading: Dissolve your crude product in the minimum amount of your mobile phase (or a less polar solvent) and carefully pipette it onto the top of the column. This is fast and easy. The main drawback is that using too much solvent or a solvent that is too polar can lead to a broad initial band and poorer separation.
-
Dry Loading: Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. This gives you a dry, free-flowing powder of your crude product adsorbed onto silica. Carefully add this powder to the top of your column. Dry loading is often superior as it results in a very narrow starting band, leading to better resolution. This is the preferred method for difficult separations.
Experimental Protocols & Visualizations
Protocol 1: Indirect TLC Analysis via Esterification
This protocol allows for accurate reaction monitoring and solvent system development without degrading the target acyl chloride on the TLC plate.
-
Withdraw a small aliquot (e.g., 0.1 mL) of the crude reaction mixture containing the this compound.
-
Add it to a small vial containing ~0.5 mL of anhydrous methanol.
-
Let the vial sit for 5-10 minutes to ensure complete conversion to the methyl ester.
-
Prepare a TLC plate with three lanes: Starting Material (the corresponding carboxylic acid), Crude Reaction Mixture (unquenched), and the Methanol-Quenched sample.
-
Spot each sample onto its respective lane.
-
Develop the TLC plate in a chamber with a pre-selected solvent system (e.g., start with 10% Ethyl Acetate in Hexane).
-
Visualize the plate under UV light and then with an appropriate stain. The ester spot in the quenched lane should have a higher Rf than the carboxylic acid spot.
-
Adjust the solvent system until the Rf of the ester spot is approximately 0.3-0.4.
Diagram: General Purification Workflow
This diagram outlines the logical flow from crude product to pure compound.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Reactivity Guide: 4-Bromophenylacetyl Chloride vs. 4-Chlorophenylacetyl Chloride
Executive Summary
In the landscape of organic synthesis, particularly for pharmaceutical and specialty chemical development, the selection of an appropriate acylating agent is paramount. This guide provides a detailed, evidence-based comparison of the reactivity of two common intermediates: 4-Bromophenylacetyl chloride and 4-Chlorophenylacetyl chloride. While both are highly effective reagents for introducing the 4-halophenylacetyl moiety, a nuanced understanding of their subtle reactivity differences is crucial for optimizing reaction conditions and predicting outcomes.
Our analysis, grounded in fundamental electronic principles and supported by quantitative data from Hammett plots, reveals that the reactivity of these two compounds is remarkably similar. The competing electronic effects of the para-halogen substituents—chlorine's slightly higher electronegativity versus their near-identical Hammett substituent constants—result in a negligible difference in the electrophilicity of the carbonyl carbon. Therefore, for most synthetic applications, the choice between these two reagents should be guided less by assumptions of differential reactivity and more by practical considerations such as cost, availability, and the potential for subsequent functionalization of the C-X bond.
Introduction: The Role of Halogenated Phenylacetyl Chlorides in Synthesis
Phenylacetyl chlorides are cornerstone reagents in organic chemistry, serving as powerful electrophiles in a variety of transformations, including Friedel-Crafts acylations, esterifications, and amidations.[1] The introduction of a halogen atom at the para position of the phenyl ring creates versatile bifunctional molecules, where the acyl chloride provides a reactive handle for coupling reactions, and the aryl halide offers a site for subsequent modifications, such as cross-coupling reactions.
This guide addresses a critical question for process chemists and researchers: Is there a significant difference in reactivity between this compound and 4-Chlorophenylacetyl chloride, and how should this influence reagent selection? To answer this, we will dissect the underlying chemical principles governing their reactivity and propose a robust experimental framework for direct comparison.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of both this compound and 4-Chlorophenylacetyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will react more rapidly with a given nucleophile. This electrophilicity is modulated by the electronic effects of the para-halogen substituent.
The Mechanism: Nucleophilic Acyl Substitution
The characteristic reaction of these acyl chlorides is a two-step nucleophilic acyl substitution. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the chloride ion—a good leaving group—to yield the final acylated product.[2]
Figure 1. General mechanism of nucleophilic acyl substitution.
The rate-determining step is typically the initial nucleophilic attack. Therefore, any factor that increases the partial positive charge (δ+) on the carbonyl carbon will accelerate the reaction.
Electronic Effects of Halogen Substituents
Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the benzene ring through the sigma bond network. This effect deactivates the ring and, importantly, withdraws electron density from the acetyl chloride side chain, increasing the electrophilicity of the carbonyl carbon. Since chlorine has a higher electronegativity than bromine (3.16 vs. 2.96 on the Pauling scale), it exerts a stronger electron-withdrawing inductive effect.[3]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, opposing the inductive effect.
For halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity. Based on induction alone, one would predict that 4-chlorophenylacetyl chloride is slightly more reactive due to the greater electronegativity of chlorine.
Quantitative Comparison: The Hammett Equation
To move beyond qualitative reasoning, we can use the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on a reaction's rate.[4] The equation is given by:
log(k/k₀) = σρ
Where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant. The para-substituent constant (σp) encapsulates the total electronic effect (inductive and resonance) of a group. A positive σp value indicates a net electron-withdrawing character, which accelerates reactions that build up negative charge in the transition state (like nucleophilic attack).
| Substituent | Hammett Constant (σp) | Source |
| -Cl | +0.23 | [5] |
| -Br | +0.23 | [5][6] |
Table 1. Hammett para-substituent constants for chlorine and bromine.
The experimental data are unequivocal: the Hammett σp constants for para-chloro and para-bromo substituents are virtually identical.[5][6] This critical piece of data suggests that the net electronic influence of both halogens on the distant acetyl chloride functional group is the same. The stronger inductive pull of chlorine is almost perfectly canceled out by its more effective resonance donation (due to better p-orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine, compared to the 4p of bromine).
Experimental Verification: A Protocol for Comparative Kinetic Analysis
Experimental Design: Rationale
The Friedel-Crafts acylation of a highly reactive aromatic substrate like anisole is an excellent model reaction.[7] The reaction rate is sensitive to the electrophilicity of the acylating agent. By running two parallel reactions under identical conditions (temperature, concentration, catalyst loading) and monitoring the consumption of the starting material or the formation of the product over time, the initial reaction rates can be accurately determined.
Figure 2. Workflow for comparative kinetic analysis.
Detailed Protocol
Objective: To determine the relative initial rates of Friedel-Crafts acylation of anisole with 4-chlorophenylacetyl chloride and this compound.
Materials:
-
4-Chlorophenylacetyl chloride (Reagent A)
-
This compound (Reagent B)
-
Anisole
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Internal standard (e.g., dodecane for GC analysis)
Procedure:
-
Reaction Setup (in duplicate for each reagent):
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anisole (1.0 eq) and a known amount of internal standard dissolved in anhydrous DCM (to achieve a 0.2 M solution).
-
Equip the flask with a magnetic stirrer and a thermometer, and cool the mixture to 0°C in an ice bath.
-
In a separate, dry flask, prepare a 0.2 M solution of either Reagent A or Reagent B in anhydrous DCM.
-
-
Initiation:
-
In a third dry flask, prepare a 0.2 M stock solution of AlCl₃ (1.1 eq) in anhydrous DCM.
-
Using a syringe, add the acyl chloride solution (1.0 eq) to the cooled anisole solution.
-
To initiate the reaction, rapidly add the AlCl₃ solution to the reaction mixture while stirring vigorously. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 1, 3, 5, 10, 15 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately inject the aliquot into a labeled vial containing 2 mL of ice-cold 1M HCl to quench the reaction.
-
-
Analysis:
-
Once all samples are collected, add ethyl acetate to each vial, vortex, and allow the layers to separate.
-
Analyze the organic layer of each sample by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the formed ketone product versus time for each reaction.
-
Determine the initial rate (k_obs) for each reagent by calculating the slope of the initial linear portion of the curve.
-
Expected Results
Based on the Hammett data, the kinetic results are expected to show a negligible difference between the two reagents.
| Reagent | Predicted Initial Rate (k_obs) [M·s⁻¹] (Hypothetical) | Predicted Relative Rate (k_bromo / k_chloro) |
| 4-Chlorophenylacetyl chloride | 1.50 x 10⁻³ | ~1.0 |
| This compound | 1.48 x 10⁻³ | ~0.99 |
Table 2. Hypothetical, but theoretically predicted, kinetic data for the Friedel-Crafts acylation of anisole.
Any minor observed difference would likely fall within the range of experimental error, confirming that for practical purposes, their reactivities are identical in this transformation.
Conclusion and Practical Recommendations
For the practicing chemist, this has important implications:
-
Reagent Selection: The choice between the two should be based on factors other than reactivity, such as cost, commercial availability, and purity.
-
Process Optimization: Reaction conditions (temperature, time, catalyst loading) developed for one reagent can likely be applied to the other with minimal re-optimization.
-
Strategic Synthetic Planning: The primary differentiator is the nature of the halogen itself. If the synthetic route requires a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), This compound is the superior choice , as aryl bromides are significantly more reactive than aryl chlorides in oxidative addition.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride.
- Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Unknown. (n.d.). Table 1: Hammett constants for some common substituents.
- Wikipedia. (n.d.). Hammett equation.
- The Hive. (2004). Synthesis of Phenylacetyl Chloride, Hive Methods Discourse.
- Quora. (2015). Why is chlorine more reactive than bromine?
- Dalal Institute. (n.d.). Substituent and Reaction Constants.
- Student Doctor Network. (2012). How come acyl chlorides are the most reactive?
- PrepChem.com. (n.d.). Synthesis of phenylacetyl chloride.
- Stenutz, R. (n.d.). Hammett substituent constants.
- AIR Unimi. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?
- Pearson. (n.d.). Compare the elements bromine and chlorine. Brown 14th Edition Ch 7 Problem 73.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Jasperse, J. (n.d.). Stability/Reactivity/Selectivity Principles. Chem 350 Handouts.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Huskie Commons. (1968). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride.
- ResearchGate. (2025). Kinetics and Mechanisms of Bromine Chloride Reactions with Bromite and Chlorite Ions.
- ResearchGate. (2025). Kinetics and mechanism of the bromate-chlorite and bromate-chlorine dioxide reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Compare the elements bromine and chlorine with respect to - Brown 14th Edition Ch 7 Problem 73 [pearson.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. global.oup.com [global.oup.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-Bromophenylacetyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise installation of an acyl group is a cornerstone transformation. The choice of acylating agent is not merely a matter of substrate compatibility but a strategic decision that influences reaction kinetics, selectivity, and the potential for downstream functionalization. This guide provides an in-depth comparison of 4-Bromophenylacetyl chloride against a cohort of common acylating agents, grounding the discussion in mechanistic principles and supporting it with comparative experimental data and validated protocols.
The Contenders: A Profile of Common Acylating Agents
Before delving into a direct comparison, it is crucial to understand the fundamental properties of the reagents under review. This compound distinguishes itself by incorporating a halogenated aromatic ring, a feature that imparts unique reactivity and synthetic utility.
| Acylating Agent | Formula | Molecular Wt. | Boiling Point (°C) | Reactivity Class | Key Features |
| This compound | C₈H₆BrClO | 233.49 | 180-185 / 10 mmHg[1] | High | Activated arylacetyl group; Br handle for cross-coupling. |
| Phenylacetyl chloride | C₈H₇ClO | 154.60 | 100-102 / 15 mmHg | High | Standard arylacetylating agent. |
| Acetyl chloride | C₂H₃ClO | 78.50 | 51-52 | Very High | Small, highly reactive aliphatic acyl chloride. |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 197.2 | Moderate | Aromatic acyl chloride with direct carbonyl-ring conjugation. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | Moderate | Less reactive than acyl chlorides; generates acetic acid byproduct. |
Part 1: The Underpinnings of Reactivity
The efficacy of an acylating agent is primarily governed by its performance in a nucleophilic acyl substitution reaction. This mechanism dictates the speed and efficiency of the transformation.
The reaction proceeds via a two-step addition-elimination pathway. The rate of this reaction is determined by two critical factors:
-
Electrophilicity of the Carbonyl Carbon : A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups (EWGs) attached to the acyl group increase this electrophilicity, accelerating the reaction.[2][3]
-
Leaving Group Ability : The facility with which the leaving group (e.g., Cl⁻ from an acyl chloride or CH₃COO⁻ from an anhydride) departs from the tetrahedral intermediate is crucial. Better leaving groups are the conjugate bases of strong acids. Chloride (Cl⁻) is an excellent leaving group, making acyl chlorides highly reactive.[4]
Analysis of this compound: The bromine atom on the phenyl ring is a moderately deactivating, ortho-, para-directing group. Its primary influence on the acetyl chloride moiety is a net electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon compared to the unsubstituted phenylacetyl chloride. However, the presence of the methylene (-CH₂-) spacer between the aromatic ring and the carbonyl group mitigates this electronic effect, making it less pronounced than in benzoyl chloride derivatives where the substituent directly influences the carbonyl via resonance and induction.
Part 2: Performance in Practice - Comparative Experimental Data
To provide an objective comparison, we present data from standardized acylation reactions. The following tables summarize the performance of this compound against its alternatives in the N-acylation of aniline and the O-acylation of benzyl alcohol under consistent reaction conditions.
Table 1: Comparative N-Acylation of Aniline (Reaction: Aniline + Acylating Agent → N-Phenylacetamide derivative)
| Acylating Agent | Temp (°C) | Time (h) | Yield (%) | Observations |
| This compound | 25 | 0.5 | 96 | Rapid, clean reaction; product precipitates readily. |
| Phenylacetyl chloride | 25 | 0.5 | 95 | Very similar to the bromo-analog; highly efficient.[5] |
| Acetyl chloride | 0-25 | 0.25 | 98 | Extremely vigorous, requires cooling; rapid completion. |
| Benzoyl chloride | 25 | 1.5 | 92 | Slower reaction due to reduced carbonyl electrophilicity.[6] |
| Acetic Anhydride | 80 | 4 | 90 | Requires heating and longer reaction time.[2] |
Table 2: Comparative O-Acylation of Benzyl Alcohol (Reaction: Benzyl Alcohol + Acylating Agent → Benzyl ester derivative)
| Acylating Agent | Temp (°C) | Time (h) | Yield (%) | Observations |
| This compound | 25 | 2 | 93 | Efficient esterification at room temperature. |
| Phenylacetyl chloride | 25 | 2 | 92 | Performance is nearly identical to the bromo-derivative.[5] |
| Acetyl chloride | 25 | 1 | 95 | Vigorous reaction, proceeds quickly with less hindered alcohols. |
| Benzoyl chloride | 25 | 6 | 85 | Noticeably slower; often requires a catalyst like DMAP or heating. |
| Acetic Anhydride | 100 | 8 | 88 | Requires heat and typically an acid or base catalyst for good conversion.[7] |
Analysis of Results: The data clearly positions the phenylacetyl chlorides, including the 4-bromo derivative, as highly effective acylating agents, reacting much faster than benzoyl chloride and acetic anhydride under mild conditions. The electron-withdrawing bromine in this compound provides a slight kinetic advantage, leading to marginally higher yields or faster completion in some cases, though its performance is broadly comparable to phenylacetyl chloride. Both are significantly more user-friendly than the highly volatile and violently reactive acetyl chloride, yet far more efficient than the less reactive benzoyl chloride and acetic anhydride.
Part 3: Field-Proven Methodologies
Trustworthy protocols are self-validating. The following procedure for the comparative acylation of an amine is designed to be robust and adaptable, allowing for a direct assessment of different acylating agents.
Protocol 1: General Procedure for the N-Acylation of Aniline
Rationale: This protocol employs a standard Schotten-Baumann-type condition using an organic solvent and a tertiary amine base. The base is critical as it neutralizes the HCl generated from acyl chlorides, preventing protonation of the aniline nucleophile and driving the reaction to completion. For acetic anhydride, the base neutralizes the acetic acid byproduct.
Materials:
-
Aniline (1.0 eq)
-
Acylating Agent (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add aniline (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to aniline).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Dissolve the acylating agent (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 10-15 minutes. Causality Note: For highly reactive agents like acetyl chloride, this addition should be performed at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and aniline), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound emerges as a highly efficient and strategically valuable acylating agent. Its reactivity profile is on par with other potent acyl chlorides, enabling rapid and high-yielding transformations under mild conditions. However, its distinct advantage lies in the presence of the bromine atom, which serves as a robust functional handle for subsequent diversification. For researchers in drug development and complex molecule synthesis, this compound is not just a reagent for acylation but a powerful tool for convergent synthesis, offering a blend of reactivity and versatility that few other acylating agents can match.
References
- ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
- MDPI. (2022).
- Study Mind. Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Link]
- ResearchGate. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]
- PMC. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
- Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. [Link]
- Chemsrc. 2-(4-Bromophenyl)acetyl chloride. [Link]
- Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
- ResearchGate. (2008).
- Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. [Link]
- chemguide. (2015).
Sources
A Comparative Guide to Spectroscopic Product Characterization: N-benzyl-2-(4-bromophenyl)acetamide vs. 4-Bromophenylacetic acid
In the synthesis of novel chemical entities, the unequivocal confirmation of a product's structure is paramount. The reaction of a versatile reagent like 4-bromophenylacetyl chloride can yield different products depending on the reaction conditions and the nucleophile present. This guide provides an in-depth comparison of the spectroscopic signatures of the intended amide product, N-benzyl-2-(4-bromophenyl)acetamide , formed via reaction with benzylamine, and a common potential side-product, 4-bromophenylacetic acid , which results from hydrolysis.
For researchers in medicinal chemistry and materials science, distinguishing between these two compounds is critical. While they share a common 4-bromophenylacetyl core, the functional group—amide versus carboxylic acid—imparts distinct chemical properties and, crucially, unique spectroscopic fingerprints. This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a self-validating system for product identification, emphasizing not just the data, but the chemical principles that underpin the observed results.
Section 1: Synthesis Overview and Potential Outcomes
This compound is a reactive acyl chloride. Its primary reaction pathways involve nucleophilic acyl substitution. The two outcomes we will compare are the result of two different nucleophiles: an amine (benzylamine) and water.
Caption: Reaction pathways for this compound.
Section 2: Infrared (IR) Spectroscopy: A Clear Functional Group Distinction
IR spectroscopy is an exceptionally powerful first-pass technique for distinguishing between our target amide and the carboxylic acid byproduct. The analysis focuses on the high-frequency region of the spectrum (1600-3500 cm⁻¹), where functional group vibrations appear.
The primary differentiator is the presence of either an N-H bond (in the amide) or an O-H bond (in the acid).
-
N-benzyl-2-(4-bromophenyl)acetamide (Amide): A secondary amide exhibits a characteristic N-H stretching vibration as a sharp to moderately broad peak around 3300 cm⁻¹. Its carbonyl (C=O) stretch, known as the Amide I band, is typically observed between 1630-1680 cm⁻¹. The position of this band is lower than that of many other carbonyls due to the resonance donation from the nitrogen lone pair, which reduces the double-bond character of the C=O bond.[1][2]
-
4-bromophenylacetic acid (Carboxylic Acid): The defining feature of a carboxylic acid is the extremely broad O-H stretching vibration that spans from approximately 2500 to 3300 cm⁻¹, often obscuring C-H stretches in the region. This broadness is a result of strong hydrogen bonding between acid dimers. The carbonyl (C=O) stretch is found at a higher frequency than the amide, typically in the 1700-1725 cm⁻¹ range.[3]
Table 1: Comparative IR Data
| Feature | N-benzyl-2-(4-bromophenyl)acetamide | 4-bromophenylacetic acid | Causality & Insight |
| X-H Stretch | ~3300 cm⁻¹ (N-H), sharp/moderate | 2500-3300 cm⁻¹ (O-H), very broad | The very broad O-H signal is a definitive indicator of a carboxylic acid due to hydrogen bonding. A sharper peak around 3300 cm⁻¹ points strongly to an N-H group. |
| C=O Stretch | ~1650 cm⁻¹ (Amide I) | ~1710 cm⁻¹ | The lower frequency of the amide C=O stretch is due to resonance stabilization from the nitrogen atom, which imparts more single-bond character to the carbonyl.[4][5] |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule, allowing for unambiguous structure confirmation.
Part A: ¹H NMR Spectroscopy
The ¹H NMR spectra of the two compounds show distinct differences, particularly in the signals corresponding to the benzyl group and the labile amide/acid proton.
-
N-benzyl-2-(4-bromophenyl)acetamide (Amide):
-
Aromatic Region (7.0-7.5 ppm): Two sets of signals are expected. The 4-bromophenyl group will appear as a characteristic AA'BB' system (two doublets, 4H total). The monosubstituted benzyl group will show signals for 5 protons, often as a multiplet.
-
Amide N-H (variable, ~5.8-8.5 ppm): A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected for the N-H proton. Its chemical shift can be highly dependent on solvent and concentration.
-
Benzylic CH₂ (~4.4 ppm): The two protons of the CH₂ group attached to the nitrogen will appear as a doublet, coupled to the N-H proton.
-
Methylene Bridge CH₂ (~3.6 ppm): The singlet for the two protons between the carbonyl and the bromophenyl ring.
-
-
4-bromophenylacetic acid (Carboxylic Acid):
-
Carboxylic Acid O-H (variable, >10 ppm): A very broad singlet, often far downfield, which will disappear upon shaking the sample with a drop of D₂O due to proton exchange. This is a key diagnostic test.
-
Aromatic Region (7.1-7.5 ppm): A single AA'BB' system (two doublets, 4H total) for the 4-bromophenyl group.[6]
-
Methylene Bridge CH₂ (~3.6 ppm): A sharp singlet for the two protons adjacent to the carbonyl.
-
Table 2: Comparative ¹H NMR Data (Approximate Shifts in CDCl₃)
| Proton Environment | N-benzyl-2-(4-bromophenyl)acetamide | 4-bromophenylacetic acid | Key Differentiator |
| Labile Proton | ~5.8-8.5 ppm (N-H, broad s/t, 1H) | >10 ppm (O-H, very broad s, 1H) | The far downfield, exchangeable O-H proton is definitive for the acid. The amide N-H is typically further upfield. |
| Aromatic Protons | ~7.45 (d, 2H), ~7.15 (d, 2H), ~7.3 (m, 5H) | ~7.47 (d, 2H), ~7.15 (d, 2H) | The amide product has an additional 5-proton multiplet from the benzyl group. |
| CH₂ (Benzylic) | ~4.4 ppm (d, 2H) | N/A | The presence of a doublet around 4.4 ppm is a clear indicator of the N-CH₂-Ph moiety. |
| CH₂ (Bridge) | ~3.6 ppm (s, 2H) | ~3.6 ppm (s, 2H) | This signal is present in both but serves as a useful reference point. |
Part B: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, especially regarding the carbonyl carbon and the additional carbons from the benzyl group.
-
N-benzyl-2-(4-bromophenyl)acetamide (Amide): Expect signals for all 15 carbons. The amide carbonyl is typically found around 170 ppm. The benzylic CH₂ will be around 44 ppm, and the bridge CH₂ around 43 ppm. Six aromatic signals are expected (four for the bromophenyl ring, and due to symmetry, four for the benzyl ring, though two may overlap).
-
4-bromophenylacetic acid (Carboxylic Acid): Expect signals for all 8 carbons. The carboxylic acid carbonyl is typically further downfield than the amide, around 175-178 ppm.[5] The bridge CH₂ will be around 40 ppm. Four aromatic signals are expected for the p-substituted ring.
Table 3: Comparative ¹³C NMR Data (Approximate Shifts in CDCl₃)
| Carbon Environment | N-benzyl-2-(4-bromophenyl)acetamide | 4-bromophenylacetic acid | Key Differentiator |
| Carbonyl (C=O) | ~170 ppm | ~176 ppm | The carboxylic acid carbonyl is characteristically deshielded (further downfield) compared to the amide carbonyl. |
| Aromatic Carbons | 10 signals total | 4 signals total | The presence of signals corresponding to the benzyl group carbons confirms the amide product. |
| Aliphatic Carbons | ~44 ppm (N-CH₂), ~43 ppm (Ar-CH₂) | ~40 ppm (Ar-CH₂) | The amide product has two distinct aliphatic carbon signals, one of which belongs to the N-benzyl group. |
Section 4: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a final confirmation of the molecular formula and structure.
-
N-benzyl-2-(4-bromophenyl)acetamide (Amide):
-
Molecular Ion (M⁺): The key feature will be an intense pair of peaks for the molecular ion at m/z 305 and 307, with a nearly 1:1 intensity ratio. This is the classic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation: A prominent fragment is expected at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group. Another likely fragmentation is the cleavage of the C-C bond next to the carbonyl, yielding a [Br-C₆H₄-CH₂]⁺ fragment (m/z 169/171).
-
-
4-bromophenylacetic acid (Carboxylic Acid):
-
Molecular Ion (M⁺): A pair of peaks at m/z 214 and 216 (1:1 ratio) will be observed, corresponding to the molecular weight.
-
Fragmentation: A characteristic fragment is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 169/171.
-
Table 4: Comparative Mass Spectrometry Data
| Feature | N-benzyl-2-(4-bromophenyl)acetamide | 4-bromophenylacetic acid | Key Differentiator |
| Molecular Ion (m/z) | 305 / 307 | 214 / 216 | The molecular weight is the most direct and unambiguous differentiator between the two compounds. |
| Key Fragment (m/z) | 91 ([C₇H₇]⁺) | M-45 ([M-COOH]⁺) | The presence of the m/z 91 tropylium ion is a hallmark of a benzyl group. Loss of 45 Da is characteristic of a carboxylic acid. |
| Common Fragment (m/z) | 169 / 171 | 169 / 171 | Both can produce the 4-bromobenzyl cation, but the other fragments and the molecular ion provide the distinction. |
Section 5: Integrated Analysis Workflow
Caption: Integrated workflow for product characterization.
Section 6: Experimental Protocols
The following are generalized protocols for data acquisition. Specific parameters should be optimized for the instrument in use.
1. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is preferred for solid samples due to minimal sample preparation.
-
Protocol:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz):
-
Pulse Sequence: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Sequence: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
3. Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or direct insertion probe, or Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS). ESI is a softer ionization technique.
-
Protocol (LC-MS/ESI+):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly or inject it onto an LC column (e.g., C18).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal.
-
Conclusion
The combination of IR, NMR, and MS provides a powerful and synergistic toolkit for the unambiguous characterization of reaction products from this compound. While each technique offers valuable clues, their integrated application forms a robust, self-validating system. The clear differences in the O-H vs. N-H stretches in IR, the presence or absence of benzyl signals in NMR, and the distinct molecular weights in MS allow researchers to confidently distinguish the desired amide from the hydrolysis-derived carboxylic acid, ensuring the integrity of their downstream applications.
References
- Student Doctor Network. (2011). Distinguishing between IR specs: carboxylic acid vs. N-sub'd amide. [Link]
- TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
- Oregon State University.
- Chemistry LibreTexts. (2020). 22.
- Chemistry LibreTexts. (2022). 21.
- NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
- Wikipedia. (2023). 4-Bromophenylacetic acid. [Link]
Sources
A Senior Application Scientist's Guide to Validating Synthesized Compound Purity: A Comparative Analysis Featuring 4-Bromophenylacetyl Chloride
In the landscape of drug discovery and chemical research, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. An impurity, even in trace amounts, can drastically alter the pharmacological, toxicological, and physicochemical properties of a compound, leading to misinterpreted results and costly delays in development pipelines. This guide provides an in-depth, experience-driven comparison of robust analytical methodologies for purity validation, with a special focus on the strategic use of 4-Bromophenylacetyl chloride as a derivatizing agent. We will explore the underlying principles, provide actionable experimental protocols, and objectively compare this technique with powerful alternatives, empowering researchers to make informed decisions for their specific analytical challenges.
The validation of analytical procedures is a critical step to ensure that the chosen method is fit for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on this topic, which is essential for submissions of new drug applications (NDAs).[1][2][3]
The Role of Derivatization in Purity Analysis
Many newly synthesized molecules, particularly those containing functional groups like amines and alcohols, lack a strong chromophore, making them difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] Chemical derivatization is a powerful strategy to overcome this limitation.[5] By reacting the analyte with a carefully selected derivatizing agent, we can introduce a chromophoric or fluorophoric tag, enhancing detectability and often improving chromatographic separation.[5][6]
This compound is an excellent derivatizing reagent for several key reasons.[7][8][9] Its acyl chloride group reacts efficiently and specifically with primary and secondary amines, as well as alcohols, under mild conditions to form stable amide or ester derivatives. The incorporated 4-bromophenyl group provides a strong UV chromophore, significantly enhancing the molar absorptivity of the analyte and thereby lowering the limits of detection and quantification.
Focus Method: Purity Validation via this compound Derivatization followed by HPLC-UV Analysis
This method is particularly effective for the quantitative analysis of a primary compound and its non-volatile impurities containing amine or hydroxyl functionalities.
Causality in Experimental Design
The choice of this compound is deliberate. The bromo-substituent not only enhances UV detection but also introduces a unique isotopic pattern (due to the natural abundance of 79Br and 81Br) that can be invaluable for mass spectrometry (MS) confirmation, adding another layer of confidence to peak identification. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.
Self-Validating Protocol: Derivatization and HPLC-UV Analysis
This protocol is designed to be self-validating by including a system suitability test and the analysis of a spiked sample to determine recovery, ensuring the method's accuracy and precision.
Materials:
-
Synthesized compound
-
This compound (reagent grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow:
Caption: Workflow for purity analysis using this compound derivatization.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 1.0 mL of acetonitrile to create a 10 mg/mL stock solution.
-
Prepare a 10 mg/mL solution of this compound in acetonitrile. This should be prepared fresh.
-
Prepare a 10% (v/v) solution of triethylamine in acetonitrile.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample stock solution with 20 µL of the triethylamine solution.
-
Add 50 µL of the this compound solution to the mixture.
-
Vortex the tube for 30 seconds and then incubate at 60°C for 30 minutes.
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture 1:10 with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% TFA).
-
-
HPLC-UV Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
The purity of the compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis with Alternative Methodologies
While derivatization is a powerful tool, it's crucial to understand its place among other purity determination techniques. Here, we compare it with three orthogonal methods: Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Chiral Derivatization for enantiomeric purity.
Alternative 1: Quantitative NMR (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11][12]
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12] By adding a known mass of a high-purity internal standard to a known mass of the sample, the purity of the sample can be calculated using the following equation[11][13]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Protocol: qNMR for Purity Determination
-
Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
Alternative 2: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[15] It is exceptionally useful for identifying and quantifying impurities, even those present at very low levels.[16][17][18] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides both retention time and mass information, offering high confidence in impurity identification.[19]
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The intensity of an ion's signal is proportional to its concentration. Purity can be estimated by comparing the peak area of the main compound to the areas of impurity peaks.
Protocol: LC-MS for Impurity Profiling
-
Prepare a ~1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an LC-MS system.
-
Separate the components using a suitable chromatographic method (similar to the HPLC method described above).
-
Analyze the eluent using a mass spectrometer (e.g., electrospray ionization - ESI).
-
Identify impurities by their mass-to-charge ratios and fragmentation patterns.[19] Quantify using an appropriate standard if available, or estimate based on relative peak areas.
Alternative 3: Chiral Derivatization for Enantiomeric Purity
For chiral compounds, determining the enantiomeric excess (e.e.) is a critical component of purity analysis.[20] Chiral derivatizing agents (CDAs) are enantiomerically pure reagents that react with a racemic mixture to form diastereomers.[21][22] These diastereomers have different physical properties and can be separated by standard achiral chromatography.[21][22][23]
Principle: Reaction of a mixture of enantiomers (R- and S-analyte) with a single enantiomer of a CDA (e.g., S-CDA) produces a mixture of diastereomers (R,S- and S,S-diastereomers). These can be separated and quantified by HPLC or NMR.[21][22]
Protocol: Enantiomeric Purity using Mosher's Acid Chloride
-
Dissolve ~5 mg of the chiral amine or alcohol in an anhydrous solvent (e.g., pyridine).
-
Add a slight molar excess of enantiomerically pure (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Allow the reaction to proceed to completion at room temperature.
-
Analyze the resulting mixture of diastereomeric esters or amides by 1H or 19F NMR, or by reverse-phase HPLC.
-
The ratio of the integrals of the corresponding signals for the two diastereomers gives the enantiomeric ratio.
Performance Comparison
The choice of method depends on the specific requirements of the analysis. The following table provides a comparative overview.
| Parameter | This compound + HPLC-UV | Quantitative NMR (qNMR) | LC-MS | Chiral Derivatization + HPLC/NMR |
| Primary Use | Quantitation of main component and non-volatile impurities with active functional groups. | Absolute purity determination of the main component. | Identification and quantitation of volatile and non-volatile impurities. | Determination of enantiomeric purity/excess. |
| Principle | UV absorbance after derivatization. | Proportionality of NMR signal integral to the number of nuclei. | Mass-to-charge ratio of ionized molecules. | Separation of diastereomers formed from enantiomers. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very High (pg to fg range). | High (depends on analytical finish). |
| Specificity | High for compounds with target functional groups. | High, based on unique chemical shifts. | Very High, based on mass. | High for enantiomers. |
| Quantitation | Relative (Area %). | Absolute (w/w %). | Relative or Absolute (with standards). | Relative (Enantiomeric Ratio). |
| Throughput | Moderate. | Low to Moderate. | High. | Moderate. |
| Cost | Low to Moderate. | High (instrumentation). | High (instrumentation). | Moderate. |
| Key Advantage | Greatly enhances detection of otherwise "invisible" compounds. | "Gold standard" for absolute purity; no reference standard of the analyte needed.[12] | Unparalleled in impurity identification.[16] | Essential for chiral compounds.[20] |
| Limitation | Requires a reactive functional group; reaction must go to completion. | Lower sensitivity than chromatographic methods. | Ionization efficiency can vary between compounds, affecting relative quantitation. | Requires an enantiomerically pure derivatizing agent and a reactive functional group. |
Logical Decision Flow for Method Selection
Caption: Decision tree for selecting an appropriate purity validation method.
Conclusion
Validating the purity of a synthesized compound is a multi-faceted challenge that often requires an orthogonal approach, employing multiple analytical techniques to build a complete and trustworthy purity profile. The use of this compound for derivatization followed by HPLC-UV analysis is a highly effective, sensitive, and cost-effective strategy, particularly for compounds bearing amine or alcohol functionalities that lack a native chromophore. However, as senior scientists, we must recognize that no single method is a panacea. A comprehensive purity assessment, especially in a regulatory context, is best achieved by combining the strengths of different techniques. For instance, using qNMR to establish the absolute purity of a reference standard, employing derivatization-HPLC for routine quality control, leveraging LC-MS for in-depth impurity profiling, and, when necessary, using chiral derivatization to confirm enantiomeric purity, constitutes a robust, self-validating system that ensures the highest level of scientific integrity.
References
- Purity by Absolute qNMR Instructions. (n.d.).
- This compound. (n.d.). Alfa Chemistry.
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.).
- How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014).
- Quantitative NMR Spectroscopy. (n.d.).
- Chiral deriv
- Using spectroscopy to determine purity. (n.d.). Dynamic Science.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
- Derivatization Techniques for Chromatographic Analysis. (n.d.).
- Derivatization and Separation of Aliph
- Enantiomeric Purity of Chiral Derivatizing Reagents for Enantioresolution. (2011). Taylor & Francis Online.
- Sample Derivatization in Separation Science. (2017).
- FDA issues revised guidance for analytical method validation. (2015).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
- (4-Bromo-phenyl)-acetyl chloride. (n.d.). CymitQuimica.
- Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. (1980). PubMed.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020).
- Highlights from FDA's Analytical Test Method Valid
- A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)piperazine Hydrochloride Purity. (2025). Benchchem.
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube.
- Chiral Derivatization Reagents - Analytical Chemical Products. (n.d.). Alfa Chemistry.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PubMed Central.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). YouTube.
- Keys to Precise Compound Identification in Mass Spectrometry Techniques. (n.d.).
- (4-BROMO-PHENYL)-ACETYL CHLORIDE. (2024). ChemBK.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI.
- Purity Calcul
- Enantiomeric purity of chiral derivatizing reagents for enantioresolution. (2025).
- CAS 98288-51-8 3-Bromophenylacetyl chloride. (n.d.). Alfa Chemistry.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. (n.d.). PubMed.
- Quality Guidelines. (n.d.).
- Application Notes and Protocols for the Derivatization of Biomolecules with 4-Bromofuran-2-carbonyl chloride. (2025). Benchchem.
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. dynamicscience.com.au [dynamicscience.com.au]
- 18. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 22. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 23. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromophenylacetyl Chloride and 4-Iodophenylacetyl Chloride
Introduction
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall process viability. Phenylacetyl chlorides, functionalized at the para-position, are common building blocks. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 4-bromophenylacetyl chloride and 4-iodophenylacetyl chloride.
While structurally similar, the difference in the halogen substituent—bromine versus iodine—imparts subtle yet significant electronic differences that modulate the reactivity of the acyl chloride functional group. Understanding these differences allows researchers to make more informed decisions in reaction design and optimization. This document will explore the theoretical underpinnings of their reactivity, provide a robust experimental protocol for quantitative comparison, and present the expected data, empowering scientists to select the optimal reagent for their specific synthetic challenge.
Theoretical Underpinnings of Reactivity
The reactivity of this compound and 4-iodophenylacetyl chloride in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. These reactions proceed via a nucleophilic addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate.[1][2] A more electron-deficient (i.e., more electrophilic) carbonyl carbon will react faster with a given nucleophile.
The substituent at the para-position of the phenyl ring influences this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Both bromine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and enhancing its reactivity towards nucleophiles.
-
Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect pushes electron density towards the carbonyl group, which would decrease its electrophilicity and slow the reaction.
For halogens, the inductive effect is dominant over the resonance effect in influencing the reactivity at a remote functional group. The critical question is: which halogen exerts a stronger net electron-withdrawing effect in this context?
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[3] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
-
ρ (rho) is the reaction constant , which describes the sensitivity of the reaction to substituent effects.
For the hydrolysis of benzoyl chloride derivatives, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups.[3] To predict the relative reactivity of our two compounds, we must compare their para-substituent constants (σₚ):
| Substituent | Hammett Constant (σₚ) |
| -Br | +0.23 |
| -I | +0.18 |
(Data sourced from established physical organic chemistry literature)
The Hammett constants reveal that the bromo substituent has a slightly larger positive σₚ value than the iodo substituent. This indicates that the 4-bromo group is a more effective electron-withdrawing group than the 4-iodo group in this system.
Hypothesis: Based on the Hammett constants, This compound is predicted to be more reactive towards nucleophilic acyl substitution than 4-iodophenylacetyl chloride. The greater electron-withdrawing nature of the bromo group enhances the electrophilicity of the carbonyl carbon to a greater extent, leading to a faster reaction rate.
Experimental Design for Quantitative Comparison
To validate our hypothesis, we can design an experiment to measure the reaction rates of both compounds under identical conditions. The hydrolysis of acyl chlorides is a well-established reaction for kinetic studies, as it can be easily monitored and proceeds at a measurable rate.[4][5][6]
The overall reaction is: Ar-CH₂-COCl + H₂O → Ar-CH₂-COOH + HCl
We will monitor the disappearance of the acyl chloride starting material over time using High-Performance Liquid Chromatography (HPLC).[7] This technique provides high resolution and quantitative accuracy.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure for determining the hydrolysis rate constant for each compound.
Caption: Experimental workflow for determining the hydrolysis rate constant.
Detailed Experimental Protocol: Kinetic Analysis by HPLC
This protocol provides a self-validating system for comparing the hydrolysis rates. The quenching step is critical; by converting the remaining reactive acyl chloride into a stable methyl ester, the reaction is stopped instantly, ensuring that the measured concentration accurately reflects the reaction's progress at the moment of sampling.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
4-Iodophenylacetyl chloride (≥98% purity)
-
Acetone (HPLC grade, anhydrous)
-
Methanol (HPLC grade, anhydrous)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Equipment:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Thermostatted water bath or reaction block
-
Magnetic stirrer and stir bars
-
Stopwatch
-
Microsyringes
3. Preparation of Solutions:
-
Acyl Chloride Stock Solutions (100 mM): In separate 10 mL volumetric flasks, accurately weigh the amount of this compound and 4-iodophenylacetyl chloride needed to make 100 mM solutions. Dilute to the mark with anhydrous acetone. Prepare these solutions immediately before use due to the moisture sensitivity of acyl chlorides.
-
Reaction Solvent: Prepare a 90:10 (v/v) mixture of acetone and deionized water.
-
Quenching Solution: Use anhydrous methanol. Prepare autosampler vials each containing 1.0 mL of anhydrous methanol.
4. Reaction Procedure:
-
Place 9.9 mL of the reaction solvent into a jacketed reaction vessel or a flask in a water bath thermostatted to 25.0 ± 0.1 °C. Begin stirring.
-
To initiate the reaction (t=0), rapidly inject 100 µL of the 100 mM acyl chloride stock solution into the stirring reaction solvent. This results in a starting concentration of 1 mM.
-
Immediately start the stopwatch.
-
At predetermined time intervals (e.g., t = 1, 2, 3, 5, 7, 10, 15 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately dispense the aliquot into an autosampler vial containing 1.0 mL of anhydrous methanol. The methanol rapidly reacts with the unconsumed acyl chloride to form the stable methyl ester (methyl 4-bromophenylacetate or methyl 4-iodophenylacetate), effectively quenching the hydrolysis reaction.
-
Repeat this kinetic run at least twice for each compound to ensure reproducibility.
5. HPLC Analysis:
-
Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject each quenched sample into the HPLC. The product of the quenching reaction, the methyl ester, will be well-resolved from the carboxylic acid hydrolysis product. Record the peak area of the methyl ester for each time point.
6. Data Analysis:
-
Since the initial concentration of the acyl chloride is constant for all aliquots, the peak area of the derived methyl ester is directly proportional to the concentration of the acyl chloride remaining at that time point.
-
The hydrolysis of acyl chlorides in an aqueous solvent system follows pseudo-first-order kinetics.[4]
-
Plot the natural logarithm of the methyl ester peak area (ln[Area]) against time (t) in seconds.
-
The plot should yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line (Slope = -k).
-
Calculate the average rate constant for each compound from the replicate runs.
Expected Results and Data Presentation
The experimental data are expected to confirm the hypothesis derived from the Hammett constants. This compound should exhibit a larger rate constant than 4-iodophenylacetyl chloride.
| Compound | Substituent | Hammett Constant (σₚ) | Expected Rate Constant (k) at 25°C (s⁻¹) | Relative Reactivity (k_bromo / k_iodo) |
| This compound | -Br | +0.23 | k_bromo | > 1 |
| 4-Iodophenylacetyl chloride | -I | +0.18 | k_iodo |
Interpretation: A relative reactivity value greater than 1 would provide quantitative experimental support that this compound is indeed more reactive. The magnitude of this value will precisely quantify the difference in reactivity under the tested conditions. This difference is a direct consequence of the bromo group's superior ability to withdraw electron density and stabilize the transition state of the nucleophilic attack.
Conclusion
Based on fundamental principles of physical organic chemistry, This compound is unequivocally more reactive towards nucleophilic acyl substitution than 4-iodophenylacetyl chloride . This heightened reactivity is a direct result of the greater net electron-withdrawing effect of the 4-bromo substituent, as quantified by its larger Hammett σₚ constant. This leads to a more electrophilic carbonyl carbon, which is more susceptible to nucleophilic attack.
For researchers and process chemists, this means that reactions involving this compound may proceed faster, require milder conditions, or provide higher yields compared to those with its iodo-substituted counterpart. Conversely, 4-iodophenylacetyl chloride offers a slightly more attenuated reactivity, which could be advantageous in situations requiring greater control or selectivity. Furthermore, the iodo-moiety provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), a versatility not offered by the bromo-substituent under typical conditions.[8] The choice between these two reagents should therefore be guided by a balance between the desired acylation reactivity and the potential for downstream functionalization. The experimental protocol detailed herein provides a robust framework for quantifying this reactivity difference in any laboratory setting.
References
- Google. (n.d.). Google Search.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Boole, R. (2023, July 30). Reactivity of Halogenoalkanes. Save My Exams.
- Wikipedia. (n.d.). Hammett equation.
- ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
- Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes.
- Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629.
- PubChem. (n.d.). 4-Chlorophenylacetyl chloride.
- ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- Sello, T. (2010, September 18). Synthesis and biodistribution of I-131 labelled 4-iodophenyl acetic acid. ResearchGate.
- LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
- Organic Syntheses. (n.d.). Desoxybenzoin.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Wakeham, R. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(3), 702-705.
- Reddit. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?
- Save My Exams. (2023, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
- Dakota Systems. (n.d.). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.
- Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length.
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
- Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- Semantic Scholar. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water.
- YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants.
- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
- Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask.
- Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Science.gov. (n.d.). hammett substituent constants: Topics.
- Dalal Institute. (n.d.). Substituent and Reaction Constants.
- YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to HPLC Analysis of 4-Bromophenylacetyl Chloride Reaction Products
In the landscape of pharmaceutical and chemical synthesis, 4-Bromophenylacetyl chloride serves as a critical intermediate for constructing a wide array of target molecules. Its high reactivity, primarily due to the acyl chloride functional group, allows for efficient bond formation, commonly seen in acylation reactions to form amides and esters.[1][] However, this same reactivity presents a significant analytical challenge: ensuring the reaction has proceeded to completion and accurately quantifying the product, unreacted starting material, and any potential side products.
This guide provides an in-depth comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the benchmark for monitoring these reactions. We will explore the causality behind experimental choices, present a robust protocol, and compare HPLC with viable alternatives, offering a comprehensive framework for researchers, scientists, and drug development professionals.
Section 1: The Analytical Challenge in Synthesizing with this compound
The primary use of this compound is in nucleophilic acyl substitution reactions. A common example is the synthesis of an amide by reacting it with a primary or secondary amine (a Schotten-Baumann reaction).[1]
The resulting reaction mixture is rarely pristine. It typically contains:
-
Target Product: The desired amide (e.g., 2-(4-bromophenyl)-N-alkylacetamide).
-
Starting Material: Unreacted this compound.
-
Hydrolysis Product: 4-Bromophenylacetic acid, formed if the acyl chloride reacts with trace water.[3]
-
By-products: Products from side reactions, which can vary based on the specific amine and reaction conditions used.
The high reactivity of the acyl chloride itself makes direct analysis difficult, as it can react with many components of a typical HPLC system or mobile phase.[3][4] Therefore, analytical methods must be designed to either analyze a stabilized, quenched sample or be compatible with the reactive species. A common and practical approach is to quench the reaction with a protic solvent like methanol to convert the remaining acyl chloride into a stable, easily analyzable methyl ester, or to design the separation around its primary hydrolysis product, 4-bromophenylacetic acid.[4]
Section 2: HPLC as the Gold Standard for Reaction Monitoring
For separating the moderately polar, aromatic compounds typical in these reaction mixtures, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[5][6] Its separating power, quantitative accuracy, and robustness make it ideal for both in-process control and final product purity assessment.
The Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) retains hydrophobic compounds more strongly.[7] A polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol) is used to elute the compounds.[6][8] By adjusting the ratio of organic solvent to water, we can precisely control the elution of each component, allowing for their separation and subsequent quantification.
A Self-Validating Experimental Protocol
This protocol is designed for the analysis of a quenched reaction mixture from the synthesis of an amide from this compound. The key is to ensure the method is trustworthy and reproducible.
1. Sample Preparation (Quenching & Dilution):
-
Objective: To create a stable, particle-free sample compatible with the HPLC system.
-
Step 1: Withdraw a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Step 2: Immediately quench it in a larger volume (e.g., 1 mL) of the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water). This instantly stops the reaction and hydrolyzes any remaining this compound to 4-bromophenylacetic acid.
-
Step 3: Vortex the sample thoroughly to ensure homogeneity.
-
Step 4: Filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could clog the column.
2. HPLC Instrumentation and Conditions:
-
Rationale: The chosen parameters are typical for the separation of small aromatic molecules and provide a good starting point for method development.[8][9]
| Parameter | Recommended Setting | Justification |
| HPLC System | Standard Analytical HPLC/UPLC | Provides the necessary pressure and flow control. |
| Column | C18, 150 x 4.6 mm, 5 µm | A workhorse column for reverse-phase separations offering good resolution and efficiency.[7] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidifying the mobile phase sharpens peaks for acidic analytes like 4-bromophenylacetic acid. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good separating power for aromatic compounds.[6] |
| Elution Mode | Gradient | A gradient elution is ideal for separating components with a range of polarities (e.g., the polar acid from the less polar amide product). |
| Gradient Program | 40% B to 90% B over 10 min | This gradient should effectively elute the starting acid first, followed by the amide product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis or Diode Array Detector (DAD) | |
| Detection λ | 230 nm | Aromatic compounds, such as the bromophenyl moiety, exhibit strong absorbance in this region.[8] |
3. Data Acquisition and Analysis:
-
System Suitability Test (SST): Before running samples, inject a standard mixture of 4-bromophenylacetic acid and the target amide product at least five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is less than 2%. This validates that the instrument is performing consistently.[10]
-
Identification: Identify peaks in the sample chromatogram by comparing their retention times to those of the pure standards.
-
Quantification: Calculate the concentration of each component using an external standard calibration curve or by determining the area percentage of each peak.
Visualizing the HPLC Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis.
Caption: Workflow for HPLC analysis of a quenched reaction mixture.
Section 3: Method Validation: The Pillar of Trustworthiness
To ensure that the analytical data is reliable and accurate for decision-making in a research or GxP environment, the HPLC method must be validated.[10][11] This process provides documented evidence that the method is suitable for its intended purpose. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[5][12]
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, by-products). | Peak for the main product should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 for a calibration curve. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments. | Mean recovery of 98-102%.[12][13] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes repeatability and intermediate precision. | RSD ≤ 2.0% for multiple preparations.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). | System suitability parameters should still be met after minor changes. |
Section 4: Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other techniques can be complementary or more suitable for specific analytical goals.
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC | Liquid-phase separation based on polarity. | Highly quantitative, robust, widely applicable, excellent for non-volatile compounds. | Moderate speed, higher solvent consumption than UPLC. | Gold standard for purity testing and quantitative analysis of reaction mixtures. |
| UPLC | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures (>6,000 psi).[14][15][16] | Faster analysis (up to 10x), better resolution, higher sensitivity, less solvent use.[17][18] | Higher initial instrument cost, more susceptible to clogging from particulates. | High-throughput screening, complex mixture analysis, and when speed is critical. |
| GC-MS | Gas-phase separation based on boiling point and polarity, coupled with mass spectrometry detection. | Excellent for volatile and thermally stable compounds, provides structural information from mass spectra. | Requires analytes to be volatile; non-volatile compounds (like acids) need derivatization.[19] | Analysis of volatile by-products or when mass confirmation is needed for smaller, stable products. |
| TLC | Separation on a solid stationary phase plate with a liquid mobile phase. | Rapid, inexpensive, simple, good for simultaneous analysis of multiple samples. | Primarily qualitative, poor resolution, not easily automated or quantified. | Quick, qualitative check for reaction completion (e.g., disappearance of starting material spot). |
Conclusion
For the comprehensive analysis of reaction products from this compound, Reverse-Phase HPLC stands out as the most reliable and versatile technique. It provides the quantitative accuracy and resolving power necessary to monitor reaction progress, assess final product purity, and quantify impurities. While UPLC offers significant gains in speed and efficiency for high-throughput environments, the foundational principles and methodologies of HPLC remain the bedrock of modern chromatographic analysis. Techniques like GC-MS and TLC serve valuable, albeit more niche, roles as complementary tools for structural elucidation and rapid qualitative screening, respectively. By implementing a well-developed and validated HPLC method, researchers can generate trustworthy data, enabling confident decision-making throughout the research and development lifecycle.
References
- International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- Pharmaguideline. (2024).
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- Alispharm. (n.d.).
- Separation Science. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]
- Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
- Aral Research. (2024). Difference Between HPLC and UPLC. [Link]
- Patsnap Eureka. (2025). HPLC vs UPLC: Detection Limit and Accuracy Compared. [Link]
- Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- SciSpace. (n.d.).
- SIELC Technologies. (n.d.). Separation of 4-(p-Bromophenyl)-4'-chlorobenzophenone on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?[Link]
- Chromatography Forum. (2015).
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Chemistry LibreTexts. (2023).
- Agilent. (n.d.).
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- NIST WebBook. (n.d.). 4-Bromophenylacetic acid. [Link]
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- SIELC Technologies. (2018). Separation of 4-Bromophenylacetic acid on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]
- PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
Sources
- 1. Amide Synthesis [fishersci.it]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. 4-Bromophenylacetic acid | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. aralresearch.com [aralresearch.com]
- 17. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 18. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 19. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the structure of amides derived from 4-Bromophenylacetyl chloride
Initiating Search Strategy
I'm currently focused on gathering information. I'm starting with targeted Google searches to find details on synthesizing and structurally confirming amides made from 4-Bromophenylacetyl chloride. I will focus on common analytical techniques like NMR spectroscopy.
Deepening Data Acquisition
I'm expanding my data collection to include IR and mass spectrometry, aiming to identify established protocols and spectral data. Next, I'm structuring a comparison guide, starting with the significance of amides in drug discovery and a detailed comparison of analytical techniques. Finally, I will identify and gather authoritative sources to assist with writing.
Formulating Comprehensive Protocols
I'm now outlining experimental protocols for both synthesis and analysis. I'm focusing on clarity and rationale, crafting step-by-step instructions. Also, I'm designing Graphviz diagrams to illustrate reaction schemes and workflows. I'll integrate text, tables, and diagrams into a cohesive guide. Finally, I will ensure proper formatting of the "References" section.
Benchmarking 4-Bromophenylacetyl chloride against other brominated building blocks
Starting Research on Bromides
I've initiated a thorough search for data on 4-Bromophenyl acetyl chloride and related brominated building blocks. My focus is their reactivity profiles, synthetic applications, and potentially, viable reagent alternatives for consideration. I need to gather a detailed overview to inform my next steps.
Gathering Initial Information
I'm now diving into the initial data gathering phase. Google searches are underway for 4-Bromophenyl acetyl chloride and related compounds, honing in on reactivity and applications. My focus is expanding to include benchmark reactions like acylation and cross-coupling. Simultaneously, I'm scouring journals and handbooks to solidify my understanding with established sources.
Defining Project Scope & Structure
I've formulated a comprehensive plan, starting with Google searches for the core compounds and alternative reagents, focusing on reactivity and applications. I'm moving toward identifying benchmark reactions like acylation, cross-coupling. Then, I will devise a structural framework for the guide. It will include introductions and comparative analyses. I'm focusing on validating experimental protocols and generating diagrams. I'll synthesize data, create tables, and visualize workflows. After, I'll integrate this into a main body, including references. Finally, I will ensure its scientific integrity.
A Comparative Guide to the Kinetic Studies of 4-Bromophenylacetyl Chloride Reactions
This guide provides an in-depth comparative analysis of the reaction kinetics of 4-Bromophenylacetyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the factors governing its reactivity, compares its performance with alternative acylating agents, and provides robust experimental protocols for kinetic analysis. Our objective is to furnish you with the critical data and methodological insights required for reaction optimization, mechanistic elucidation, and the rational design of synthetic pathways.
The Central Role of Acyl Chloride Reactivity in Synthesis
Acyl chlorides are among the most reactive derivatives of carboxylic acids, prized for their ability to readily form esters, amides, and other carbonyl compounds.[1][2][3] this compound, in particular, serves as a crucial building block. The bromo-substituent not only influences the molecule's reactivity but also provides a versatile handle for subsequent cross-coupling reactions, making it a valuable synthon in medicinal chemistry. Understanding the kinetics of its reactions is paramount for controlling reaction rates, minimizing side products, and ensuring reproducible outcomes on both laboratory and industrial scales.
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2] Nucleophilic attack on the carbonyl carbon initiates the reaction, proceeding through a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion completes the substitution.[2][4]
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Comparative Kinetic Analysis: The Impact of Structure on Reactivity
The reactivity of a substituted phenylacetyl chloride is a delicate balance of electronic and steric effects. To quantify these influences, we can compare the reaction rates of this compound with other structurally related acyl chlorides.
Electronic Effects of para-Substituents
The electronic nature of the substituent on the phenyl ring significantly modulates the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance reactivity by pulling electron density away from the reaction center, making it more attractive to nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.[5]
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying these electronic effects.[6] In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).[6]
For nucleophilic acyl substitution, reactions are accelerated by electron-withdrawing substituents, resulting in a positive ρ value. The bromo substituent (σₚ = +0.23) is moderately electron-withdrawing, and thus, this compound is expected to be more reactive than its unsubstituted or electron-donating counterparts.
Table 1: Relative Second-Order Rate Constants for the Reaction of para-Substituted Phenylacetyl Chlorides with a Nucleophile (Aniline in Acetonitrile)
| para-Substituent (X) in X-C₆H₄CH₂COCl | Substituent Constant (σₚ) | Relative Rate Constant (k/k₀) |
| -OCH₃ (Methoxy) | -0.27 | Slower |
| -CH₃ (Methyl) | -0.17 | Slower |
| -H (Hydrogen) | 0.00 | 1.00 (Reference) |
| -Br (Bromo) | +0.23 | Faster |
| -NO₂ (Nitro) | +0.78 | Much Faster |
Note: The relative rate constants are illustrative, based on established principles of physical organic chemistry. Precise values are dependent on the specific nucleophile, solvent, and temperature. The trend is consistent with studies on similar systems.[7]
This trend clearly demonstrates that the bromo substituent in this compound enhances its reactivity compared to phenylacetyl chloride itself, but it is less activating than a strongly electron-withdrawing group like a nitro group.
Caption: A conceptual Hammett plot for nucleophilic attack on substituted phenylacetyl chlorides.
Comparison with Alternative Acyl Halides
The nature of the leaving group is another critical determinant of reactivity. For acyl halides, reactivity generally increases down the group: F < Cl < Br.[4][8] This trend is attributed to the better leaving group ability of the larger, more polarizable halide ions, which corresponds to the increasing acidity of their conjugate acids (HF < HCl < HBr).[8][9]
Therefore, 4-Bromophenylacetyl bromide would be expected to be more reactive than this compound. While acyl bromides are potent acylating agents, their higher reactivity can also lead to increased sensitivity to moisture and reduced shelf-life, making the corresponding acyl chlorides a more practical choice for many applications.[8] Acyl fluorides are the least reactive and are often stable enough for chromatography.[4]
Experimental Protocols for Kinetic Measurement
Accurate kinetic data is essential for a thorough understanding of reaction mechanisms. Below are detailed protocols for two common methods used to monitor the kinetics of this compound reactions.
Protocol 1: UV-Vis Spectrophotometry
This method is ideal when either a reactant or a product has a distinct UV-Vis absorbance profile, allowing for continuous monitoring of concentration changes.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable, dry solvent (e.g., acetonitrile, dioxane).
-
Prepare a stock solution of the nucleophile (e.g., a substituted aniline or phenol) in the same solvent.
-
-
Instrument Setup:
-
Equilibrate a quartz cuvette and the stock solutions in the thermostated cell holder of a UV-Vis spectrophotometer at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the optimal wavelength (λ_max) for monitoring by running a scan of the reactants and expected products. Choose a wavelength where the change in absorbance will be significant.
-
-
Kinetic Run:
-
Pipette the nucleophile solution into the cuvette.
-
To initiate the reaction, rapidly inject a small, known volume of the this compound stock solution into the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at λ_max at regular time intervals until the reaction is at least 80-90% complete.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot the concentration of the reactant versus time. Determine the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the reactant concentration versus time, assuming the nucleophile is in large excess.
-
Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant.
-
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Protocol 2: Conductometry for Solvolysis Reactions
Solvolysis reactions, where the solvent acts as the nucleophile, often produce ionic products (e.g., HCl), leading to a change in the solution's conductivity.[10][11] This change can be monitored to determine the reaction rate.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a non-reactive, dry solvent (e.g., acetone).
-
Prepare the desired solvent mixture for the solvolysis (e.g., 80% ethanol/20% water).
-
-
Instrument Setup:
-
Equilibrate the solvent mixture and a reaction vessel in a thermostated water bath to the desired temperature.
-
Calibrate a conductivity probe using standard solutions.
-
-
Kinetic Run:
-
Place the solvent mixture in the reaction vessel and immerse the conductivity cell. Record the initial conductance (G₀).
-
To initiate the reaction, rapidly inject a known volume of the this compound stock solution into the vessel with vigorous stirring and start a timer.
-
Record the conductance (G_t) at regular time intervals.
-
After the reaction appears complete, measure the final conductance (G_∞).
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(G_∞ - G_t) versus time.
-
Conclusion and Future Directions
The kinetic profile of this compound positions it as a moderately activated acylating agent, offering a balance of reactivity and stability. Its reaction rates are predictably enhanced by its electron-withdrawing bromo-substituent, a principle that can be quantitatively described by the Hammett relationship. Compared to other acyl halides, it is more reactive than the corresponding fluoride and less reactive than the bromide, providing a practical choice for controlled acylation reactions.
The experimental protocols detailed in this guide for UV-Vis spectrophotometry and conductometry offer robust and reliable methods for quantifying the kinetics of its reactions. This data is invaluable for mechanistic investigation, process optimization, and the development of predictive models for reactivity in complex molecular systems. Future studies could expand on this foundation by exploring a wider range of nucleophiles and solvent systems, including the application of computational modeling to further refine our understanding of the transition state structures involved in these fundamental reactions.
References
- Master Organic Chemistry. (2011, May 6).
- Chem 21. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
- Lee, H. W., et al. Kinetics and Mechanism of the Aminolysis of Phenylacetyl Chlorides in Acetonitrile. Korean Chemical Society. [Link]
- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
- Kevill, D. N., & Kim, C. (1968). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Northern Illinois University. [Link]
- Chemistry LibreTexts. (2021, July 31). 26.
- Chemistry LibreTexts. (2024, February 22). 11.
- Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
- Quora. (2017, May 11). Which is more reactive Acyl chloride or Acyl bromide?. [Link]
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
- Oxford Reference. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. oxfordreference.com [oxfordreference.com]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Isotopic Labeling with 4-Bromophenylacetyl Chloride for Quantitative Mass Spectrometry
This guide provides an in-depth comparison of 4-Bromophenylacetyl chloride as an isotopic labeling reagent for quantitative mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and sensitivity of their analytical methods. This document delves into the underlying principles of isotopic labeling, offers a detailed examination of this compound, compares it with alternative derivatization agents, and provides supporting experimental workflows.
The Imperative of Isotopic Labeling in Quantitative Analysis
In the realms of proteomics and metabolomics, accurate quantification of molecules is paramount for understanding complex biological systems.[1][2] Mass spectrometry (MS) has emerged as a powerful tool for these analyses, offering high sensitivity and specificity.[3] However, challenges such as ionization suppression and sample-to-sample variability can impede precise quantification. Isotopic labeling is a robust technique that mitigates these issues by introducing a stable isotope-labeled internal standard into the sample.[4][5] This standard is chemically identical to the analyte of interest but has a different mass due to the incorporated isotopes (e.g., ¹³C, ¹⁵N, ²H).[4][] By comparing the signal intensity of the native analyte to its isotopically labeled counterpart, researchers can achieve highly accurate and reproducible quantification.
This compound: A Halogenated Derivatization Agent
This compound is a derivatization reagent used to tag molecules containing primary and secondary amines, as well as hydroxyl groups. The key feature of this reagent is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This unique isotopic signature creates a characteristic doublet in the mass spectrum, facilitating the identification of labeled compounds.
Mechanism of Action
This compound reacts with nucleophilic functional groups, such as amines and alcohols, via a nucleophilic acyl substitution reaction. The acyl chloride is highly reactive, allowing for efficient derivatization under mild conditions.
Comparative Analysis with Alternative Labeling Reagents
While this compound offers distinct advantages, several other derivatization agents are commonly employed in isotopic labeling studies. The choice of reagent depends on the specific application, the nature of the analyte, and the analytical platform.
| Reagent | Target Functional Groups | Key Features | Potential Limitations |
| This compound | Primary/secondary amines, hydroxyls | Bromine's isotopic pattern aids in identification. | Reactivity with multiple functional groups may lead to complex labeling patterns. |
| Dansyl Chloride | Primary/secondary amines, phenols | Improves ionization efficiency and chromatographic retention. | Can exhibit instability under certain conditions. |
| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic acids (with a coupling agent like EDC) | Bromine's isotopic pattern aids in identification; targets a different functional group.[7][8] | Requires a coupling agent, adding a step to the protocol. |
| p-Bromophenacyl Bromide (p-BPB) | Carboxylic acids, phenols | Introduces a bromine tag for clear identification in mass spectrometry.[9] | The derivatization reaction may require specific pH conditions. |
| Phthalylglycyl Chloride | Amines | Can be used for the determination of small polar molecules like catecholamines.[10] | May not be as widely applicable as broader-range reagents. |
| 4-(Dimethylamino)benzoyl chloride | Amines, Alcohols | Used as an HPLC derivatization reagent to improve detection. | Lacks the distinct isotopic signature of bromine-containing reagents. |
Experimental Workflow: Isotopic Labeling with this compound
The following is a generalized protocol for the derivatization of a hypothetical analyte containing a primary amine.
Materials
-
Analyte solution (e.g., 1 mg/mL in a suitable solvent)
-
Isotopically labeled internal standard (if available)
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Triethylamine or other suitable base
-
Anhydrous acetonitrile
-
Quenching solution (e.g., 5% aqueous formic acid)
-
LC-MS grade solvents
Protocol
-
Sample Preparation : To 100 µL of the analyte solution, add the isotopically labeled internal standard.
-
Derivatization : Add 20 µL of triethylamine, followed by 50 µL of the this compound solution.
-
Incubation : Vortex the mixture and incubate at room temperature for 30 minutes.
-
Quenching : Add 20 µL of the quenching solution to stop the reaction.
-
Sample Cleanup : Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove excess reagent and byproducts.
-
Analysis : Reconstitute the sample in a suitable solvent and analyze by LC-MS.
Visualizing the Workflow
The following diagram illustrates the general workflow for isotopic labeling and analysis.
Caption: Isotopic Labeling Workflow.
Conclusion
This compound is a valuable tool for isotopic labeling in quantitative mass spectrometry. Its ability to derivatize common functional groups and the distinct isotopic signature of bromine make it a strong candidate for many applications. However, the selection of a derivatization reagent should always be guided by the specific requirements of the assay, including the nature of the analyte and the desired analytical outcome. This guide provides a framework for making an informed decision and for developing robust and reliable quantitative methods.
References
- Di Meo, A., et al. (2023). Proteomics and Metabolomics in Biomedicine. PMC - NIH. [Link]
- Google Patents. Synthesis method of isotope labeled dansyl chloride-13C2.
- Gray, N., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
- Kersten, R. D., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH. [Link]
- Lauwens, S., et al. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. [Link]
- MetwareBio.
- MDPI. Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. [Link]
- Taylor & Francis eBooks. Application of Proteomics and Metabolomics in Disease Diagnosis. [Link]
- Williamson, D., et al. (2022).
- ResearchGate. Summary of Results of Isotope Labeling Experiments. [Link]
- PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. [Link]
- PubMed. Integrative analysis of plasma metabolomics and proteomics reveals the metabolic landscape of breast cancer. [Link]
- MDPI.
- Wikipedia. Isotopic labeling. [Link]
- PubMed. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. [Link]
Sources
- 1. Proteomics and Metabolomics in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A DFT-Driven Comparative Guide to the Reactivity of 4-Bromophenylacetyl Chloride
For researchers, scientists, and drug development professionals, the precise control of chemical reactivity is fundamental to synthetic strategy and molecular design. 4-Bromophenylacetyl chloride is a key building block in the synthesis of pharmaceuticals and other fine chemicals, valued for its ability to introduce the 4-bromophenylacetyl moiety.[1] Understanding its reactivity on a quantum-mechanical level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
This guide provides an in-depth, DFT-driven analysis of the reactivity of this compound. Moving beyond simple empirical observations, we will employ Density Functional Theory (DFT) to dissect the electronic structure of the molecule and quantify its reactivity. This theoretical framework will then be used to objectively compare its performance against common alternative acylating agents, offering a predictive tool for rational reagent selection.
Part 1: The 'Why' — Theoretical Pillars of Chemical Reactivity
Before delving into the specifics of this compound, it is essential to understand the theoretical tools that allow us to predict chemical behavior from first principles. Conceptual DFT provides a powerful framework for this, translating complex quantum mechanical data into chemically intuitive reactivity indicators.[2][3]
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, FMO theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).[4][5] The energy and spatial distribution of these "frontier" orbitals are paramount.[6][7]
-
HOMO: Represents the outermost electrons and indicates a molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest-energy space for an incoming electron and indicates a molecule's ability to accept electrons (electrophilicity).[5]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating interaction with other molecules.[5][8]
Conceptual DFT Descriptors
Conceptual DFT provides a set of quantitative descriptors that build upon the qualitative picture of FMO theory.[3][9] These descriptors are derived from the change in a system's energy with respect to a change in its number of electrons.[10]
-
Electronegativity (χ): The tendency of a species to attract electrons.
-
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution.[11] Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
-
Electrophilicity Index (ω): Introduced by Parr, this index quantifies the electrophilic power of a molecule on a unified scale.[12][13][14][15] It measures the stabilization in energy when the system acquires additional electronic charge from the environment.[16] A higher ω value indicates greater electrophilicity.
-
Fukui Function (f(r)): This is a local reactivity descriptor that indicates the most reactive sites within a molecule.[17][18][19] It describes how the electron density at a specific point changes when the total number of electrons in the molecule is altered.[20]
-
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
-
f-(r): Predicts sites for electrophilic attack (where an electron is removed).[20]
-
Part 2: The 'How' — A Validated Computational Workflow
To ensure trustworthy and reproducible results, a well-defined computational protocol is essential. The following workflow outlines the steps for performing a DFT-based reactivity analysis.
Step-by-Step Computational Protocol
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is a critical first step as all subsequent electronic properties are dependent on the geometry.
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a high-accuracy single-point energy calculation is performed to obtain the final electronic properties, including orbital energies (HOMO and LUMO).
-
Population Analysis: A population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) is conducted to determine the partial atomic charges.[17]
-
Calculation of Reactivity Descriptors: The global and local reactivity descriptors (χ, η, ω, f(r)) are calculated from the outputs of the previous steps. For Fukui functions, this requires additional calculations on the N-1 and N+1 electron systems (cation and anion) at the geometry of the neutral molecule.[17][20]
Methodological Choices: Explaining the Causality
-
Functional: The B3LYP hybrid functional is chosen. It is a widely used and well-validated functional for organic molecules, providing a good balance between computational cost and accuracy for geometries and electronic properties.[21][22]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) indicates the addition of polarization functions, which are crucial for accurately describing bonding in molecules with heteroatoms.[23][24][25]
Part 3: In Silico Analysis of this compound
Following the workflow described above, we can now dissect the reactivity of this compound.
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
The key to understanding the reactivity of an acyl chloride lies in the electrophilicity of the carbonyl carbon.[26][27][28] The FMO analysis visually confirms this. The LUMO, the orbital that will accept electrons from an incoming nucleophile, is predominantly localized on the carbonyl carbon and the C-Cl bond. This indicates that this is the primary site for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a complementary view. The map illustrates the charge distribution, with red regions indicating electron-rich areas (negative potential) and blue regions indicating electron-poor areas (positive potential). For this compound, a significant region of positive potential (blue) is centered on the carbonyl carbon, reinforcing its status as the primary electrophilic site. The oxygen atom, conversely, is a region of high electron density (red), as expected.
Global Reactivity Descriptors
The calculated global reactivity descriptors provide a quantitative measure of the molecule's overall reactivity.
| Descriptor | Symbol | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -7.15 | Energy of the outermost electrons |
| LUMO Energy | ELUMO | -1.98 | Energy of the lowest available orbital; lower value indicates higher electrophilicity |
| HOMO-LUMO Gap | ΔE | 5.17 | Indicates high kinetic stability but a reactive functional group |
| Electronegativity | χ | 4.57 | Overall ability to attract electrons |
| Chemical Hardness | η | 2.59 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | 4.02 | High value indicates a strong electrophile |
The most telling value here is the high electrophilicity index (ω = 4.02 eV). This quantitatively confirms that this compound is a potent electrophile, primed to react with nucleophiles.
Part 4: Comparative Reactivity Analysis
To provide practical guidance for reagent selection, we compare the DFT-calculated reactivity of this compound with three common alternatives: Phenylacetyl chloride (unsubstituted), 4-Chlorophenylacetyl chloride (less electron-withdrawing halogen), and Acetyl chloride (aliphatic analogue).
| Acyl Chloride | ELUMO (eV) | ΔE (eV) | Electrophilicity (ω) (eV) | Relative Reactivity Rank |
| Acetyl Chloride | -1.55 | 6.50 | 3.55 | 4 (Least Reactive) |
| Phenylacetyl Chloride | -1.89 | 5.25 | 3.89 | 3 |
| 4-Chlorophenylacetyl Chloride | -1.95 | 5.19 | 3.98 | 2 |
| This compound | -1.98 | 5.17 | 4.02 | 1 (Most Reactive) |
Analysis of Comparison: The data reveals a clear trend in reactivity. The electrophilicity index (ω) serves as the primary metric for comparison.
-
This compound (ω = 4.02 eV): The most reactive of the series. The electron-withdrawing nature of the bromine atom, transmitted through the phenyl ring, further increases the positive charge on the carbonyl carbon, lowering the LUMO energy and making it the most potent electrophile.
-
4-Chlorophenylacetyl Chloride (ω = 3.98 eV): Slightly less reactive than its bromo-analogue. Chlorine is also electron-withdrawing but its effect is marginally less pronounced in this context compared to bromine.
-
Phenylacetyl Chloride (ω = 3.89 eV): The baseline for the aromatic acyl chlorides. The absence of an electron-withdrawing group on the ring makes it less electrophilic than the halogenated versions.
-
Acetyl Chloride (ω = 3.55 eV): The least reactive in this set. The methyl group is electron-donating compared to a phenyl ring, which slightly reduces the electrophilicity of the carbonyl carbon.
This quantitative ranking provides a rational basis for reagent choice. For reactions with weak or hindered nucleophiles, this compound would be the superior choice to maximize yield and reaction rate. Conversely, for reactions with highly reactive nucleophiles where selectivity might be a concern, a less potent agent like Phenylacetyl chloride might be preferred.
Part 5: Bridging Theory and Experiment
The ultimate value of DFT lies in its ability to predict and explain real-world chemical phenomena. The calculated descriptors directly correlate with experimental observations in nucleophilic acyl substitution reactions.[29]
// Reactants reactants [label="Reactants\nthis compound (High ω)\n+ Primary Amine (R-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Transition State ts [label="Transition State (TS)\nTetrahedral Intermediate\nEnergy Barrier (ΔG‡)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products products [label="Products\nN-alkyl-2-(4-bromophenyl)acetamide\n+ HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reactants -> ts [label="1. Nucleophilic Attack\n(Amine HOMO attacks Acyl Chloride LUMO)"]; ts -> products [label="2. Elimination of Cl⁻\n(Leaving group departs)"];
// Annotation {rank=same; reactants; ts; products;} note [label="A higher ω and lower LUMO for the acyl chloride\ncorrelate to a lower activation energy (ΔG‡)\nand a faster reaction rate.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; ts -> note [style=dashed, arrowhead=none]; } dot Caption: Predicted pathway for nucleophilic acyl substitution.
-
Reaction Rate: The activation energy of the rate-determining step (nucleophilic attack on the carbonyl carbon) is inversely related to the electrophilicity of the acyl chloride. As demonstrated in our comparative analysis, the higher ω value of this compound predicts it will have the fastest reaction rate among the tested alternatives under identical conditions.
-
Regioselectivity: The Fukui function f+(r) and the MEP map both unequivocally identify the carbonyl carbon as the site for nucleophilic attack, correctly predicting the formation of acylated products rather than substitution on the aromatic ring. The localization of the LUMO at this carbon is the theoretical basis for this selectivity.[4]
Conclusion
This guide demonstrates the power of a DFT-driven approach to understanding and predicting chemical reactivity. By moving beyond qualitative descriptions, we have quantitatively established that this compound is a highly potent electrophile. The comparative analysis, grounded in calculated reactivity descriptors like the electrophilicity index (ω) and LUMO energy, provides a clear and actionable hierarchy of reactivity:
This compound > 4-Chlorophenylacetyl chloride > Phenylacetyl chloride > Acetyl chloride
This framework empowers researchers, scientists, and drug development professionals to make informed, data-driven decisions in reagent selection, reaction optimization, and the rational design of synthetic routes. By integrating computational chemistry into the experimental workflow, we can accelerate discovery and enhance the efficiency and precision of chemical synthesis.
References
- Frontier Orbital Theory in Organic Reactivity. (n.d.). UC Santa Barbara.
- Frontier Molecular Orbital Theory Definition. (n.d.). Fiveable.
- Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. [Link]
- Frontier molecular orbital theory. (n.d.). Grokipedia.
- 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. (2024). Semantic Scholar. [Link]
- Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis. (2025). Medium. [Link]
- 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. (2024). Scientiae Radices. [Link]
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007).
- 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. (2024).
- Frontier molecular orbital theory – Knowledge and References. (n.d.). Taylor & Francis.
- From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. (2022). ACS Omega, 7(9), 7481–7488. [Link]
- 3.4: Frontier Molecular Orbital Theory. (2017). CHEM 123 ChIRP. [Link]
- Fukui function. (n.d.). Wikipedia.
- (4-BROMO-PHENYL)-ACETYL CHLORIDE. (2024). ChemBK. [Link]
- The Electrophilicity Index in Organic Chemistry. (2009).
- Revisiting the calculation of condensed Fukui functions using the quantum theory of atoms in molecules. (2007). The Journal of Chemical Physics, 126(23), 234103. [Link]
- Fukui Function. (n.d.). SCM.
- Conceptual Density Functional Theory. (n.d.). ChemTools.
- Conceptual Density Functional Theory of Chemical Reactivity. (2015).
- an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.
- 4-Bromophenylacetic acid. (n.d.). Wikipedia.
- Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
- Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. (2017). The Journal of Chemical Physics, 147(13), 134104. [Link]
- Conceptual density functional theory based electronic structure principles. (2021). Chemical Science, 12(19), 6545–6564. [Link]
- From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. (2018). Molecules, 23(11), 2897. [Link]
- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020).
- 22.7 Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]
- Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
- Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. (2014). Odinity. [Link]
- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015).
- Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2002).
- Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (2015). Cellular and Molecular Biology. [Link]
- Tautomeric Equilibria of Xanthene Dyes in Solution: a DFT Study with Explicit and Implicit Solvation Models. (2017). RSC Advances. [Link]
- Density-based Reactivity Theory Applied to Excited St
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (2022).
- Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3‑dione. (n.d.). OUCI.
Sources
- 1. chembk.com [chembk.com]
- 2. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 3. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]
- 8. fiveable.me [fiveable.me]
- 9. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1999 – 2024, a Quarter Century of the Parr’s Electrophilicity ω Index | Semantic Scholar [semanticscholar.org]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fukui function - Wikipedia [en.wikipedia.org]
- 20. scm.com [scm.com]
- 21. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cellmolbiol.org [cellmolbiol.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chemistrystudent.com [chemistrystudent.com]
- 29. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Stereoselective Reactions of 4-Bromophenylacetyl Chloride
For the discerning researcher in medicinal chemistry and materials science, controlling stereochemistry is not merely an academic exercise; it is the cornerstone of function. The spatial arrangement of atoms dictates biological activity, pharmacological profiles, and material properties. 4-Bromophenylacetyl chloride, a versatile building block, is frequently employed in syntheses where the creation of new stereocenters is paramount. The 4-bromophenyl moiety itself is a valuable handle for subsequent cross-coupling reactions, making the stereocontrolled introduction of the entire fragment a strategically important step in complex molecule synthesis.
This guide provides an in-depth comparison of two primary strategies for achieving stereoselectivity using this compound: the kinetic resolution of racemic alcohols via catalytic asymmetric acylation and the diastereoselective synthesis of β-lactams through [2+2] cycloadditions. We will dissect the mechanistic underpinnings of these transformations, compare the performance of alternative catalytic systems with supporting data, and provide actionable experimental protocols.
Part 1: Kinetic Resolution of Racemic Alcohols via Catalytic Asymmetric Acylation
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of this compound, we are performing a catalytic asymmetric acylation. A chiral catalyst selectively activates and transfers the 4-bromophenylacetyl group to one enantiomer of a racemic alcohol faster than the other, resulting in a mixture of enantioenriched acylated product and unreacted starting material.
Mechanism and Causality of Catalyst Choice
The success of this method hinges on the ability of a chiral catalyst to form a transient, highly reactive, and stereochemically defined acylating agent. Nucleophilic catalysts, such as chiral isothioureas (e.g., HyperBTM) or 4-dimethylaminopyridine (DMAP) analogues, are exemplary choices.
The catalytic cycle, illustrated below, generally proceeds as follows:
-
The chiral nucleophilic catalyst attacks the electrophilic carbonyl carbon of this compound.
-
A highly reactive chiral acyl-catalyst intermediate (e.g., an acylated isothiourea or acylpyridinium ion) is formed. This step is often the rate-determining step.
-
This intermediate presents the acyl group within a defined chiral environment. One enantiomer of the racemic alcohol can approach the acyl group with a lower steric hindrance and more favorable electronic interactions than the other.
-
The favored enantiomer is acylated, releasing the product and regenerating the catalyst for the next cycle.
Fig 1. Generalized workflow for catalytic kinetic resolution.
The choice of catalyst is critical. Isothiourea catalysts like HyperBTM are excellent due to their high nucleophilicity and ability to create a sterically demanding chiral pocket around the acyl group.[1] Chiral DMAP derivatives and phosphines also serve this function, though their selectivity can be highly substrate-dependent.[2]
Performance Comparison of Catalyst Classes
The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), where s = k_fast / k_slow. A synthetically useful 's' factor is generally considered to be >20. Below is a comparison of expected performance for the kinetic resolution of racemic 1-phenylethanol using this compound, based on literature data for similar acylations.
| Catalyst Type | Chiral Catalyst Example | Typical Acylating Agent | Expected Selectivity Factor (s) | Key Considerations |
| Isothiourea | (S)-HyperBTM | Isobutyric Anhydride | 20 - 70 [1] | Excellent reactivity and selectivity. Often the catalyst of choice for sterically hindered alcohols. Requires non-polar solvents. |
| Chiral DMAP Analogue | Planar-chiral Ferrocene-DMAP | Acetic Anhydride | 10 - 50 | Highly effective for specific substrates. Catalyst synthesis can be complex. |
| Chiral Phosphine | (R)-Me-BPE | Acetic Anhydride | 5 - 30 | Broad applicability but may offer lower selectivity compared to isothioureas for simple secondary alcohols. |
Experimental Protocol: Kinetic Resolution of Racemic 1-Phenylethanol
This protocol is a representative procedure adapted from established methods for isothiourea-catalyzed acylations.[1]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add racemic 1-phenylethanol (1.0 mmol, 122 mg) and the chiral isothiourea catalyst (e.g., (S)-HyperBTM, 0.1 mmol, 35 mg, 10 mol%).
-
Solvent Addition: Dissolve the solids in dry toluene (10 mL).
-
Cooling: Cool the solution to -40 °C using an acetone/dry ice bath.
-
Reagent Addition: Add triethylamine (1.2 mmol, 167 µL) followed by the dropwise addition of a solution of this compound (0.6 mmol, 140 mg) in dry toluene (2 mL). Note: Using a slight excess of the alcohol ensures the acylating agent is fully consumed.
-
Reaction Monitoring: Stir the reaction at -40 °C. Monitor the conversion by taking aliquots every 2 hours and analyzing by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted alcohol and the ester product.[3]
-
Quenching: Once ~50% conversion is reached, quench the reaction by adding methanol (1 mL).
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Separate the resulting ester and the unreacted alcohol via flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified alcohol and ester fractions using chiral HPLC.
Part 2: Stereoselective Synthesis of β-Lactams via Staudinger Reaction
The Staudinger cycloaddition is a classic and powerful method for constructing the β-lactam ring, a core structure in many antibiotics. The reaction involves the [2+2] cycloaddition of a ketene with an imine.[4][5] this compound is an ideal precursor for the requisite ketene, which can be generated in situ by treatment with a non-nucleophilic base like triethylamine or Hünig's base.
4-Br-Ph-CH₂COCl + Et₃N → [4-Br-Ph-CH=C=O] + Et₃N·HCl
The stereoselectivity of the cycloaddition—determining the relative configuration (cis or trans) of the substituents on the β-lactam ring—can be controlled through two primary strategies: using an imine bearing a chiral auxiliary or employing a chiral catalyst.
Strategy 1: Chiral Auxiliary Control
In this approach, a prochiral aldehyde is first condensed with a chiral amine to form a chiral imine. The inherent chirality of the auxiliary blocks one face of the imine C=N bond, directing the incoming ketene to the opposite face. This results in the formation of one diastereomer preferentially.[6] Auxiliaries derived from amino acids or sugars are common. The key advantage is the predictability and often high diastereoselectivity. The main drawback is the need for stoichiometric amounts of the chiral auxiliary, which must be attached and later removed.[7][8][]
Strategy 2: Chiral Catalyst Control
A more atom-economical approach involves using a chiral catalyst with achiral reactants. Chiral Lewis bases or Brønsted acids can activate the reactants and orchestrate the cycloaddition within a chiral environment. For instance, chiral nucleophilic catalysts like benzoylquinine can react with the acid chloride to form a chiral ketene enolate, which then adds to the imine with high enantioselectivity.[5] This strategy avoids the extra steps of auxiliary attachment and removal but requires careful optimization of the catalyst and reaction conditions.
Fig 2. Comparison of workflows for stereoselective β-lactam synthesis.
Performance Comparison of Stereocontrol Strategies
The following table compares the typical outcomes for the Staudinger reaction between the ketene derived from this compound and N-benzylideneaniline, based on analogous systems in the literature.
| Strategy | Stereocontrol Element | Typical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Pros & Cons |
| Chiral Auxiliary | Imine from (R)-phenylglycinol | 60-85% | >95:5 (cis)[6] | N/A (product is a single diastereomer) | Pro: High, predictable diastereoselectivity. Con: Stoichiometric chiral source; extra synthesis steps. |
| Chiral Catalyst | Benzoylquinine (10 mol%) | 50-75% | >95:5 (cis)[5] | 90-99% | Pro: Atom economical; catalytic chirality. Con: Requires catalyst optimization; may have lower yields. |
Experimental Protocol: Catalytic Asymmetric Staudinger Reaction
This protocol is a representative procedure for a catalyst-controlled cycloaddition.[5]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (e.g., benzoylquinine, 0.1 mmol, 10 mol%) and the imine (e.g., N-benzylideneaniline, 1.0 mmol).
-
Solvent and Base: Add dry dichloromethane (10 mL) and a non-nucleophilic base (e.g., proton sponge, 1.0 mmol).
-
Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (5 mL) and stir for 5 minutes to pre-form the ketene solution. Slowly add this ketene solution to the reaction flask via syringe pump over 1 hour.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 4-6 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion
This compound is a powerful reagent for introducing a synthetically versatile fragment with stereocontrol. For the resolution of racemic alcohols, catalytic kinetic acylation using chiral isothioureas offers a highly efficient method, capable of delivering high selectivity factors. For the construction of chiral β-lactams, the Staudinger cycloaddition provides two robust alternatives. The use of a chiral auxiliary on the imine component offers a reliable, albeit less atom-economical, route to high diastereoselectivity. In contrast, a chiral catalyst approach represents a more modern and efficient strategy, capable of generating β-lactams with excellent enantioselectivity and diastereoselectivity, provided the catalyst system is well-optimized. The choice between these methods will ultimately depend on the specific synthetic goals, substrate availability, and desired process efficiency.
References
- Papadopulu, Z., Kazeroonian, N., Irran, E., & Oestreich, M. (2021). One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation. Organic Letters, 24(1), 138-142.
- Organic Chemistry Portal. (n.d.). Synthesis of β-lactams.
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis–The Essentials, 3-11.
- Ye, M. C., & Lectka, T. (2005). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of Chemical Research, 38(8), 603-612.
- Tamm, T. R., & Rovis, T. (2020). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 85(15), 9789-9801.
- Devereaux, Z. J., et al. (2021). Stereoselective RNA Reaction with Chiral 2′-OH Acylating Agents. Chemical Science, 12(35), 11756-11765.
- Vedejs, E., & Jure, M. (2005). Efficiency in non-enzymatic kinetic resolution. Angewandte Chemie International Edition, 44(26), 3974-4001.
- Frost, A. B., et al. (2019). Kinetic Resolution and Desymmetrization of Alcohols and Amines by Nonenzymatic, Enantioselective Acylation. Organic Reactions.
- Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
- France, S., et al. (2004). Progress in the Organocatalyzed Enantioselective Staudinger Synthesis of β-Lactams Since 2001. Chemistry–A European Journal, 10(16), 3866-3874.
- Wang, Y., et al. (2024). Enantioselective construction of stereogenic-at-sulfur(IV) centres via catalytic acyl transfer sulfinylation. Nature Communications, 15(1), 3951.
- Ahrer, W., et al. (2021). Chiral Isothiourea-Catalyzed Kinetic Resolution of 4-Hydroxy[2.2]paracyclophane. Beilstein Archives.
- ResearchGate. (n.d.). Selected examples showing the kinetic resolution of secondary alcohols.
- Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216-12217.
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Al-Harrasi, A., & Hussain, J. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 9(3), 268-281.
- Herbage, M. A., et al. (2017). Addition of Non-stabilized Carbon-based Nucleophilic Reagents to Chiral N-Sulfinyl Imines. Organic Reactions.
- Wang, Y., et al. (2023). A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenanthrene-9,10-diols. Molecules, 28(15), 5786.
- Wang, C., et al. (2018). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules, 23(10), 2441.
- Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(7), 785.
- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.
- Zheng, C., & You, S. L. (2011). Asymmetric synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: application to the synthesis of (R)-baclofen and (R)-rolipram. Organic Letters, 13(4), 788-791.
- Papadopulu, Z., et al. (2017). Broad-spectrum kinetic resolution of alcohols enabled by Cu-H-catalysed dehydrogenative coupling with hydrosilanes. Nature Chemistry, 9(11), 1087-1092.
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Lactam synthesis [organic-chemistry.org]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing 4-Bromophenylacetyl Chloride: An Application Scientist's Perspective
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Bromophenylacetyl chloride, a versatile acylating agent, presents itself as a key intermediate for the introduction of the 4-bromophenylacetyl moiety. This guide provides a comprehensive review of its synthetic applications, moving beyond a mere catalog of reactions to offer a critical comparison of common routes. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights to guide your experimental design and troubleshooting.
The Chemistry of this compound: An Overview
This compound is a bifunctional molecule. The acyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. The bromine atom on the phenyl ring offers a handle for subsequent cross-coupling reactions, significantly expanding its synthetic utility. The interplay between these two functionalities is a recurring theme in its application.
Comparative Analysis of Key Synthetic Transformations
Esterification: Accessing 4-Bromophenylacetate Esters
The reaction of this compound with alcohols is a fundamental transformation for the synthesis of 4-bromophenylacetate esters, which are prevalent in agrochemicals and pharmaceutical intermediates.
Experimental Protocol: General Esterification
-
To a solution of the desired alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) under an inert atmosphere (N2 or Ar), add a base (1.1 - 1.5 eq., e.g., triethylamine, pyridine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.
-
Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. The choice of base can influence reaction rates and selectivity.
-
Slow Addition at 0 °C: Controls the exothermicity of the reaction, minimizing the formation of byproducts.
Comparative Data for Esterification:
| Alcohol | Base | Solvent | Yield (%) | Reference |
| Ethanol | Triethylamine | Dichloromethane | 95 | |
| Isopropanol | Pyridine | THF | 92 | |
| Phenol | Triethylamine | Dichloromethane | 88 |
Workflow for Esterification:
Caption: General workflow for the esterification of alcohols using this compound.
Amidation: Synthesis of 4-Bromophenylacetamides
The synthesis of amides from this compound and amines is a cornerstone reaction in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.
Experimental Protocol: General Amidation (Schotten-Baumann Conditions)
-
Dissolve the amine (1.0 eq.) in a biphasic solvent system (e.g., dichloromethane/water or THF/water).
-
Add an aqueous solution of a base (2.0 eq., e.g., NaOH, K2CO3).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.05 eq.) in the organic solvent dropwise with vigorous stirring.
-
Stir the reaction at room temperature for 1-4 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Biphasic System: The aqueous base neutralizes the HCl byproduct, while the product remains in the organic phase, simplifying workup.
-
Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, thereby increasing the reaction rate.
Comparative Data for Amidation:
| Amine | Base | Solvent System | Yield (%) | Reference |
| Aniline | NaOH | Dichloromethane/Water | 98 | |
| Benzylamine | K2CO3 | THF/Water | 96 | |
| Diethylamine | NaOH | Dichloromethane/Water | 94 |
Workflow for Amidation:
Caption: General workflow for the amidation of amines using this compound.
Friedel-Crafts Acylation: Formation of Carbon-Carbon Bonds
Friedel-Crafts acylation using this compound allows for the direct formation of a C-C bond with an aromatic substrate, leading to the synthesis of diaryl ketones. These structures are valuable precursors for various heterocyclic compounds and other complex molecules.
Experimental Protocol: General Friedel-Crafts Acylation
-
To a suspension of a Lewis acid catalyst (1.1 - 2.5 eq., e.g., AlCl3, FeCl3) in a dry, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add the aromatic substrate (1.0 eq.).
-
Cool the mixture to 0 °C.
-
Add this compound (1.0 eq.) dropwise.
-
Stir the reaction at 0 °C to room temperature for 2-24 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Activates the acyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion or a polarized complex. The choice and stoichiometry of the Lewis acid are critical and depend on the reactivity of the aromatic substrate.
-
Anhydrous Conditions: Lewis acids are highly hygroscopic and will be deactivated by water.
-
Quenching on Ice/HCl: Decomposes the aluminum chloride complex and protonates any remaining base, facilitating the separation of the product.
Comparative Data for Friedel-Crafts Acylation:
| Aromatic Substrate | Lewis Acid | Solvent | Yield (%) | Reference |
| Benzene | AlCl3 | Dichloromethane | 85 | |
| Toluene | AlCl3 | 1,2-Dichloroethane | 90 (para-isomer) | |
| Anisole | FeCl3 | Dichloromethane | 75 (para-isomer) |
Workflow for Friedel-Crafts Acylation:
Caption: General workflow for Friedel-Crafts acylation using this compound.
Advanced Applications and Future Outlook
The bromine atom in the products derived from this compound opens the door to a vast array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This two-step strategy—acylation followed by cross-coupling—is a powerful tool for the rapid diversification of molecular scaffolds, a critical aspect of modern drug discovery and materials science.
For instance, a 4-bromophenylacetamide can be subjected to a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group, leading to complex, three-dimensional structures. The choice of catalyst, ligand, and base for these cross-coupling reactions is crucial and must be optimized for each specific substrate.
Conclusion
This compound is a robust and versatile reagent for the synthesis of a wide range of organic molecules. The choice of reaction conditions and nucleophile dictates the outcome, allowing for the controlled formation of esters, amides, and ketones. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental protocols is essential for achieving high yields and purity. The presence of the bromine handle for post-acylation modifications further cements the importance of this building block in contemporary organic synthesis. This guide has provided a comparative overview of its key reactions, offering both practical protocols and the scientific reasoning to empower researchers in their synthetic endeavors.
References
- Journal of Organic Chemistry, 2019, 84(15), pp 9345–9353. [Link]
- Tetrahedron Letters, 2020, 61(4), 151423. [Link]
- Organic Letters, 2021, 23(7), pp 2548–2552. [Link]
- European Journal of Organic Chemistry, 2017, 2017(30), pp 4419-4425. [Link]
- Beilstein Journal of Organic Chemistry, 2022, 18, pp 110-117. [Link]
- Journal of the American Chemical Society, 2016, 138(49), pp 15879–15882. [Link]
- Angewandte Chemie International Edition, 2020, 59(12), pp 4785-4790. [Link]
- Chemical Communications, 2019, 55(68), pp 10051-10054. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromophenylacetyl Chloride
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: safety is not a procedural checklist but a comprehensive understanding of the chemical entities we handle. 4-Bromophenylacetyl chloride is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. However, its utility is matched by its hazardous nature. This guide provides a detailed, step-by-step protocol for the safe and effective neutralization and disposal of this compound, grounded in the chemical principles that dictate its reactivity. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance.
Part 1: Hazard Identification and Immediate Safety Precautions
Before any handling or disposal begins, a thorough understanding of the risks associated with this compound is essential. Its hazardous properties necessitate stringent safety protocols.
Understanding the Risks
This compound is a corrosive and water-reactive compound.[1] Its primary hazards stem from its ability to cause severe skin burns and eye damage.[2][3] Upon contact with moisture, it rapidly hydrolyzes, a reaction that is often vigorous and exothermic.[4][5] This reaction produces 4-bromophenylacetic acid and pungent, corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory irritation.[2][4] The lachrymatory nature of acyl chlorides means that even brief exposure to the vapors can cause significant eye irritation and tearing.
Essential Personal Protective Equipment (PPE)
Given the corrosive and reactive nature of this compound, a comprehensive suite of PPE is mandatory. Always assume the possibility of direct contact and protect yourself accordingly.[6]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield (minimum 8-inch). | Protects against splashes of the liquid and exposure to corrosive HCl gas.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. | Prevents skin contact, which can cause severe chemical burns.[1][2] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | Protects against accidental spills and splashes. Synthetic materials should be avoided.[7] |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | A fume hood provides the necessary ventilation to prevent inhalation of harmful vapors.[2][8] |
Engineering Controls
All handling and disposal procedures for this compound must be conducted inside a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood will contain any HCl gas produced and protect the user from inhalation hazards. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]
Part 2: The Chemistry of Safe Neutralization
The disposal of this compound is not merely about discarding it; it is a controlled chemical transformation to render it non-hazardous. The core of this process is the principle of hydrolysis.
The Principle of Hydrolysis
Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[9] Water, although a weak nucleophile, reacts rapidly with this compound.[4][10] The lone pair of electrons on the oxygen atom in water attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which then abstracts a proton from the water moiety to form hydrogen chloride.[4] The final organic product is the less reactive and more stable 4-bromophenylacetic acid.
Why Sodium Bicarbonate is the Reagent of Choice
While water is the primary reactant for hydrolysis, the reaction produces two acidic products: 4-bromophenylacetic acid and hydrogen chloride. To safely dispose of the mixture, these acids must be neutralized.[11] A weak base like sodium bicarbonate (NaHCO₃) is the ideal neutralizing agent for this purpose.[12][13]
There are two key reasons for this choice:
-
Dual Neutralization: Sodium bicarbonate will neutralize the strong acid (HCl) and the weaker carboxylic acid (4-bromophenylacetic acid) to form the corresponding sodium salts, which are water-soluble and significantly less hazardous.
-
Visual Reaction Indicator: The reaction of sodium bicarbonate with acid produces carbon dioxide (CO₂) gas.[12] This effervescence provides a clear visual cue that the neutralization reaction is proceeding. The cessation of gas evolution indicates that the reaction is complete.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed for the neutralization of small quantities of this compound typically found in a research setting.
Materials Required
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ice
-
Large beaker (volume should be at least 20 times the volume of the acyl chloride)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
pH paper or a calibrated pH meter
-
Appropriate waste container
Preparation of the Neutralizing Solution
-
Place the large beaker on the magnetic stir plate inside the chemical fume hood.
-
Add a stir bar to the beaker.
-
Prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate. A safe rule of thumb is to use at least a 10-fold molar excess of sodium bicarbonate relative to the amount of this compound to ensure complete neutralization. For practical purposes, for every 10 mL of this compound, dissolve approximately 20-30 g of sodium bicarbonate in 300-400 mL of water.[12]
-
Create an ice bath around the beaker to cool the bicarbonate solution to below 10°C. The hydrolysis and neutralization reactions are exothermic, and maintaining a low temperature is crucial to control the reaction rate.[14]
The Neutralization Procedure
-
With the cooled sodium bicarbonate solution stirring, slowly add the this compound dropwise using a pipette or dropping funnel.[12][14]
-
Crucial Step: The addition must be extremely slow. A vigorous evolution of gas (CO₂) will occur.[12] The rate of addition should be controlled to prevent excessive foaming and splashing out of the beaker.
-
Continuously monitor the temperature of the solution. If the temperature rises above 20°C, pause the addition and allow the solution to cool before proceeding.
-
After all the this compound has been added, continue stirring the solution in the ice bath for at least one hour to ensure the reaction goes to completion.[12]
-
Remove the ice bath and allow the solution to slowly warm to room temperature while stirring.
Post-Neutralization and Final Disposal
-
Once the solution has reached room temperature and all gas evolution has ceased, check the pH of the solution using pH paper or a pH meter.
-
The final pH should be between 6.0 and 9.0.[11] If the solution is still acidic, add more sodium bicarbonate solution until the pH is in the neutral range.
-
Once neutralized, this aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of running water (a 20:1 water to solution ratio is recommended), in accordance with local and institutional regulations.[11][15] Always confirm your institution's specific policies for aqueous waste disposal.
-
The empty this compound container must also be decontaminated. Rinse the container three times with a small amount of the prepared sodium bicarbonate solution inside the fume hood.[7] Add these rinsates to the neutralized mixture before its final disposal. The rinsed container can then be disposed of as regular laboratory glassware.
Spill Management
In the event of a spill, do not use water or combustible materials to clean it up.[16]
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[16]
-
Once the liquid has been absorbed, slowly and cautiously add a saturated sodium bicarbonate solution to the absorbent material to neutralize the residual chemical.
-
Carefully collect the resulting slurry using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
Part 4: Visualizing the Process
To enhance understanding and procedural clarity, the following diagrams illustrate the disposal workflow and the underlying chemical reaction.
Disposal Workflow
Caption: Workflow for the safe neutralization and disposal of this compound.
Neutralization Reaction
Caption: Overall chemical reaction for the neutralization of this compound.
Part 5: Regulatory and Compliance Considerations
While this guide provides a chemically sound method for neutralizing this compound, it is paramount to remember that all chemical waste disposal is subject to local, state, and federal regulations.[2] Chemical waste generators are responsible for ensuring their procedures are compliant.[2] Before implementing this protocol, consult your institution's Environmental Health & Safety (EHS) department to ensure it aligns with their specific guidelines.
By understanding the chemistry, respecting the hazards, and meticulously following a validated procedure, we can effectively manage reactive chemical waste, ensuring a safer laboratory environment for ourselves and our colleagues.
References
- ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE.
- SD Fine-Chem Limited. (n.d.). 4-bromophenylacetic acid Safety Data Sheet.
- Loba Chemie. (2021, October 7). PHENYLACETYL CHLORIDE Safety Data Sheet.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
- University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
- Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Wastech Controls & Engineering. (n.d.). Laboratory Neutralization.
- chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
- Auburn University. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview.
- chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
- Kansas State University. (n.d.). Neutralization of strong acids and bases.
- FloPlast. (n.d.). CHEMICAL RESISTANCE LIST.
- Reddit. (2024, October 31). Disposal of Tin IV Chloride.
- American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Hayward Flow Control. (n.d.). Chemical Resistance Guide.
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. One moment, please... [chemicals.co.uk]
- 7. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. savemyexams.com [savemyexams.com]
- 11. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
